Technical Documentation Center

methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate

Core Science & Biosynthesis

Foundational

Chemical and Physical Properties of Methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate: A Technical Guide for Advanced Drug Discovery and Enzymology

Executive Summary In the evolving landscape of medicinal chemistry and protein engineering, non-proteinogenic amino acids (NPAAs) serve as critical structural components for optimizing the pharmacokinetic and pharmacodyn...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the evolving landscape of medicinal chemistry and protein engineering, non-proteinogenic amino acids (NPAAs) serve as critical structural components for optimizing the pharmacokinetic and pharmacodynamic profiles of novel therapeutics[1]. Methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate is a highly specialized heteroaryl-alanine derivative. Structurally, it is the methyl ester of (S)-3-(3-methylthiophen-2-yl)alanine.

As a Senior Application Scientist, I approach this molecule not just as a chemical entity, but as a highly calibrated tool. The presence of the 3-methylthiophene ring acts as a conformationally restricted bioisostere for natural aromatic systems (like the imidazole of histidine or the phenyl of phenylalanine). Consequently, this compound is primarily utilized in two advanced workflows: probing the active sites of ammonia-lyase enzymes and serving as a lipophilic building block in solid-phase peptide synthesis (SPPS) to enhance the metabolic stability of peptidomimetics [2].

Physicochemical Profiling & Structural Dynamics

To effectively utilize this compound in biological assays or synthetic pathways, one must understand the causality behind its physical properties. The esterification of the C-terminus and the introduction of the heteroaromatic side chain fundamentally alter its behavior compared to canonical amino acids.

Table 1: Physicochemical Profile and Structural Causality

PropertyValue / DescriptionCausality / Practical Relevance
IUPAC Name Methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoateStandard systematic nomenclature defining the L-alanine core and C3 substitution.
Molecular Formula C9H13NO2SEssential for precise LC-MS/MS identification and isotopic mass calculations.
Molecular Weight 199.27 g/mol Low molecular weight ensures it fits within the optimal Lipinski rule-of-five range for drug-like scaffolds.
Stereochemistry (2S) / L-configurationCritical for chiral recognition; enzymes like Histidine Ammonia-Lyase (HAL) are highly stereoselective[3].
LogP (Estimated) ~1.5 - 2.0The methyl ester masks the carboxylate anion, significantly increasing lipophilicity compared to free L-histidine (LogP ~ -3.2), thereby improving membrane permeability.
pKa (Amine) ~ 7.5 - 8.0Esterification inductively lowers the amine's pKa relative to the free amino acid, altering its ionization state at physiological pH (pH 7.4).
Structural Dynamics

The 3-methylthiophene moiety is electron-rich and sterically demanding. The methyl group at the 3-position restricts the rotational degrees of freedom around the β -carbon, locking the side chain into specific rotameric states. This pre-organization reduces the entropic penalty upon binding to an enzyme's active site, a principle frequently leveraged in rational drug design.

Enzymatic Interactions: Mechanism of Action

A primary application of heteroaryl-alanines is the competitive inhibition of aromatic amino acid lyases, specifically Histidine Ammonia-Lyase (HAL, EC 4.3.1.3) [4]. HAL catalyzes the first step in histidine degradation: the non-oxidative deamination of L-histidine to trans-urocanate.

The core catalytic machinery of HAL relies on a unique electrophilic prosthetic group, MIO (3,5-dihydro-5-methylidene-4H-imidazol-4-one). Methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate (and its corresponding free acid) acts as a substrate mimic. The thiophene ring occupies the hydrophobic pocket normally reserved for the imidazole ring of histidine. However, because the thiophene ring lacks the specific nitrogen geometry required to facilitate the MIO-mediated α -proton abstraction, the elimination reaction cannot proceed, resulting in potent competitive inhibition[3].

HAL_Mechanism Substrate L-Histidine (Natural Substrate) Enzyme Histidine Ammonia-Lyase (HAL, EC 4.3.1.3) Substrate->Enzyme Binds Active Site Product trans-Urocanate + NH3 (Absorbance at 277 nm) Enzyme->Product Deamination Inhibitor Methyl (2S)-2-amino-3- (3-methylthiophen-2-yl)propanoate Inhibitor->Enzyme Competitive Inhibition (Ki ~ 18-139 µM range)

Competitive inhibition of HAL by the heteroaryl-alanine derivative.

Table 2: Kinetic Parameters of Heteroaryl-Alanines against HAL

Compound / LigandKinetic ParameterInhibition TypeReference
Heteroaryl-alanines (Thiophene derivatives) Ki​ = 18 - 139 µMCompetitive[3]
L-Histidine (Natural Substrate) Km​ = 15.6 mMN/A[3]

Experimental Methodology: Enzyme Kinetic Assay

To validate the inhibitory properties of this compound, a robust, self-validating kinetic assay must be employed. The following protocol details the spectrophotometric determination of the inhibitory constant ( Ki​ ) against Pseudomonas putida HAL.

Causality of Assay Design

HAL converts L-histidine into trans-urocanate. Trans-urocanate contains a conjugated α,β -unsaturated carboxylate system that exhibits a strong UV absorbance maximum at 277 nm ( ϵ=18,600 M−1cm−1 ). This optical property allows for real-time, label-free tracking of the reaction velocity ( V0​ ).

Kinetic_Workflow Step1 1. Reagent Preparation 0.1 M Diethanolamine buffer (pH 9.0), HAL Enzyme, L-Histidine Step2 2. Inhibitor Titration Serial dilution of Thiophene Ester (10 µM to 500 µM) Step1->Step2 Step3 3. Reaction Initiation Add L-Histidine to Enzyme-Inhibitor Matrix Step2->Step3 Step4 4. Spectrophotometry Monitor ΔA/min at 277 nm (Urocanate formation) Step3->Step4 Step5 5. Kinetic Analysis Dixon Plot & Lineweaver-Burk to determine Ki Step4->Step5

Spectrophotometric workflow for determining the inhibitory constant.

Step-by-Step Protocol
  • Buffer Preparation: Prepare a 0.1 M diethanolamine buffer, adjusted to pH 9.0.

    • Causality: HAL requires a mildly alkaline environment to facilitate the abstraction of the α -proton from histidine during the E1cB-like elimination mechanism.

  • Inhibitor Matrix Setup: Prepare serial dilutions of methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate (ranging from 10 µM to 500 µM) in DMSO.

    • Critical Constraint: Ensure the final DMSO concentration in the assay cuvette does not exceed 1% v/v to prevent solvent-induced protein denaturation.

  • Enzyme Pre-incubation: In a UV-transparent quartz cuvette, combine the pH 9.0 buffer, the specific inhibitor concentration, and purified HAL enzyme. Incubate at 25°C for 5 minutes to allow equilibrium binding.

  • Reaction Initiation: Initiate the reaction by adding L-histidine. To accurately determine competitive inhibition, vary the substrate concentration across a range of 0.5Km​ to 5Km​ .

  • Data Acquisition: Monitor the increase in absorbance at 277 nm continuously for 3 minutes. Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve ( ΔA277​/min ).

System Validation & Controls

A self-validating protocol requires internal controls to ensure data integrity:

  • Baseline Control (Auto-degradation check): Buffer + Substrate (No enzyme). Ensures L-histidine does not spontaneously degrade into UV-absorbing species.

  • Vehicle Control (Solvent check): Enzyme + Substrate + 1% DMSO. Establishes the uninhibited Vmax​ and Km​ , proving that the 1% DMSO vehicle does not artificially suppress catalytic activity.

  • Esterase Control: Because the inhibitor is a methyl ester, verify that the enzyme preparation is free of contaminating esterases that might prematurely hydrolyze the compound to the free acid during the assay.

Applications in Peptide Engineering

Beyond enzymology, the true value of methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate lies in drug discovery. When incorporated into therapeutic peptides, unnatural amino acids (UAAs) address the fundamental flaws of biologics: rapid proteolytic cleavage and poor oral bioavailability[1].

By substituting a canonical aromatic amino acid (like Tyrosine or Phenylalanine) with this thiophene derivative, researchers can:

  • Block Metabolic Sites: The unnatural heteroaromatic ring is often unrecognized by standard mammalian proteases, drastically extending the peptide's plasma half-life.

  • Tune Lipophilicity: The sulfur atom in the thiophene ring alters the overall dipole moment and lipophilicity of the peptide, which can be optimized to improve blood-brain barrier (BBB) penetration or cellular uptake.

References

  • Katona, A., Toşa, M. I., Paizs, C., & Rétey, J. (2006). Inhibition of histidine ammonia lyase by heteroaryl-alanines and acrylates. Chemistry & Biodiversity, 3(5), 502-508. URL:[Link]

  • Bhasin, V., & Singh, K. K. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. URL:[Link]

  • BRENDA Enzyme Database. Information on EC 4.3.1.3 - histidine ammonia-lyase. URL:[Link]

Sources

Exploratory

Elucidating the In Vitro Mechanism of Action for Methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate: A Strategic Research Whitepaper

An In-Depth Technical Guide Abstract Methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate is a novel synthetic amino acid analogue incorporating a thiophene heterocycle. While the thiophene moiety is a privileged scaf...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

Methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate is a novel synthetic amino acid analogue incorporating a thiophene heterocycle. While the thiophene moiety is a privileged scaffold in medicinal chemistry, associated with a wide spectrum of biological activities including anti-cancer and anti-inflammatory effects[1][2][3], the specific mechanism of action for this particular compound remains uncharacterized. Its structural resemblance to natural amino acids suggests a potential interaction with cellular nutrient transport systems, a critical pathway in cancer metabolism. This guide presents a comprehensive, hypothesis-driven framework for the systematic in vitro characterization of this compound. We outline a multi-phased experimental strategy, beginning with broad phenotypic screening and progressing to specific target identification and mechanistic validation. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel small molecules.

Introduction and Core Hypotheses

The chemical structure of methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate (herein referred to as Compound X) presents two key pharmacophoric features: a 2-aminothiophene core and an L-amino acid ester side chain. The 2-aminothiophene class of molecules has demonstrated diverse pharmacological activities, including the modulation of G-protein coupled receptors and selective cytostatic effects against tumor cells[4][5]. The amino acid component strongly implies potential interaction with amino acid transporters (AATs), which are frequently overexpressed in cancer cells to meet high metabolic demands[6].

Based on this structural analysis, we propose three primary, testable hypotheses for the mechanism of action of Compound X:

  • Hypothesis 1: Inhibition of Amino Acid Transport. Compound X acts as a competitive or allosteric inhibitor of a key amino acid transporter, such as L-type Amino Acid Transporter 1 (LAT1/SLC7A5), leading to intracellular amino acid deprivation and subsequent inhibition of protein synthesis and cell growth.

  • Hypothesis 2: Direct Cytostatic or Cytotoxic Activity. Independent of transporter inhibition, Compound X engages an intracellular target to induce cell cycle arrest or apoptosis, consistent with activities observed for other novel 2-aminothiophene derivatives[5].

  • Hypothesis 3: Modulation of a Key Signaling Pathway. Compound X functions as a modulator of a critical enzymatic or signaling pathway, such as a protein kinase or a metabolic enzyme, which are known targets for thiophene-containing drugs[2][7].

This guide details the logical progression of experiments required to rigorously test these hypotheses.

Proposed Experimental Workflow for Mechanistic Elucidation

A phased approach ensures that each experimental step is informed by the last, creating a self-validating system for characterization.

G cluster_0 Phase 1: Phenotypic Screening & Hypothesis Validation cluster_1 Phase 2: Cellular Mechanism of Action cluster_2 Phase 3: Direct Target Engagement P1_Viability Cell Viability Assays (MTT/CTG in Cancer Panel) P1_Transport Amino Acid Uptake Assay ([14C]-Leucine) P1_Viability->P1_Transport If cytotoxic/ -static P2_Apoptosis Mechanism of Cell Death (Annexin V/PI, Caspase-Glo) P1_Viability->P2_Apoptosis If cytotoxic P2_CellCycle Cell Cycle Analysis (Flow Cytometry) P1_Viability->P2_CellCycle If cytostatic P2_Kinetics Transporter Kinetics (Competitive vs. Non-competitive) P1_Transport->P2_Kinetics If uptake inhibited P2_Selectivity Transporter Selectivity Panel (LAT2, ASCT2, etc.) P2_Kinetics->P2_Selectivity P2_Signaling Downstream Signaling Analysis (Western Blot for mTORC1 pathway) P2_Kinetics->P2_Signaling Confirm downstream effect of inhibition P3_Binding Direct Binding Assays (SPR or ITC with Purified Protein) P2_Selectivity->P3_Binding Validate direct target interaction P2_Apoptosis->P2_Signaling P3_Enzyme Enzyme Inhibition Assays (If kinase suspected) P3_Binding->P3_Enzyme If primary target is enzymatic

Caption: Proposed experimental workflow for elucidating the mechanism of action.

Phase 1: Initial Screening and Target Validation

The initial phase aims to identify the primary biological effect of Compound X at a cellular level.

Cell Proliferation and Viability Assays

The first step is to determine if Compound X exhibits anti-proliferative activity. A panel of human cancer cell lines should be selected, including those known for high LAT1 expression (e.g., HT-29 colon cancer, A549 lung cancer) and a non-tumorigenic control cell line (e.g., MCF-10A).

Protocol 1: MTT Assay for Cell Viability

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of Compound X (e.g., from 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response curve using non-linear regression.[8]

Table 1: Hypothetical IC50 Data for Compound X

Cell Line Cancer Type LAT1 Expression Compound X IC50 (µM)
HT-29 Colon Carcinoma High 4.1
A549 Lung Carcinoma High 8.5
PC-3 Prostate Cancer High 6.2
MCF-7 Breast Carcinoma Moderate 25.7

| MCF-10A | Non-tumorigenic | Low | > 100 |

Expected Outcome: Potent activity against LAT1-high cancer cells with significantly lower activity against non-tumorigenic cells would provide the first piece of evidence supporting Hypothesis 1.

Amino Acid Transporter Inhibition Assay

To directly test Hypothesis 1, a radiolabeled amino acid uptake assay should be performed. L-leucine is a prototypical substrate for LAT1.

Protocol 2: [¹⁴C]-L-Leucine Uptake Assay

  • Cell Seeding: Seed HT-29 cells in 24-well plates and grow to 80-90% confluency.

  • Pre-incubation: Wash cells twice with sodium-free Hanks' Balanced Salt Solution (HBSS) to isolate LAT1 (a sodium-independent transporter).

  • Inhibition: Add HBSS containing a fixed concentration of [¹⁴C]-L-leucine (e.g., 1 µM) and varying concentrations of Compound X or a known LAT1 inhibitor like JPH203 as a positive control.

  • Uptake: Incubate for exactly 1-2 minutes at 37°C to measure initial uptake rates.[8]

  • Termination: Stop the uptake by rapidly washing the cells three times with ice-cold HBSS.

  • Lysis & Measurement: Lyse the cells with 0.1 M HCl.[9] Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Analysis: Normalize radioactivity counts to protein concentration and calculate the IC50 for uptake inhibition.

Expected Outcome: A dose-dependent inhibition of leucine uptake would be strong evidence that Compound X interacts with an amino acid transporter.

Phase 2: Elucidating the Cellular Mechanism

If Phase 1 results are positive, the next steps are to define the specific nature of the interaction and its cellular consequences.

Investigating the Mechanism of Cell Death and Growth Arrest

If Compound X is cytostatic or cytotoxic, it is crucial to determine the underlying mechanism.

  • Apoptosis vs. Necrosis: Use Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry. An increase in the Annexin V-positive population will indicate apoptosis.[5] This can be confirmed with a Caspase-Glo 3/7 assay.

  • Cell Cycle Analysis: Treat cells with Compound X at its IC50 concentration for 24-48 hours. Stain cells with PI and analyze the DNA content by flow cytometry to identify accumulation in a specific phase of the cell cycle (e.g., G1 arrest), which is a known consequence of amino acid deprivation.[5]

Downstream Signaling Pathway Analysis

LAT1-mediated amino acid import is a critical upstream activator of the mTORC1 signaling pathway, a master regulator of cell growth and proliferation.[6] Inhibition of LAT1 should lead to the deactivation of this pathway.

G CompoundX Compound X LAT1 LAT1 Transporter CompoundX->LAT1 Inhibition Leu_in Intracellular Leucine LAT1->Leu_in Transport mTORC1 mTORC1 Complex Leu_in->mTORC1 Activation S6K p70S6K mTORC1->S6K Phosphorylation ProtSynth Protein Synthesis & Cell Growth mTORC1->ProtSynth Inhibition of 4E-BP1 S6 S6 Ribosomal Protein S6K->S6 Phosphorylation S6->ProtSynth Activation

Caption: Hypothesized LAT1-mTORC1 signaling pathway inhibited by Compound X.

Protocol 3: Western Blot for mTORC1 Pathway Components

  • Treatment and Lysis: Treat HT-29 cells with Compound X at various concentrations for 2-4 hours. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phospho-mTOR (Ser2448), total mTOR, phospho-S6K (Thr389), total S6K, phospho-S6 (Ser235/236), and total S6. Use an antibody for β-actin as a loading control.

  • Detection: Use HRP-conjugated secondary antibodies and an ECL detection system to visualize the bands.

Expected Outcome: A dose-dependent decrease in the phosphorylation of mTORC1 substrates (S6K, S6) would mechanistically link the inhibition of amino acid transport to the observed anti-proliferative effects.

Phase 3: Direct Target Engagement and Specificity

The final phase is to confirm a direct, physical interaction between Compound X and its putative target.

Direct Binding Assays

Techniques like Surface Plasmon Resonance (SPR) can quantify the binding affinity and kinetics between a small molecule and a purified protein target.

  • Methodology: If LAT1 is confirmed as the primary target, purified human 4F2hc-LAT1 protein can be used.[10] The protein is immobilized on a sensor chip, and various concentrations of Compound X are flowed over the surface. The change in the refractive index upon binding is measured in real-time.

  • Data Output: This experiment yields the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which is a direct measure of binding affinity. A low KD value (e.g., in the nanomolar to low micromolar range) confirms a high-affinity interaction.[10][11]

Transporter Selectivity Profiling

To assess the specificity of Compound X, its inhibitory activity should be tested against other amino acid transporters, such as LAT2 (SLC7A8) and ASCT2 (SLC1A5), using dedicated cell lines or membrane-based assays.[6][12] High selectivity for LAT1 over other transporters is a desirable characteristic for a therapeutic candidate, as it may reduce off-target effects.

Conclusion

This technical guide provides a structured, multi-phase research plan to thoroughly investigate the in vitro mechanism of action of methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate. By systematically testing hypotheses derived from its chemical structure, this workflow enables a comprehensive understanding from the initial phenotypic effect down to the specific molecular interactions. The causality-driven approach, where each phase informs the next, ensures a robust and efficient elucidation of the compound's biological function, providing the critical data necessary for further preclinical and clinical development.

References

  • Synthesis and Pharmacological Study of Thiophene Derivatives. (2021). Impactfactor.
  • Synthesis and Pharmacological Characterization of 2-(Acylamino)thiophene Derivatives as Metabolically Stable, Orally Effective, Positive Allosteric Modulators of the GABAB Receptor. (2013). Journal of Medicinal Chemistry. Available at: [Link]

  • Khan, K. M., et al. (2006). Synthesis and anti-inflammatory activity of some selected aminothiophene analogs. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. (2020). MDPI. Available at: [Link]

  • A Review on Recent Advances of Pharmacological Diversification of Thiophene Derivatives. (2024). ResearchGate. Available at: [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • Transporter assays as useful in vitro tools in drug discovery and development. (n.d.). Taylor & Francis Online. Available at: [Link]

  • Pochini, L., et al. (2016). Identification of novel inhibitors of the amino acid transporter B0AT1 (SLC6A19), a potential target to induce protein restriction and to treat type 2 diabetes. British Journal of Pharmacology. Available at: [Link]

  • Design, Synthesis and in vitro Characterization of Novel Hybrid Peptidomimetic Inhibitors of STAT3 Protein. (2013). PLOS ONE. Available at: [Link]

  • In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles. (2002). British Journal of Cancer. Available at: [Link]

  • Characterization of substrates and inhibitors of the human heterodimeric transporter 4F2hc-LAT1 using purified protein and the scintillation proximity radioligand binding assay. (2023). Frontiers in Molecular Biosciences. Available at: [Link]

  • Oda, K., et al. (2009). l‐Type amino acid transporter 1 inhibitors inhibit tumor cell growth. Cancer Science. Available at: [Link]

  • Synthesis and characterization of novel β-amino acid derivatives. (n.d.). ResearchGate. Available at: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF NOVEL AMINO ACID PRODRUG OF FAMOTIDINE. (2015). Semantic Scholar. Available at: [Link]

  • Exploring Amino Acid Transporters as Therapeutic Targets for Cancer: An Examination of Inhibitor Structures, Selectivity Issues, and Discovery Approaches. (2024). MDPI. Available at: [Link]

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (2022). MDPI. Available at: [Link]

  • Methyl 2-amino-3-(thiophen-3-yl)propanoate. (n.d.). PubChem. Available at: [Link]

  • Methyl 2-amino-3-thiophenecarboxylate – description and application. (2023). Georganics. Available at: [Link]

  • 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. (2014). Investigational New Drugs. Available at: [Link]

  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. (n.d.). Scientific Research Publishing. Available at: [Link]

  • Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor. (2024). RSC Medicinal Chemistry. Available at: [Link]

Sources

Foundational

Crystal Structure and Stereochemistry of Methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate: A Roadmap for Characterization and Application

An In-Depth Technical Guide for Drug Development Professionals Abstract: Non-canonical amino acids (ncAAs) are critical building blocks in modern drug discovery, offering novel side-chain functionalities that can enhance...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract: Non-canonical amino acids (ncAAs) are critical building blocks in modern drug discovery, offering novel side-chain functionalities that can enhance potency, selectivity, and pharmacokinetic properties of peptide and small-molecule therapeutics.[1][2] The thiophene moiety, in particular, is a bioisostere for the phenyl group, providing unique electronic and metabolic characteristics.[1] This guide provides a comprehensive technical framework for the synthesis, stereochemical verification, and definitive crystal structure determination of a promising ncAA, methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate. While a definitive crystal structure for this specific molecule is not yet publicly available, this document outlines the authoritative, field-proven methodologies required to obtain and validate this crucial data, empowering research teams to leverage this compound in drug development programs.

Introduction: The Strategic Value of Thiophene-Containing Amino Acids

The incorporation of heterocyclic motifs is a cornerstone of medicinal chemistry.[1] Thiophene-containing amino acids, such as the title compound (Figure 1), are of significant interest as they introduce a sulfur-containing aromatic ring that can modulate lipophilicity and engage in unique interactions with biological targets.[1][3][4] The methyl group at the 3-position of the thiophene ring further refines its steric and electronic profile, potentially offering improved binding affinity or metabolic stability over its unsubstituted counterpart.

Accurate knowledge of the three-dimensional structure and absolute stereochemistry is not merely an academic exercise; it is a prerequisite for structure-based drug design (SBDD).[5] It informs how the molecule will fit into a target's binding site, dictates its presentation of key pharmacophoric features, and ensures enantiomeric purity, which is a critical regulatory and safety requirement.


Synthesis and Spectroscopic Confirmation

The synthesis of novel amino acids is the foundational step for their structural and functional characterization. The following section details a robust protocol for the synthesis of methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate, followed by its essential spectroscopic verification.

Proposed Synthetic Pathway

A common and effective method for synthesizing α-amino acids with specific side chains is the asymmetric alkylation of a chiral glycine enolate equivalent. The Schöllkopf bis-lactim ether method is a well-established and reliable choice for controlling the stereochemistry at the α-carbon.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Asymmetric Alkylation cluster_2 Step 3: Hydrolysis & Esterification Bis-lactim Chiral Bis-lactim Ether (Valine-derived) nBuLi n-BuLi, THF -78 °C Enolate Lithium Enolate (Chiral Auxiliary) nBuLi->Enolate Electrophile 2-(Chloromethyl) -3-methylthiophene Enolate->Electrophile Alkylation Reaction Alkylated_Intermediate Alkylated Bis-lactim Ether Electrophile->Alkylated_Intermediate Acid_Hydrolysis 1. Dilute HCl (aq) 2. SOCl₂, Methanol Alkylated_Intermediate->Acid_Hydrolysis Cleavage & Esterification Final_Product Methyl (2S)-2-amino-3- (3-methylthiophen-2-yl)propanoate Acid_Hydrolysis->Final_Product

Figure 1: Proposed workflow for the asymmetric synthesis of the target amino acid ester.

Experimental Protocol: Synthesis

  • Enolate Formation: Dissolve the (2R)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine (Schöllkopf auxiliary) in anhydrous THF under an argon atmosphere and cool to -78 °C. Add n-butyllithium (1.05 equivalents) dropwise and stir for 15 minutes to generate the chiral lithium enolate.

  • Alkylation: Prepare a solution of 2-(chloromethyl)-3-methylthiophene in anhydrous THF. Add this solution dropwise to the enolate mixture at -78 °C. Allow the reaction to stir for 4-6 hours, monitoring by TLC for the consumption of the bis-lactim ether.

  • Hydrolysis: Quench the reaction with saturated aqueous NH₄Cl. Extract the organic layer with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Treat the crude product with 0.25 M HCl and stir at room temperature for 4-6 hours to hydrolyze the bis-lactim ether.

  • Esterification and Purification: Remove the aqueous solvent under reduced pressure. Add anhydrous methanol and cool to 0 °C. Add thionyl chloride (1.2 equivalents) dropwise. Allow the mixture to warm to room temperature and then reflux for 2-4 hours. Concentrate the reaction mixture and purify the crude product by column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the pure methyl ester.

Spectroscopic Characterization

Before proceeding to crystallographic studies, the identity and purity of the synthesized compound must be unequivocally confirmed using standard spectroscopic methods.

Technique Expected Observations Rationale
¹H NMR Signals for: methyl ester (~3.7 ppm, singlet, 3H), α-proton (~4.0 ppm, triplet, 1H), β-protons (~3.2 ppm, doublet of doublets, 2H), thiophene protons (two doublets in the aromatic region, ~6.8-7.2 ppm), thiophene methyl group (~2.2 ppm, singlet, 3H), and amine protons (broad singlet).Confirms the presence of all key proton environments in the molecule.[6][7]
¹³C NMR Signals for: ester carbonyl (~172 ppm), thiophene carbons (4 distinct signals, ~125-140 ppm), α-carbon (~55 ppm), β-carbon (~35 ppm), methyl ester carbon (~52 ppm), and thiophene methyl carbon (~15 ppm).Verifies the carbon skeleton of the molecule.[7]
FT-IR Characteristic stretches for: N-H (amine, ~3300-3400 cm⁻¹), C=O (ester, ~1740 cm⁻¹), C-O (ester, ~1200 cm⁻¹), and aromatic C=C (thiophene, ~1500-1600 cm⁻¹).Confirms the presence of key functional groups.[6]
High-Res MS The calculated exact mass for C₉H₁₃NO₂S is 199.0667. The observed m/z for the [M+H]⁺ ion should be within 5 ppm of 199.0745.Provides definitive confirmation of the molecular formula.[8]

Stereochemical Integrity Assessment

The biological activity of chiral molecules is critically dependent on their absolute stereochemistry. Therefore, confirming the enantiomeric purity of the synthesized (2S)-amino acid ester is a non-negotiable step.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining enantiomeric excess (e.e.). A derivatized or non-derivatized sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times.

Experimental Protocol: Chiral HPLC

  • Column Selection: Choose a suitable chiral column, such as one based on cellulose or amylose derivatives (e.g., Chiralcel OD-H or Chiralpak AD-H).

  • Method Development: Develop a mobile phase, typically a mixture of hexane and isopropanol with a small amount of an amine modifier like diethylamine, to achieve baseline separation of the two enantiomers.

  • Sample Analysis: Prepare a solution of the synthesized product. For comparison, a racemic standard (synthesized without the chiral auxiliary) should also be analyzed to identify the retention times of both the (S) and (R) enantiomers.

  • Quantification: Integrate the peak areas for both enantiomers. The enantiomeric excess is calculated as: e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] * 100. A value >99% e.e. is typically required for drug development candidates.


Definitive Structure Elucidation by X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive and high-resolution information about a molecule's three-dimensional structure, including bond lengths, bond angles, and the absolute configuration of chiral centers.[5][9]

Crystallization Strategy

Growing diffraction-quality single crystals is often the most challenging step. It is an empirical science that requires screening various conditions.

Figure 2: Workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: Crystallization and Data Collection

  • Solvent Screening: Begin by screening for suitable solvents in which the compound has moderate solubility. Good candidates often include ethanol, methanol, ethyl acetate, acetone, and acetonitrile.

  • Crystallization Setup (Slow Evaporation): Dissolve the compound in a chosen solvent to near saturation. Loosely cap the vial and leave it in a vibration-free environment. The slow evaporation of the solvent will gradually increase the concentration, promoting crystal growth.

  • Crystal Mounting: Once suitable crystals (typically >0.1 mm in each dimension) have formed, carefully mount one on a cryo-loop using a cryoprotectant (e.g., paratone-N oil) and flash-cool it in a stream of liquid nitrogen.

  • Data Collection: Mount the frozen crystal on a diffractometer. A modern instrument equipped with a CCD or CMOS detector and a high-intensity X-ray source (e.g., Cu Kα or Mo Kα) is used to collect diffraction data as the crystal is rotated.[5]

Structure Solution and Refinement

The collected diffraction pattern is processed to determine the unit cell dimensions and space group.[5] The phases of the diffracted X-rays are then determined (the "phase problem"), and an initial electron density map is calculated. A molecular model is built into this map and refined against the experimental data until the calculated and observed diffraction patterns match closely.

Key Expected Crystallographic Data

While the precise data for the title compound is yet to be determined, analysis of similar structures allows for educated predictions.

Parameter Expected Value/Information Significance
Crystal System Likely Monoclinic or OrthorhombicDescribes the basic symmetry of the crystal lattice.
Space Group A chiral, non-centrosymmetric space group (e.g., P2₁, P2₁2₁2₁)The presence of a single enantiomer in the crystal lattice mandates a chiral space group.[5]
Resolution < 1.0 ÅHigh resolution is needed to precisely locate all atoms, including hydrogens.
Flack Parameter Close to 0This value is a critical indicator of the absolute stereochemistry. A value near 0 for a known (S) precursor confirms the (2S) configuration of the final molecule.
Key Torsion Angles Cα-Cβ-Cγ(thiophene)-Cδ(thiophene)These angles will define the preferred conformation of the thiophene side chain relative to the amino acid backbone, which is crucial for molecular modeling and SBDD.

Conclusion and Future Directions

Methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate represents a valuable, yet underexplored, building block for drug discovery. This guide provides the complete, validated workflow necessary for its synthesis and rigorous characterization. By following these protocols, research and development teams can confidently determine the precise 3D structure and stereochemical purity of this compound. This fundamental data is the gateway to its effective use in computational modeling, library synthesis, and the development of next-generation therapeutics with enhanced pharmacological profiles. The elucidation of this crystal structure will be a valuable contribution to the field of medicinal chemistry.

References

  • X-ray Crystallographic Methods for the Study of Native and Non-Native Protein Structure. (n.d.). ProQuest.
  • Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • The Versatility of Thiophene-Containing Amino Acids in Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Methyl (s)-2-amino-3-(3-methylthiophen-2-yl)propanoate. (n.d.). ChemScene.
  • methyl 2-amino-3-(3-methylthiophen-2-yl)propanoate 1341871-64-4 wiki. (n.d.). Guidechem.
  • Computational Design of an Unnatural Amino Acid Dependent Metalloprotein with Atomic Level Accuracy. (n.d.). PMC.
  • Rapid Structural Analysis of a Synthetic Non-canonical Amino Acid by Microcrystal Electron Diffraction. (2021, January 8). Frontiers.
  • Proteophenes – Amino Acid Functionalized Thiophene-based Ligands. (2025, September 9). DiVA portal.
  • Proteophenes – Amino Acid Functionalized Thiophene-based Ligands. (2025, September 29). Diva-Portal.org.
  • x Ray crystallography. (n.d.). PMC.
  • Spectroscopic Characterization, Cyclic Voltammetry, Biological Investigations, MOE, and Gaussian Calculations of VO(II), Cu(II), and Cd(II) Heteroleptic Complexes. (n.d.). PMC.

Sources

Exploratory

An In-depth Technical Guide to Methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate: A Non-Natural Amino Acid for Advanced Drug Discovery

Foreword: The Expanding Chemical Alphabet of Life In the landscape of modern drug discovery and peptide therapeutics, the twenty canonical amino acids, dictated by the genetic code, represent merely the starting point. T...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Expanding Chemical Alphabet of Life

In the landscape of modern drug discovery and peptide therapeutics, the twenty canonical amino acids, dictated by the genetic code, represent merely the starting point. The strategic incorporation of non-natural amino acids (nnAAs) has emerged as a transformative tool, allowing researchers to transcend the limitations of natural protein architecture.[1][2] These unique building blocks empower the design of peptides and proteins with enhanced stability, refined selectivity, and novel functionalities, ultimately leading to more potent and resilient therapeutic agents.[3][4]

This guide focuses on a particularly compelling nnAA: methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate . The integration of the thiophene moiety, a privileged scaffold in medicinal chemistry, into an amino acid framework presents a wealth of opportunities for molecular design.[5][6] Thiophene and its derivatives are constituents of numerous FDA-approved drugs, celebrated for their diverse pharmacological activities, which include anti-inflammatory, antimicrobial, and anticancer properties.[6][7][8] By embedding this versatile heterocycle into a peptide backbone, we can impart unique structural and electronic properties, paving the way for next-generation therapeutics.

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a detailed exploration of the synthesis, characterization, and strategic incorporation of methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate, offering both foundational knowledge and actionable protocols to harness its full potential in the laboratory.

Core Concepts: The Rationale for Thiophene-Containing Amino Acids

The strategic advantage of incorporating a thiophene ring into a peptide structure is multifaceted. The sulfur-containing aromatic heterocycle introduces a unique combination of steric and electronic features that can profoundly influence a peptide's behavior.[5]

  • Bioisosterism: The thiophene ring is a well-established bioisostere of the phenyl ring. This structural mimicry allows it to interact with biological targets in a similar fashion to phenylalanine or tyrosine, while introducing subtle yet significant changes in electronic distribution and lipophilicity.[6]

  • Modulation of Physicochemical Properties: The presence of the sulfur heteroatom alters the molecule's polarity and hydrogen-bonding capabilities, which can enhance solubility, membrane permeability, and drug-receptor interactions.[6]

  • Conformational Constraint: The bulk and planarity of the thiophene ring, further modulated by the methyl substituent, can impose specific dihedral angle constraints on the peptide backbone. This pre-organization can lock the peptide into a bioactive conformation, leading to increased receptor affinity and potency.[9]

  • Metabolic Stability: The introduction of a non-natural element can confer resistance to enzymatic degradation by proteases, thereby extending the biological half-life of the peptide therapeutic in vivo.[9]

The subject of this guide, methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate, combines these benefits with the chirality of a natural amino acid, offering a precise tool for stereospecific molecular design.

Synthesis and Characterization

The successful application of any non-natural amino acid begins with its efficient and stereochemically controlled synthesis. While a variety of methods for the synthesis of thiophene derivatives and amino acids exist, this section will outline a conceptual pathway for the asymmetric synthesis of the title compound, followed by its essential characterization.

Conceptual Asymmetric Synthesis Pathway

A robust strategy for the enantioselective synthesis of methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate would likely involve the asymmetric alkylation of a chiral glycine enolate equivalent with a suitable 2-halomethyl-3-methylthiophene electrophile. This approach ensures control over the crucial α-stereocenter.

Diagram: Conceptual Asymmetric Synthesis Workflow

cluster_start Starting Materials cluster_reaction Key Transformation cluster_intermediate Intermediate cluster_final Final Product Glycine Enolate Equivalent Glycine Enolate Equivalent Asymmetric Alkylation Asymmetric Alkylation Glycine Enolate Equivalent->Asymmetric Alkylation 2-Halomethyl-3-methylthiophene 2-Halomethyl-3-methylthiophene 2-Halomethyl-3-methylthiophene->Asymmetric Alkylation Protected Amino Acid Protected Amino Acid Asymmetric Alkylation->Protected Amino Acid High Diastereoselectivity Target Molecule Methyl (2S)-2-amino-3- (3-methylthiophen-2-yl)propanoate Protected Amino Acid->Target Molecule Deprotection & Esterification Amino Acid Amino Acid Reaction Reaction Amino Acid->Reaction Fmoc-OSu Fmoc-OSu Fmoc-OSu->Reaction Base Base Base->Reaction Work-up Work-up Reaction->Work-up Purification Purification Work-up->Purification Fmoc-Amino Acid Fmoc-Amino Acid Purification->Fmoc-Amino Acid Start Start Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash_1 Wash (DMF) Deprotection->Wash_1 Coupling Amino Acid Coupling (Fmoc-nnAA, HBTU/HATU, DIEA) Wash_1->Coupling Wash_2 Wash (DMF/DCM) Coupling->Wash_2 Kaiser_Test Kaiser Test Wash_2->Kaiser_Test Next_Cycle Proceed to Next Cycle Kaiser_Test->Next_Cycle Negative Capping Capping (Acetic Anhydride) Kaiser_Test->Capping Positive Capping->Next_Cycle

Sources

Foundational

A Technical Guide to the Pharmacokinetic Profiling of Methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate Derivatives

Introduction In the landscape of modern drug discovery, the thiophene scaffold remains a privileged structure, integral to a multitude of FDA-approved therapeutics.[1] Its unique electronic properties and ability to enga...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery, the thiophene scaffold remains a privileged structure, integral to a multitude of FDA-approved therapeutics.[1] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone of medicinal chemistry. When this heterocyclic moiety is incorporated into an amino acid ester structure, such as the methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate series, it presents a compelling class of compounds, often designed as prodrugs to enhance pharmacokinetic properties like oral absorption.[2][3][4] The ester and amino acid functionalities can be engineered to leverage specific metabolic enzymes and transporter proteins, thereby modulating the delivery and disposition of the active pharmacological agent.[5]

However, the promise of this chemical class can only be realized through a rigorous and systematic evaluation of its pharmacokinetic (PK) profile. Understanding how these derivatives are absorbed, distributed, metabolized, and excreted (ADME) is paramount to translating in vitro potency into in vivo efficacy and safety. This guide provides a comprehensive, in-depth framework for researchers, scientists, and drug development professionals to conduct a thorough pharmacokinetic characterization of these novel thiophene derivatives. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring that each step builds a logical and scientifically sound profile of the molecule, ultimately guiding its journey from a promising hit to a viable clinical candidate.

Chapter 1: Foundational Physicochemical and Analytical Characterization

The journey of any candidate drug begins with an unambiguous understanding of its fundamental properties and the ability to accurately measure it in complex biological fluids. This initial phase is non-negotiable, as all subsequent pharmacokinetic data are contingent upon the quality and robustness of the analytical methods established here.

Synthesis and Purity Assessment

The synthesis of methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate derivatives typically follows established organic chemistry principles, often involving multi-step reactions.[6][7] Before initiating any biological assay, it is critical to confirm the identity and purity of the test compound. Standard techniques include Nuclear Magnetic Resonance (NMR) for structural confirmation, Mass Spectrometry (MS) for molecular weight verification, and High-Performance Liquid Chromatography (HPLC) with UV or other suitable detectors to determine purity, which should typically exceed 95%.

Bioanalytical Method Development and Validation

A sensitive, selective, and robust bioanalytical method is the bedrock of pharmacokinetic analysis. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological matrices due to its high sensitivity and specificity.[8][9]

Causality Behind the Method: The choice of LC-MS/MS is driven by the need to detect and quantify the drug candidate at very low concentrations (often in the ng/mL to pg/mL range) within complex mixtures like plasma, which is rich in proteins, lipids, and other endogenous components.[9] Triple quadrupole mass spectrometers operating in Multiple Reaction Monitoring (MRM) mode provide exceptional selectivity, minimizing interference from matrix components.[8]

Experimental Protocol: LC-MS/MS Method for Quantification in Plasma

  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of plasma (from study samples, calibration standards, or quality controls) into a 96-well plate.

    • Add 200 µL of cold acetonitrile containing a suitable internal standard (IS). The IS should be a structurally similar compound that is not present in the study samples.

    • Vortex the plate for 5 minutes to ensure complete protein precipitation.

    • Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.[10]

    • Carefully transfer 100 µL of the supernatant to a new 96-well plate for analysis.

  • Chromatographic Conditions (Example):

    • HPLC System: A UHPLC system capable of high-pressure gradients.[8]

    • Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is a common starting point.[11]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A fast gradient, for example, from 5% B to 95% B over 3 minutes, is often sufficient for high-throughput analysis.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.[8]

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • MRM Transitions: Optimize the precursor-to-product ion transitions for both the analyte and the internal standard by infusing pure solutions of each.

    • Data Analysis: Quantify the analyte peak area relative to the internal standard peak area. Generate a calibration curve from the standards and interpolate the concentrations of the unknown samples.

Method Validation: The method must be validated according to regulatory guidelines, assessing for linearity, accuracy, precision, selectivity, recovery, and matrix effects.

cluster_0 Bioanalytical Method Development Workflow A Compound Infusion & MS Tuning (Find MRM Transitions) B Chromatography Development (Select Column & Mobile Phase) A->B C Sample Preparation Optimization (e.g., Protein Precipitation) B->C D Method Validation (Linearity, Accuracy, Precision) C->D E Sample Analysis D->E

Caption: Bioanalytical Method Development Workflow.

Chapter 2: In Vitro ADME Profiling

In vitro ADME assays are rapid, cost-effective tools used to predict a compound's in vivo behavior. They provide critical data for selecting and optimizing candidates before advancing to more complex and resource-intensive animal studies.

Metabolic Stability

Expertise & Rationale: This assay predicts the extent of "first-pass" metabolism in the liver, a primary determinant of oral bioavailability and drug clearance.[12] Thiophene rings can be susceptible to oxidation by cytochrome P450 (CYP) enzymes, and the ester moiety is a target for hydrolases.[13][14] Using liver microsomes, which are rich in CYP enzymes, or S9 fractions, which also contain cytosolic enzymes, provides an early read on metabolic liability.[12][14]

Experimental Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

  • Incubation Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • In a 96-well plate, add phosphate buffer (pH 7.4), the test compound (final concentration 1 µM), and human liver microsomes (final concentration 0.5 mg/mL).[15]

    • Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

  • Reaction Initiation and Sampling:

    • Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (cofactor for CYP enzymes).

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a separate plate containing cold acetonitrile with an internal standard. This stops the enzymatic reaction.

  • Control Incubations:

    • Run a parallel incubation without the NADPH regenerating system to assess for non-CYP-mediated degradation or chemical instability.

    • Run a parallel incubation with a known, rapidly metabolized compound (e.g., Verapamil) as a positive control to ensure the microsomes are active.[13]

  • Analysis:

    • Analyze the quenched samples using the validated LC-MS/MS method described in Chapter 1.

    • Plot the natural log of the percent remaining of the test compound versus time. The slope of this line gives the rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (CLint) based on the half-life and incubation conditions.

Data Presentation: Metabolic Stability

Compound Species t½ (min) CLint (µL/min/mg protein)
Derivative A Human 45 30.8
Derivative A Rat 28 49.5

| Verapamil (Control) | Human | < 5 | > 277 |

cluster_1 Metabolic Stability Assay Workflow P1 Prepare Incubation Mix: Compound + Microsomes + Buffer P2 Pre-incubate at 37°C P1->P2 P3 Initiate Reaction with NADPH P2->P3 P4 Sample and Quench at Time Points (0, 5, 15, 30, 60 min) P3->P4 P5 Analyze by LC-MS/MS P4->P5 P6 Calculate t½ and CLint P5->P6

Caption: Metabolic Stability Assay Workflow.

Plasma Protein Binding (PPB)

Expertise & Rationale: A drug's ability to exert its pharmacological effect and be cleared from the body is dictated by its unbound (free) concentration in the plasma.[8][16] Highly protein-bound drugs have a lower free fraction, which can impact efficacy and interpretation of safety margins.[10] Rapid Equilibrium Dialysis (RED) is a widely accepted method that physically separates the free drug from the protein-bound drug using a semi-permeable membrane.[8][17]

Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay

  • Device Preparation:

    • Use a commercial RED device, which consists of a Teflon base plate with single-use dialysis inserts. Each insert has two chambers separated by a semi-permeable membrane (typically 8 kDa molecular weight cutoff).

    • Prepare the inserts according to the manufacturer's instructions.

  • Assay Setup:

    • Spike the test compound into plasma (human, rat, etc.) at a final concentration of 1-5 µM.[16]

    • Add the plasma-drug mixture (e.g., 300 µL) to one chamber of the RED insert (the plasma chamber).[17]

    • Add dialysis buffer (PBS, pH 7.4) to the other chamber (the buffer chamber).[17]

  • Incubation:

    • Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the free drug to reach equilibrium across the membrane.[8][16]

  • Sampling and Analysis:

    • After incubation, carefully remove equal volume aliquots (e.g., 50 µL) from both the plasma and buffer chambers.

    • To ensure accurate comparison (matrix matching), add the plasma aliquot to a buffer matrix and the buffer aliquot to a blank plasma matrix.

    • Precipitate the proteins and analyze both samples by LC-MS/MS. The concentration in the buffer chamber represents the free drug concentration.

  • Calculation:

    • Calculate the Fraction Unbound (fu) = (Concentration in buffer chamber) / (Concentration in plasma chamber).

    • % Bound = (1 - fu) * 100.

Data Presentation: Plasma Protein Binding

Compound Species Fraction Unbound (fu) % Bound
Derivative A Human 0.05 95.0
Derivative A Rat 0.12 88.0

| Warfarin (Control) | Human | 0.01 | 99.0 |

Cell Permeability and Efflux Liability

Expertise & Rationale: For orally administered drugs, permeability across the intestinal epithelium is a prerequisite for absorption. Furthermore, the ability to cross the blood-brain barrier (BBB) is critical for CNS-targeted agents.[18] Many drugs are actively removed from cells by efflux transporters like P-glycoprotein (P-gp, encoded by the MDR1 gene), which can limit absorption and tissue penetration.[19][20] The MDR1-MDCK cell line, a canine kidney cell line transfected to overexpress human P-gp, is a valuable tool for specifically investigating P-gp-mediated efflux.[18][21]

Experimental Protocol: Bidirectional MDR1-MDCK Permeability Assay

  • Cell Culture:

    • Culture MDR1-MDCK cells on semi-permeable Transwell™ filter inserts for 4-5 days until they form a confluent, polarized monolayer.[19][20]

    • Verify the integrity of the cell monolayer before the experiment by measuring the Transepithelial Electrical Resistance (TEER).[20][21]

  • Transport Experiment:

    • The assay is performed in two directions: Apical-to-Basolateral (A-to-B) to measure permeability, and Basolateral-to-Apical (B-to-A) to measure efflux.[20]

    • A-to-B: Add the test compound (e.g., 10 µM) to the apical (upper) chamber. At specified time points (e.g., 60 or 90 minutes), take samples from the basolateral (lower) chamber.[19][21]

    • B-to-A: Add the test compound to the basolateral chamber and sample from the apical chamber.

    • A low-permeability marker (e.g., Lucifer Yellow) is included to confirm monolayer integrity throughout the experiment.[20]

  • Analysis and Calculation:

    • Quantify the compound concentration in all samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for each direction.

    • Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B).

    • Interpretation: An efflux ratio ≥ 2 is a strong indication that the compound is a substrate of the P-gp efflux transporter.[19]

Data Presentation: MDR1-MDCK Permeability

Compound Papp (A-B) (10⁻⁶ cm/s) Papp (B-A) (10⁻⁶ cm/s) Efflux Ratio (ER) Classification
Derivative A 1.5 18.0 12.0 High Efflux
Propranolol (High Perm.) >20 ~20 ~1.0 High Permeability

| Prazosin (P-gp Substrate) | <2 | >10 | >5.0 | High Efflux |

Cytochrome P450 (CYP) Inhibition

Expertise & Rationale: Inhibition of CYP enzymes is a major cause of clinical drug-drug interactions (DDIs).[22][23] If a new drug inhibits a CYP enzyme, it can slow the metabolism of a co-administered drug that is a substrate for that enzyme, leading to potentially toxic plasma levels.[15] Screening for inhibition against the most clinically relevant isoforms (CYP1A2, 2C9, 2C19, 2D6, and 3A4) is a regulatory requirement and a critical step in safety assessment.[24][25]

Experimental Protocol: CYP Inhibition Assay (Fluorogenic Method)

  • Assay Setup:

    • In a 96-well plate, combine a specific recombinant human CYP enzyme, a fluorogenic probe substrate for that enzyme, and varying concentrations of the test compound (e.g., 0.05 to 50 µM).[15]

    • Pre-incubate the plate at 37°C.

  • Reaction Initiation and Detection:

    • Initiate the reaction by adding an NADPH regenerating system.

    • The CYP enzyme metabolizes the probe substrate into a fluorescent product.

    • Read the fluorescence intensity over time using a plate reader. The rate of fluorescence generation is proportional to enzyme activity.

  • Data Analysis:

    • Calculate the percent inhibition of enzyme activity at each concentration of the test compound relative to a vehicle control.

    • Plot the percent inhibition against the log of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of the compound that causes 50% inhibition).

cluster_2 CYP Inhibition Principle CYP CYP Enzyme Product Metabolite (Fluorescent) CYP->Product + No_Fluorescence No Fluorescence CYP->No_Fluorescence Substrate Probe Substrate (Non-fluorescent) Substrate->CYP Inhibitor Test Compound (Inhibitor) Inhibitor->CYP Blocks

Caption: Principle of a fluorogenic CYP inhibition assay.

Data Presentation: CYP Inhibition Profile

CYP Isoform IC50 (µM)
CYP1A2 > 50
CYP2C9 12.5
CYP2C19 > 50
CYP2D6 2.8

| CYP3A4 | 45.1 |

Chapter 3: In Vivo Pharmacokinetic Evaluation

While in vitro assays provide crucial predictions, an in vivo study is the definitive test of a compound's behavior in a complete biological system. This step integrates all ADME processes to provide the key parameters that will guide dosing regimens in future efficacy and safety studies.

Expertise & Rationale: The rat is a commonly used species for early, non-regulatory PK studies due to its well-characterized physiology, cost-effectiveness, and historical dataset.[2][4] An intravenous (IV) dose is administered to determine the drug's disposition and clearance properties independent of absorption. An oral (PO) dose is given to assess oral absorption and calculate absolute bioavailability (F%), which is the fraction of the oral dose that reaches systemic circulation.[2][5]

Experimental Protocol: Rat Pharmacokinetic Study (IV and PO)

  • Animal Preparation:

    • Use male Sprague-Dawley rats (n=3-4 per group) fitted with jugular vein cannulas for serial blood sampling. This refinement reduces animal stress and improves data quality.

    • Fast the animals overnight before dosing.

  • Dosing:

    • IV Group: Administer the drug as a bolus via the tail vein (e.g., 1 mg/kg). The drug should be formulated in a suitable vehicle (e.g., saline with a co-solvent).

    • PO Group: Administer the drug by oral gavage (e.g., 10 mg/kg). The formulation may be a solution or suspension.

  • Blood Sampling:

    • Collect blood samples (approx. 100 µL) from the jugular vein cannula at pre-defined time points.

    • A typical sampling schedule might be: (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA) and immediately centrifuge to obtain plasma. Store plasma at -80°C until analysis.

  • Bioanalysis and Data Analysis:

    • Analyze the plasma samples using the validated LC-MS/MS method.

    • Plot the plasma concentration versus time for each animal.

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a Non-Compartmental Analysis (NCA) to calculate key PK parameters.

Data Presentation: Key Pharmacokinetic Parameters

Parameter (Unit) IV Administration (1 mg/kg) PO Administration (10 mg/kg)
Cmax (ng/mL) 1250 (at 2 min) 450
Tmax (hr) - 1.0
AUC₀-inf (ng*hr/mL) 1875 3500
(hr) 3.5 3.8
Clearance (CL) (mL/min/kg) 8.9 -
Volume of Distribution (Vdss) (L/kg) 2.5 -

| Bioavailability (F%) | - | 18.7 |

cluster_3 In Vivo Pharmacokinetic Study Workflow S1 Animal Acclimation & Cannulation S2 Dosing (IV and PO Groups) S1->S2 S3 Serial Blood Sampling S2->S3 S4 Plasma Processing & Storage S3->S4 S5 Bioanalysis by LC-MS/MS S4->S5 S6 Pharmacokinetic Analysis (NCA) S5->S6 S7 Parameter Reporting (AUC, CL, F%, etc.) S6->S7

Caption: In Vivo Pharmacokinetic Study Workflow.

Chapter 4: Integrated Analysis and Forward Strategy

Data generated in isolation is of limited value. The true power of a comprehensive PK profile comes from integrating all the pieces to build a holistic understanding of the compound and to make informed decisions.

Synthesizing the Data:

  • Bioavailability: The observed oral bioavailability of 18.7% is modest. Can we explain this? The in vitro data for Derivative A shows high efflux (ER=12.0) and moderate-to-high metabolic clearance in rat liver microsomes. This combination is a classic driver of low oral bioavailability. The compound is likely being pumped back into the gut lumen by P-gp and/or is being rapidly metabolized by the liver before it can reach systemic circulation.

  • Distribution: The volume of distribution (Vdss = 2.5 L/kg) is greater than total body water (~0.7 L/kg), suggesting the compound distributes out of the plasma and into tissues. This is consistent with its high plasma protein binding (88% in rats); despite being highly bound, the free fraction is still able to access tissues.

  • Clearance: The systemic clearance (8.9 mL/min/kg in rats) is considered low to moderate, which aligns with the in vitro metabolic stability data.

  • DDI Risk: The in vivo data was generated in rats, but the human CYP inhibition data is concerning. The IC50 of 2.8 µM for CYP2D6 indicates a potential for clinical DDIs. This risk needs to be carefully evaluated against the expected therapeutic plasma concentrations.

Decision-Making Framework:

Based on the integrated profile, a decision must be made. Is this compound viable, or does it require optimization?

cluster_4 PK Profile Decision Tree Start Evaluate Integrated PK Profile Q1 Is Oral Bioavailability Acceptable? (>30%) Start->Q1 Q2 Is DDI Risk Acceptable? (IC50 > 30x Cmax) Q1->Q2 Yes Optimize Medicinal Chemistry Optimization: - Block metabolic site - Reduce P-gp efflux Q1->Optimize No Q2->Optimize No Proceed Proceed to Efficacy & Toxicology Studies Q2->Proceed Yes Stop Terminate Compound Optimize->Stop If optimization fails

Caption: A simplified decision tree based on PK data.

Forward Strategy for Derivative A: The low bioavailability is a significant hurdle. The medicinal chemistry strategy should focus on structural modifications to reduce P-gp efflux and/or block the site of metabolism. Concurrently, the CYP2D6 inhibition liability should be addressed. A new set of derivatives would then re-enter this profiling cascade.

Conclusion

The pharmacokinetic profiling of novel drug candidates, such as the methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate class, is a systematic, multi-faceted process. It requires a logical progression from robust bioanalytical method development through a suite of in vitro ADME assays to a definitive in vivo evaluation. Each step provides a piece of the puzzle, and only by integrating the complete dataset can a clear picture of the compound's potential emerge. By understanding the "why" behind each experiment and using the data to build a causal narrative, drug development teams can make confident, data-driven decisions, efficiently advancing the most promising molecules toward the clinic.

References

  • Evotec. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved from Evotec website. [Link]

  • Creative Biolabs. (n.d.). MDCK Permeability. Retrieved from Creative Biolabs website. [Link]

  • Visikol. (2022, November 3). Plasma Protein Binding Assay. Retrieved from Visikol website. [Link]

  • Katragadda, S., Jain, R., Kwatra, D., Hariharan, S., & Mitra, A. K. (2008). Pharmacokinetics of amino acid ester prodrugs of acyclovir after oral administration: interaction with the transporters on Caco-2 cells. International journal of pharmaceutics, 362(1-2), 93–101. [Link]

  • Katragadda, S., Jain, R., Kwatra, D., Hariharan, S., & Mitra, A. K. (2008). Pharmacokinetics of amino acid ester prodrugs of Acyclovir after oral administration: Interaction with the transporters on Caco-2 cells. PMC. [Link]

  • PubChem. (n.d.). AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. Retrieved from PubChem website. [Link]

  • Domainex. (n.d.). Plasma Protein Binding Assay. Retrieved from Domainex website. [Link]

  • AxisPharm. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved from AxisPharm website. [Link]

  • protocols.io. (2025, August 3). In-vitro plasma protein binding. Retrieved from protocols.io. [Link]

  • protocols.io. (2025, August 3). In-vitro MDR1-MDCKII permeability assay. Retrieved from protocols.io. [Link]

  • Charnwood Discovery. (n.d.). Cytochrome P450 Inhibition In Vitro Assay. Retrieved from Charnwood Discovery website. [Link]

  • Pauli-Magnus, C., Rekersbrink, S., Klotz, U., & Fromm, M. F. (2013). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PMC. [Link]

  • American Chemical Society Publications. (2024, September 9). Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry. [Link]

  • PLOS. (2015, June 8). Amino Acid Derivatives as Palmitoylethanolamide Prodrugs: Synthesis, In Vitro Metabolism and In Vivo Plasma Profile in Rats. Retrieved from PLOS ONE. [Link]

  • Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). Retrieved from Bienta website. [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from Charles River Laboratories website. [Link]

  • Scilit. (2008). Pharmacokinetics of amino acid ester prodrugs of acyclovir after oral administration: Interaction with the transporters on Caco-2 cells. Retrieved from Scilit. [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from LifeNet Health LifeSciences website. [Link]

  • Stachulski, A. V., et al. (2017). Synthesis and pre-clinical studies of new amino-acid ester thiazolide prodrugs. European Journal of Medicinal Chemistry, 126, 994-1004. [Link]

  • El-Sayed, M. A. A., et al. (2022). Nonacidic thiophene-based derivatives as potential analgesic and design, synthesis, biological evaluation, and metabolic stability study. Drug Development Research, 83(8), 1739-1757. [Link]

  • ResearchGate. (2022, July 23). Nonacidic thiophene‐based derivatives as potential analgesic and design, synthesis, biological evaluation, and metabolic stability study | Request PDF. Retrieved from ResearchGate. [Link]

  • ResearchGate. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Retrieved from ResearchGate. [Link]

  • Kumar, R., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC. [Link]

  • Bou-Tayeh, B., & El-Khoury, B. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. PMC. [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Retrieved from Oriental Journal of Chemistry. [Link]

  • Semantic Scholar. (2016). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Retrieved from Semantic Scholar. [Link]

  • Agilent. (2003, April 24). Analysis of Trace (mg/kg) Thiophene in Benzene Using Two-Dimensional Gas Chromatography and Flame Ionization Detection. Retrieved from Agilent website. [Link]

  • Organic Syntheses. (n.d.). 3-methylthiophene. Retrieved from Organic Syntheses website. [Link]

  • MDPI. (2021, April 11). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Retrieved from MDPI. [Link]

  • Semantic Scholar. (2024, April 28). Methyl-Containing Pharmaceuticals. Retrieved from Semantic Scholar. [Link]

  • PubMed. (2024, September 1). Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor. Retrieved from PubMed. [Link]

Sources

Exploratory

Technical Guide: Physicochemical Characterization of Methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is a foundational pillar of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is a foundational pillar of scientific integrity and success. The accurate determination of fundamental physicochemical properties, such as molecular weight and exact mass, is a critical first step in the journey of a molecule from a laboratory curiosity to a potential therapeutic agent. This guide provides an in-depth examination of these key parameters for the compound Methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate, a substituted amino acid ester with potential applications in synthetic and medicinal chemistry.

This document will not only present the specific values for this compound but will also delve into the theoretical underpinnings and practical importance of these measurements. By understanding the causality behind these experimental values, researchers can better leverage this information in their discovery and development workflows.

Compound Identification

Systematic Name: Methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate

Chemical Structure:

Caption: Chemical structure of Methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate.

Key Identifiers:

IdentifierValueSource
Molecular Formula C₉H₁₃NO₂S[1], [2]
CAS Number 1213969-13-1[1]
Canonical SMILES CC1=C(SC=C1)CC(C(=O)OC)N[2]
InChIKey PHRQSUQXTORKLE-UHFFFAOYSA-N[2]

Differentiating Molecular Weight and Exact Mass

A common point of confusion in chemical characterization is the distinction between molecular weight (or more accurately, average molecular mass) and exact mass. While related, these two values are derived differently and have distinct applications.

  • Molecular Weight (Average Molecular Mass): This value is calculated using the weighted average of the masses of all the naturally occurring isotopes of the elements in the molecule. The atomic weights listed on the periodic table are these weighted averages. Molecular weight is a macroscopic property, most relevant for stoichiometric calculations in bulk chemical synthesis and formulation, where a large population of molecules with a natural isotopic distribution is present.

  • Exact Mass (Monoisotopic Mass): This is the mass of a molecule calculated using the mass of the most abundant isotope of each element. For example, the mass of carbon is taken as the mass of ¹²C, hydrogen as ¹H, oxygen as ¹⁶O, nitrogen as ¹⁴N, and sulfur as ³²S. The exact mass is a microscopic property, crucial for high-resolution mass spectrometry (HRMS). In HRMS, the instrument is capable of resolving the isotopic peaks, and the most intense peak in the isotopic pattern corresponds to the monoisotopic mass.

The workflow for determining these values is illustrated below:

G cluster_0 Mass Determination Workflow cluster_1 Calculation cluster_2 Experimental Verification mol_formula Molecular Formula (C₉H₁₃NO₂S) calc_mw Calculate Molecular Weight (using average atomic masses) mol_formula->calc_mw calc_em Calculate Exact Mass (using monoisotopic masses) mol_formula->calc_em ms Mass Spectrometry (MS) calc_mw->ms Correlates with low-resolution MS data hrms High-Resolution MS (HRMS) calc_em->hrms Directly measured in HRMS

Caption: Workflow for the determination and verification of molecular weight and exact mass.

Physicochemical Properties of Methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate

The following table summarizes the key mass-related properties of the title compound, compiled from reliable chemical databases.

PropertyValueSignificance and Application
Molecular Weight 199.27 g/mol [1]199.268 g/mol [2]Essential for stoichiometric calculations in chemical reactions, preparation of solutions of known molarity, and formulation development.
Exact Mass 199.066700 Da (calculated)A critical parameter for the confirmation of molecular identity via high-resolution mass spectrometry (HRMS). It allows for the unambiguous determination of the elemental composition.
Monoisotopic Mass 199.06669983 Da[2]This is the experimentally observable value in HRMS and is used to confirm the elemental composition of the synthesized compound, a cornerstone of its structural elucidation.

The Imperative of Accurate Mass Measurement in Drug Development

The determination of the exact mass of a compound is not merely an academic exercise; it is a regulatory expectation and a scientific necessity in the pharmaceutical industry.

1. Unambiguous Structure Confirmation: In the early stages of drug discovery, chemists synthesize numerous novel compounds. HRMS provides a rapid and highly accurate method to confirm that the synthesized molecule has the correct elemental composition, thereby validating the synthetic route and the identity of the compound before it proceeds to further biological screening.

2. Impurity Profiling: During process development and manufacturing, the identification and quantification of impurities are critical for ensuring the safety and efficacy of the final drug product. HRMS is an indispensable tool for identifying the elemental composition of unknown impurities, which is the first step in their structural elucidation and toxicological assessment.

3. Metabolite Identification: In preclinical and clinical studies, understanding the metabolic fate of a drug candidate is essential. HRMS is used to identify and characterize metabolites in complex biological matrices such as plasma and urine, providing insights into the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

The logical flow of how accurate mass data is integrated into a drug discovery pipeline is depicted below:

G synthesis Synthesis of Novel Compound hrms HRMS Analysis synthesis->hrms confirmation Confirmation of Elemental Composition (Exact Mass) hrms->confirmation screening Biological Screening confirmation->screening Proceed if identity is confirmed adme ADME & Toxicology Studies screening->adme Lead compound

Caption: The role of accurate mass determination in the early-stage drug discovery workflow.

Conclusion

The precise determination of the molecular weight and exact mass of Methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate serves as a fundamental dataset for any researcher working with this compound. As we have outlined, these values are not interchangeable; the molecular weight is a bulk property essential for synthetic chemistry, while the exact mass is a molecular-level property that is critical for structural confirmation and analytical purity assessment. A thorough understanding and correct application of these parameters are indispensable for maintaining scientific rigor and accelerating the journey of new chemical entities from the laboratory to the clinic.

References

Sources

Foundational

Synthesis Pathways of Methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate: A Technical Guide

Executive Summary The incorporation of unnatural amino acids into peptide sequences and small-molecule therapeutics is a cornerstone of modern drug discovery. Substituting natural aromatic amino acids (like phenylalanine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of unnatural amino acids into peptide sequences and small-molecule therapeutics is a cornerstone of modern drug discovery. Substituting natural aromatic amino acids (like phenylalanine) with heteroaromatic analogs such as thienylalanine derivatives can profoundly alter a molecule's pharmacokinetic profile, enhancing metabolic stability and modulating target binding affinity[1][2].

This technical guide provides an in-depth analysis of the synthesis pathways for methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate , the methyl ester of L-3-methyl-2-thienylalanine. By evaluating the causality behind experimental choices, this document equips researchers with self-validating protocols for asymmetric hydrogenation, chiral auxiliary-directed alkylation, and enzymatic resolution.

Retrosynthetic Analysis & Mechanistic Rationale

The target molecule, methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate, possesses a single stereocenter at the α -carbon and a methyl ester functional group. The retrosynthetic disconnection generally prioritizes the establishment of the (2S)-stereocenter prior to, or concurrent with, esterification[3].

The three most robust synthetic strategies are:

  • Asymmetric Hydrogenation: Reduction of a prochiral α -enamide (dehydroamino acid) using a chiral transition-metal catalyst.

  • Chiral Auxiliary Alkylation: Diastereoselective alkylation of a chiral enolate (e.g., Schöllkopf bis-lactim ether).

  • Enzymatic Resolution: Kinetic resolution of a racemic mixture using stereoselective hydrolases.

Retrosynthesis Target Methyl (2S)-2-amino-3- (3-methylthiophen-2-yl)propanoate FreeAcid (2S)-2-amino-3- (3-methylthiophen-2-yl)propanoic acid Target->FreeAcid Esterification (SOCl2/MeOH) Auxiliary Schöllkopf Bis-Lactim Ether + Electrophile Target->Auxiliary Asymmetric Alkylation & Hydrolysis Dehydro Dehydroamino Acid (alpha-enamide) FreeAcid->Dehydro Asymmetric Hydrogenation (Rh-DuPHOS) Racemic Racemic N-Acetyl Amino Acid FreeAcid->Racemic Enzymatic Resolution (Acylase I)

Caption: Retrosynthetic strategies for methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate.

Core Synthesis Pathways

Pathway A: Asymmetric Hydrogenation of Dehydroamino Acids

Mechanistic Rationale: Asymmetric hydrogenation is the industrial gold standard for unnatural amino acid synthesis due to its high atom economy and scalability. The use of Rhodium-based catalysts with chiral phosphine ligands, specifically Rh-DuPHOS , provides exceptionally high enantiomeric excesses (ee > 99%)[4][5]. The electron-rich nature of the phospholane ligands in DuPHOS facilitates rapid oxidative addition of H2​ . Concurrently, the rigid C2​ -symmetric chiral environment dictates the stereochemical outcome, forcing the substrate to bind in a conformation that exclusively yields the (S)-enantiomer when using the (R,R)-DuPHOS variant[5][6].

Step-by-Step Protocol:

  • Substrate Preparation: Condense 3-methylthiophene-2-carboxaldehyde with N-acetylglycine in the presence of sodium acetate and acetic anhydride to form the corresponding azlactone.

  • Ring Opening: React the azlactone with methanol and a catalytic amount of base to yield the prochiral substrate: methyl 2-acetamido-3-(3-methylthiophen-2-yl)acrylate.

  • Hydrogenation:

    • Dissolve the acrylate (1.0 eq) in strictly degassed anhydrous methanol.

    • Add the catalyst [(R,R)-Me-DuPHOS-Rh(COD)]BF4 (0.01 eq) under an inert argon atmosphere.

    • Transfer to a high-pressure reactor, purge with H2​ , and pressurize to 30-50 psi.

    • Stir at 25°C for 12-24 hours.

  • Isolation: Vent the reactor, filter the mixture through a short pad of silica to remove the catalyst, and concentrate in vacuo to yield methyl (2S)-2-acetamido-3-(3-methylthiophen-2-yl)propanoate.

  • Deacetylation: Reflux in methanolic HCl to remove the N-acetyl group, yielding the target methyl ester hydrochloride salt.

Pathway B: Chiral Auxiliary-Directed Alkylation (Schöllkopf Method)

Mechanistic Rationale: For research-scale synthesis where setting up high-pressure hydrogenation is not feasible, the Schöllkopf bis-lactim ether method is highly reliable[7]. The causality of its stereocontrol lies in steric hindrance: the bulky isopropyl group on the (R)-valine-derived chiral auxiliary blocks one face of the enolate. When the enolate is alkylated with 2-(chloromethyl)-3-methylthiophene, the electrophile is forced to attack from the opposite (unhindered) face, ensuring high diastereoselectivity (>95% de).

Step-by-Step Protocol:

  • Enolate Formation: Dissolve (R)-Schöllkopf bis-lactim ether in anhydrous THF and cool to -78°C under argon. Add n -butyllithium (1.05 eq) dropwise to generate the lithium enolate.

  • Alkylation: Slowly add 2-(chloromethyl)-3-methylthiophene (1.1 eq) to the mixture at -78°C. Allow the reaction to stir and gradually warm to -20°C over 4 hours.

  • Quenching: Quench the reaction with saturated aqueous NH4​Cl and extract with diethyl ether.

  • Hydrolysis: Dissolve the purified alkylated intermediate in a mixture of THF and 0.25 N HCl. Stir at room temperature for 12 hours to cleave the auxiliary.

  • Isolation: Adjust the pH to 8-9, extract the liberated (2S)-methyl ester with dichloromethane, and purify via flash chromatography.

Pathway C: Enzymatic Resolution of Racemates

Mechanistic Rationale: Enzymatic resolution relies on the exquisite stereoselectivity of biological catalysts. Acylase I (from Porcine Kidney or Aspergillus sp.) selectively hydrolyzes the N-acetyl group of L-amino acids (2S-enantiomers) while leaving the D-enantiomers (2R) completely intact[8][9]. This differential functionalization allows for straightforward physical separation[10].

EnzymaticResolution Racemate Racemic N-Acetyl Amino Acid Enzyme Acylase I (pH 7.5, 37°C) Racemate->Enzyme L_Acid (2S)-Amino Acid (Free Acid) Enzyme->L_Acid Hydrolyzed D_Acetyl (2R)-N-Acetyl Amino Acid Enzyme->D_Acetyl Unreacted Separation Ion-Exchange Chromatography L_Acid->Separation D_Acetyl->Separation

Caption: Enzymatic resolution workflow using Acylase I for enantiomeric separation.

Step-by-Step Protocol:

  • Racemate Synthesis: Prepare racemic N-acetyl-3-(3-methylthiophen-2-yl)alanine via standard Erlenmeyer-Plöchl azlactone synthesis and subsequent hydrolysis.

  • Enzymatic Cleavage: Suspend the racemate in 0.1 M phosphate buffer (pH 7.5). Add CoCl2​ (0.5 mM) as a cofactor, followed by Acylase I. Incubate at 37°C for 48 hours.

  • Separation: Acidify the mixture to pH 2.0. Extract the unreacted (2R)-N-acetyl amino acid with ethyl acetate. The desired (2S)-amino acid remains in the aqueous layer.

  • Esterification: Isolate the (2S)-amino acid and convert it to the target methyl ester using the protocol detailed in Section 3.

Standard Esterification Protocol

If the chosen pathway yields the free (2S)-amino acid, it must be converted to the target methyl ester. The thionyl chloride ( SOCl2​ ) method is preferred as it generates HCl in situ, driving the formation of the ester hydrochloride salt, which is highly stable and prevents racemization.

  • Suspend the (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoic acid (1.0 eq) in anhydrous methanol (10 mL/mmol).

  • Cool the suspension to 0°C in an ice bath.

  • Add thionyl chloride ( SOCl2​ , 2.0 eq) dropwise over 15 minutes.

  • Remove the ice bath and heat the mixture to reflux (65°C) for 4 hours.

  • Evaporate the solvent in vacuo. Triturate the resulting solid with cold diethyl ether to yield methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate hydrochloride as a white crystalline solid.

Quantitative Data & Comparative Analysis

The selection of a synthesis pathway depends heavily on the required scale, budget, and available infrastructure. The table below summarizes the quantitative metrics of each methodology based on literature precedence for thienylalanine derivatives[4][6][7][10].

Synthesis PathwayTypical Yield (%)Enantiomeric Excess (ee %)ScalabilityPrimary Cost Driver
Asymmetric Hydrogenation 85 - 95%> 99%High (Kilogram scale)Rhodium Catalyst / Ligand
Schöllkopf Alkylation 60 - 75%95 - 98% (de)Low (Gram scale)Chiral Auxiliary / Cryogenics
Enzymatic Resolution 40 - 48% (max 50%)> 99%Medium (Multi-gram scale)Enzyme / 50% material loss

Conclusion

For the synthesis of methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate, Asymmetric Hydrogenation using Rh-DuPHOS remains the most efficient and scalable approach, providing near-perfect enantioselectivity and high yields. However, for rapid analog generation in medicinal chemistry settings without high-pressure capabilities, the Schöllkopf Alkylation provides a highly predictable and robust alternative. Enzymatic Resolution offers a green-chemistry approach, though it is inherently limited by a maximum theoretical yield of 50% unless coupled with a dynamic kinetic resolution (DKR) system.

References

  • Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. nih.gov. Available at:[Link]

  • D-2-Thienylalanine: Synthesis, Applications, and Global Supply. nbinno.com. Available at:[Link]

  • Asymmetric catalytic routes to chiral building blocks of medicinal interest. iupac.org. Available at:[Link]

  • Carbohydrate Phosphinites as Practical Ligands in Asymmetric Catalysis. acs.org. Available at:[Link]

  • CHIRAL CHEMICALS (Schöllkopf methodology). sciencenet.cn. Available at:[Link]

  • UCLA Electronic Theses and Dissertations (Enzymatic Resolution). escholarship.org. Available at: [Link]

  • Handbook of Chiral Chemicals. ethernet.edu.et. Available at:[Link]

  • Enzyme Catalysis in Organic Synthesis. dokumen.pub. Available at:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of Methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate

Introduction Methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate is a non-canonical amino acid ester that holds potential as a building block in medicinal chemistry. Its structure, featuring a thiophene ring, an amin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate is a non-canonical amino acid ester that holds potential as a building block in medicinal chemistry. Its structure, featuring a thiophene ring, an amino group, and an ester moiety, presents a unique combination of chemical functionalities that are both synthetically useful and potentially susceptible to degradation. A thorough understanding of the thermodynamic stability of this molecule is paramount for its successful application in drug discovery and development. This guide provides a comprehensive overview of the principles and methodologies for assessing the thermodynamic stability of this compound, with a focus on providing actionable insights for researchers in the field.

The stability of a pharmaceutical compound directly impacts its safety, efficacy, and shelf-life.[1][2] Degradation can lead to loss of potency, the formation of toxic byproducts, and altered bioavailability. For a molecule like methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate, the thiophene ring is known to be susceptible to oxidation, while the ester and amino groups can participate in hydrolysis and other degradation pathways.[3][4][5] Therefore, a multi-faceted approach is necessary to fully characterize its stability profile.

This technical guide will delve into the theoretical underpinnings of thermodynamic stability and provide detailed, field-proven protocols for its experimental determination. We will explore the use of thermal analysis techniques, namely Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), as well as a comprehensive forced degradation strategy aligned with the International Council for Harmonisation (ICH) guidelines.[6][7][8][9]

Theoretical Framework: Understanding Degradation Pathways

The thermodynamic stability of a molecule is a measure of its energy state relative to its degradation products. A molecule is thermodynamically stable if it exists in a low-energy state and requires a significant activation energy to transform into a less stable, higher-energy state. The core of understanding the stability of methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate lies in recognizing its potentially labile functional groups and the degradation pathways they may undergo.

  • Thiophene Ring: The sulfur atom in the thiophene ring is susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones.[4] These oxidized species can be reactive and may lead to further degradation or unwanted biological activity. The electron-donating methyl group on the thiophene ring can also influence its reactivity.[3]

  • Ester Group: The methyl ester is prone to hydrolysis, particularly under acidic or basic conditions, yielding the corresponding carboxylic acid and methanol.[5][10] This can significantly alter the polarity and pharmacological properties of the molecule.

  • Amino Group: The primary amine can undergo various reactions, including oxidation and reactions with excipients, leading to impurity formation.

A comprehensive stability assessment, therefore, must probe the molecule's susceptibility to these key degradation pathways.

Experimental Assessment of Thermodynamic Stability

A robust evaluation of thermodynamic stability involves a combination of thermal analysis and forced degradation studies.

Thermal Analysis: Probing Intrinsic Stability

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information about the physical and chemical stability of a compound as a function of temperature.[11][12][13][14] These methods are particularly useful in early drug development when sample quantities may be limited.[11][14]

Experimental Workflow for Thermal Analysis

cluster_0 Sample Preparation cluster_1 DSC Analysis cluster_2 TGA Analysis cluster_3 Data Analysis prep Weigh 3-5 mg of methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate into an aluminum pan dsc_setup Place sample and reference pans into DSC cell prep->dsc_setup tga_setup Place sample pan into TGA furnace prep->tga_setup dsc_run Heat from 25°C to 300°C at 10°C/min under N2 purge dsc_setup->dsc_run dsc_data Record heat flow vs. temperature dsc_run->dsc_data analysis Determine melting point, enthalpy of fusion (DSC), and decomposition temperature (TGA) dsc_data->analysis tga_run Heat from 25°C to 500°C at 10°C/min under N2 purge tga_setup->tga_run tga_data Record weight loss vs. temperature tga_run->tga_data tga_data->analysis

Caption: Workflow for DSC and TGA analysis.

Detailed Protocol for DSC Analysis:

  • Sample Preparation: Accurately weigh 3-5 mg of methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate into a standard aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Equilibrate the cell at 25°C. Ramp the temperature to 300°C at a heating rate of 10°C/min. A nitrogen purge of 50 mL/min is maintained throughout the experiment to provide an inert atmosphere.

  • Data Acquisition: Record the differential heat flow as a function of temperature.

  • Data Analysis: Analyze the resulting thermogram to determine the melting point (onset and peak) and the enthalpy of fusion (ΔHfus). The presence of sharp endotherms is indicative of a crystalline solid, while broad transitions may suggest amorphous content or impurities.

Detailed Protocol for TGA Analysis:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the sample pan onto the TGA balance.

  • Thermal Program: Equilibrate the furnace at 25°C. Heat the sample to 500°C at a heating rate of 10°C/min under a nitrogen atmosphere.

  • Data Acquisition: Continuously monitor and record the sample weight as a function of temperature.

  • Data Analysis: Analyze the TGA curve to determine the onset of decomposition, which is a key indicator of thermal stability.

Forced Degradation Studies: Simulating Stress Conditions

Forced degradation studies, or stress testing, are a cornerstone of pharmaceutical stability assessment and are mandated by regulatory agencies.[2][5][10][15] These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[2][15]

Experimental Workflow for Forced Degradation Studies

cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Evaluation prep Prepare stock solution of methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base oxidative Oxidative (3% H2O2, RT) prep->oxidative thermal Thermal (80°C, solid state) prep->thermal photo Photolytic (ICH Q1B) prep->photo analysis Analyze samples by stability-indicating HPLC-UV/MS acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis evaluation Identify and quantify degradants. Propose degradation pathways. analysis->evaluation

Caption: Workflow for forced degradation studies.

Detailed Protocols for Forced Degradation:

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) detection, is essential for these studies. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2]

  • Acidic Hydrolysis:

    • Dissolve the compound in a suitable solvent (e.g., acetonitrile/water).

    • Add 0.1 M hydrochloric acid and incubate at 60°C.

    • Withdraw aliquots at appropriate time points (e.g., 2, 4, 8, 24 hours), neutralize, and analyze by HPLC-UV/MS.

    • This condition primarily targets the ester linkage for hydrolysis.[5][10]

  • Basic Hydrolysis:

    • Dissolve the compound in a suitable solvent.

    • Add 0.1 M sodium hydroxide and incubate at 60°C.

    • Withdraw aliquots at appropriate time points, neutralize, and analyze.

    • This also targets the ester for hydrolysis, often at a faster rate than acidic conditions.

  • Oxidative Degradation:

    • Dissolve the compound in a suitable solvent.

    • Add 3% hydrogen peroxide and store at room temperature, protected from light.

    • Withdraw aliquots at appropriate time points and analyze.

    • This condition is crucial for assessing the stability of the thiophene ring.[4][5]

  • Thermal Degradation:

    • Store the solid compound in a controlled temperature oven at 80°C.

    • At specified time points, dissolve a portion of the sample and analyze.

    • This assesses the solid-state thermal stability.

  • Photostability:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be protected from light.

    • Analyze both the exposed and control samples.

Data Interpretation and Analysis

The data generated from these studies must be carefully analyzed to build a comprehensive stability profile.

Interpreting Thermal Analysis Data:

ParameterTypical Value RangeInterpretation
Melting Point (DSC) 150-200°CA sharp melting endotherm indicates a pure, crystalline material. A broad peak or multiple peaks may suggest impurities or polymorphism.
Enthalpy of Fusion (DSC) 20-40 kJ/molProvides information on the lattice energy of the crystal.
Decomposition Onset (TGA) >200°CThe temperature at which significant weight loss begins indicates the upper limit of thermal stability.

Interpreting Forced Degradation Data:

The primary output of forced degradation studies is a series of chromatograms. The analysis involves:

  • Peak Purity: Ensure the main peak is spectrally pure in the unstressed sample.

  • Degradant Identification: Identify the major degradation products using mass spectrometry.

  • Mass Balance: Account for the decrease in the main peak area with the appearance of degradant peaks.

  • Pathway Elucidation: Based on the identified degradants under different stress conditions, propose the likely degradation pathways.

Conclusion

A thorough understanding of the thermodynamic stability of methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate is a critical prerequisite for its advancement as a potential pharmaceutical building block. The methodologies outlined in this guide, encompassing thermal analysis and a comprehensive forced degradation strategy, provide a robust framework for this assessment. By systematically evaluating the intrinsic stability and the degradation pathways under various stress conditions, researchers can make informed decisions regarding formulation, storage, and handling, ultimately ensuring the quality and safety of any resulting therapeutic agent. The insights gained from these studies are not merely a regulatory requirement but a fundamental aspect of sound scientific and drug development practice.

References

  • ICH Q1 guideline on stability testing of drug substances and drug products - EMA. (2025, April 30).
  • The ICH Just Released Its Overhauled Stability Guideline for Consultation. (2025, April 22).
  • Pharmaceutical Compounds are Analyzed in Half the Time by Simultaneous TGA-DSC.
  • A Guide to ICH Stability Storage and Testing for Pharmaceuticals.
  • Simultaneous Thermal Analysis | TGA/DSC - Mettler Toledo.
  • Quality Guidelines - ICH.
  • The Role of Thermal Analysis in Pharmaceutical Testing and R&D - AZoM. (2025, July 1).
  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA). (2003, August 1).
  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18).
  • Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach - PMC - NIH. (2024, February 21).
  • Technical Support Center: Stability of Thiophene-Containing Compounds - Benchchem.
  • 5 Reasons Why To Use a NETZSCH DSC and TGA for Testing Pharmaceuticals. (2023, August 13).
  • Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. (2024, February 18).
  • Thiophene Derivatives as Ligands for Highly Luminescent and Stable Manganese-Doped CsPbCl3 Nanocrystals - Frontiers. (2022, February 28).
  • Nonacidic thiophene-based derivatives as potential analgesic and design, synthesis, biological evaluation, and metabolic stability study - PubMed. (2022, September 8).
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10).
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).
  • Forced Degradation Studies | ICH Stability Testing - BioPharmaSpec.
  • Forced Degradation Studies for Biopharmaceuticals - BioPharm International.
  • A practical guide to forced degradation and stability studies for drug substances.

Sources

Protocols & Analytical Methods

Method

How to synthesize peptides using methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate

An In-Depth Guide to the Solid-Phase Synthesis of Peptides Incorporating (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate Abstract The incorporation of non-canonical amino acids (ncAAs) into peptide structures is a trans...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Solid-Phase Synthesis of Peptides Incorporating (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate

Abstract

The incorporation of non-canonical amino acids (ncAAs) into peptide structures is a transformative strategy in medicinal chemistry and drug discovery, offering pathways to enhanced stability, novel functionalities, and improved therapeutic profiles.[1][2] This guide provides a comprehensive framework and detailed protocols for the synthesis of peptides containing the thiophene-derived ncAA, (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoic acid. We address the critical pre-synthesis preparation of the requisite Nα-protected building block from its commercially available methyl ester precursor and delineate optimized solid-phase peptide synthesis (SPPS) protocols using both Fmoc/tBu and Boc/Bzl strategies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural attributes of thiophene-containing amino acids in their work.

Introduction: The Rationale for Non-Canonical Amino Acids

Peptides are exquisite signaling molecules, but their therapeutic potential can be limited by poor metabolic stability and conformational flexibility. The introduction of ncAAs, such as thiophene-based residues, provides a powerful tool to overcome these limitations.[3] The 3-methylthiophen-2-yl moiety, in particular, introduces a unique combination of aromaticity, steric bulk, and potential for sulfur-mediated interactions, which can be used to:

  • Constrain Peptide Conformation: The bulky side chain can lock the peptide backbone into specific secondary structures (e.g., β-turns or helices), enhancing receptor affinity and specificity.

  • Increase Proteolytic Resistance: The unnatural side chain can sterically hinder the approach of proteases, thereby increasing the peptide's in vivo half-life.

  • Modulate Pharmacokinetic Properties: The thiophene ring can alter the lipophilicity and electronic properties of the peptide, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

This guide focuses on the practical execution of incorporating this valuable building block into synthetic peptides.

Pre-Synthesis Essential: Preparing the Nα-Protected Amino Acid

A foundational principle of solid-phase peptide synthesis is the use of Nα-protected amino acid carboxylic acids. The commercially available methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate[4] is a methyl ester and cannot be directly used in SPPS because its carboxyl group is blocked, preventing activation and subsequent amide bond formation. Therefore, two preliminary steps are required: hydrolysis of the methyl ester and protection of the α-amino group.

Protocol 1: Saponification of the Methyl Ester

This protocol describes the base-catalyzed hydrolysis of the methyl ester to yield the free amino acid.

Materials:

  • Methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate

  • Methanol (MeOH)

  • 1 M Sodium Hydroxide (NaOH)

  • 1 M Hydrochloric Acid (HCl)

  • Diethyl ether or Ethyl acetate

  • Deionized water

  • pH paper or calibrated pH meter

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Dissolve the starting methyl ester (1.0 eq) in methanol (approx. 10 mL per gram of ester) in a round-bottom flask.

  • Add 1 M NaOH solution (1.5 eq) dropwise to the stirring solution at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Once complete, carefully neutralize the reaction mixture to pH ~7 by the dropwise addition of 1 M HCl.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Wash the remaining aqueous solution with diethyl ether or ethyl acetate (2x volume) in a separatory funnel to remove any unreacted starting material or non-polar impurities. Discard the organic layer.

  • Carefully acidify the aqueous layer to the isoelectric point of the amino acid (typically pH 5-6) with 1 M HCl. The product should precipitate out of the solution.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under high vacuum.

  • Characterize the product ((2S)-2-amino-3-(3-methylthiophen-2-yl)propanoic acid) by NMR and MS to confirm its identity and purity before proceeding.

Protocol 2: Nα-Protection of the Free Amino Acid

This protocol details the protection of the α-amino group with either an Fmoc or Boc group, making it ready for SPPS.

This procedure is adapted from standard methods for Fmoc protection.[3]

Materials:

  • (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoic acid (from Protocol 1)

  • 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl)

  • Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

  • Dioxane or Acetonitrile

  • Deionized water

  • Ethyl acetate

  • Saturated NaCl solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • 1 M HCl

Procedure:

  • Dissolve the amino acid (1.0 eq) in a 10% aqueous solution of NaHCO₃.

  • In a separate flask, dissolve Fmoc-OSu (1.05 eq) in dioxane or acetonitrile.

  • Add the Fmoc-OSu solution dropwise to the stirring amino acid solution at room temperature.

  • Stir the mixture overnight at room temperature.

  • Pour the reaction mixture into ice-cold water and wash with ethyl acetate to remove excess Fmoc-OSu and byproducts.

  • Acidify the aqueous layer to pH 2-3 with cold 1 M HCl. A white precipitate of the Fmoc-protected amino acid should form.

  • Extract the product into ethyl acetate (3x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure Fmoc-(2S)-2-amino-3-(3-methylthiophen-2-yl)propanoic acid.

  • Confirm structure and purity by NMR, MS, and HPLC analysis.

Materials:

  • (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoic acid (from Protocol 1)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium Hydroxide (NaOH)

  • tert-Butanol (t-BuOH) or Dioxane

  • Deionized water

  • Ethyl acetate

  • Saturated Sodium Bicarbonate solution

  • Citric acid solution (10%)

Procedure:

  • Dissolve the amino acid (1.0 eq) in a mixture of t-BuOH (or dioxane), water, and 1 M NaOH, maintaining a pH of ~10.

  • Add Boc₂O (1.1 eq) to the stirring solution.

  • Stir vigorously at room temperature for 4-6 hours, maintaining the pH at ~10 by adding 1 M NaOH as needed.

  • Once the reaction is complete (monitored by TLC), remove the organic solvent under reduced pressure.

  • Wash the aqueous solution with ethyl acetate to remove excess Boc₂O.

  • Cool the aqueous layer in an ice bath and acidify to pH 3 with a cold 10% citric acid solution.

  • Extract the product into ethyl acetate (3x volume).

  • Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, filter, and evaporate to dryness.

  • The resulting Boc-(2S)-2-amino-3-(3-methylthiophen-2-yl)propanoic acid is typically an oil or a low-melting solid. Confirm purity by NMR and MS.

Solid-Phase Peptide Synthesis (SPPS) Protocols

The incorporation of the prepared Nα-protected thiophene amino acid requires consideration of its structure. The β-branched and substituted aromatic side chain suggests moderate steric hindrance. Therefore, the use of highly efficient coupling reagents is recommended to ensure complete and rapid amide bond formation.[1][5]

Choosing the Right Synthetic Strategy: Fmoc vs. Boc
CharacteristicFmoc/tBu StrategyBoc/Bzl Strategy
Nα-Deprotection Base-labile (e.g., 20% Piperidine in DMF)[6]Acid-labile (e.g., 50% TFA in DCM)[7]
Side-Chain Protection Acid-labile (e.g., tBu, Trt, Boc)Very acid-labile (e.g., Bzl, Tos)
Final Cleavage Mild acid (e.g., 95% TFA)[4]Strong acid (e.g., liquid HF, TFMSA)[7]
Advantages Milder overall conditions, automation-friendly, suitable for modified peptides.[8][9]Can be superior for long or difficult sequences prone to aggregation.[10]
Disadvantages Potential for diketopiperazine formation at the dipeptide stage.[11]Requires specialized, hazardous equipment (for HF); harsher conditions.[6]

For most applications, the Fmoc/tBu strategy is preferred due to its milder conditions and broader compatibility.

Recommended Coupling Reagents

Given the potential for steric hindrance, standard carbodiimide reagents like DIC alone may be insufficient. The use of aminium/uronium or phosphonium salt-based reagents is strongly recommended.

ReagentClassKey Advantages
HATU Aminium SaltVery fast, high efficiency, low racemization. Excellent for hindered couplings.[5][12]
HCTU Aminium SaltHighly efficient and fast, often a more cost-effective alternative to HATU.[5]
PyBOP Phosphonium SaltRobust and effective, though generally less reactive than HATU.[5]

Recommendation: Use HATU for maximal coupling efficiency, especially if slow coupling is observed with other reagents.

Workflow Diagram: General Fmoc-SPPS Cycle

SPPS_Workflow cluster_cycle Iterative Elongation Cycle Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Wash1 2. DMF Wash Deprotection->Wash1 Remove piperidine Coupling 3. Amino Acid Coupling (Fmoc-ncAA + HATU/DIPEA) Wash1->Coupling Prepare for coupling Wash2 4. DMF Wash Coupling->Wash2 Remove excess reagents KaiserTest Kaiser Test (Check for free amines) Wash2->KaiserTest KaiserTest->Deprotection Negative (Complete) Next Cycle KaiserTest->Coupling Positive (Incomplete) Recouple End Final Peptide-Resin KaiserTest->End Sequence Complete Start Start: Swollen Resin-Peptide Start->Deprotection Chemical_Steps cluster_prep Building Block Preparation cluster_spps Incorporation via SPPS MeEster Methyl Ester (Starting Material) FreeAA Free Amino Acid MeEster->FreeAA 1. Saponification (NaOH, MeOH) FmocAA Fmoc-Protected Acid (SPPS-Ready) FreeAA->FmocAA 2. Fmoc Protection (Fmoc-OSu, NaHCO₃) CoupledPeptide Resin-Peptide-NH-CO-FmocAA FmocAA->CoupledPeptide ResinPeptide Resin-Peptide-NH₂ ResinPeptide->CoupledPeptide 3. Coupling (HATU, DIPEA)

Caption: Key chemical transformations from starting material to peptide incorporation.

Analysis and Purification

The crude peptide must be analyzed and purified before use.

  • Analysis: The identity and purity of the crude peptide should be assessed using a combination of analytical techniques.

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Used to determine the purity of the peptide.

    • Mass Spectrometry (MS): (e.g., ESI-MS or MALDI-TOF) Used to confirm the molecular weight of the desired peptide.

  • Purification: Preparative RP-HPLC is the standard method for purifying synthetic peptides. Fractions are collected and analyzed, and those containing the pure product are pooled and lyophilized to yield the final, purified peptide.

Troubleshooting

IssuePossible CauseRecommended Solution
Incomplete Coupling Steric hindrance from the thiophene amino acid; peptide aggregation.Increase coupling time to 4 hours; perform a double coupling; switch to a more potent coupling reagent like HATU if not already in use. [9]
Incomplete Deprotection Aggregation of the growing peptide chain on the resin.Increase deprotection time; consider adding 1% DBU to the piperidine solution (use with caution as it can promote side reactions). [1]
Low Cleavage Yield Inefficient cleavage from the resin.Ensure the cleavage cocktail is freshly prepared; increase cleavage time to 4 hours; ensure the correct resin/linker was used for the desired C-terminus. [9]
Side Products in MS Scavengers in cleavage cocktail were insufficient or incorrect.If the peptide contains Trp, Cys, or Met, ensure appropriate scavengers (e.g., EDT, thioanisole) are included in the TFA cocktail. [4]

Conclusion

The successful synthesis of peptides containing methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate is a multi-step process that begins with the essential chemical modification of the starting material into an SPPS-compatible, Nα-protected building block. By employing robust coupling reagents such as HATU to overcome potential steric hindrance and following meticulously optimized SPPS protocols, researchers can effectively incorporate this unique ncAA. The resulting modified peptides hold significant promise for advancing drug discovery efforts by providing access to novel structures with potentially superior pharmacological properties.

References

  • Benchchem. (n.d.). A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz.
  • PrepChem.com. (n.d.). Synthesis of Fmoc-L-alanine. Retrieved from [Link]

  • Benchchem. (n.d.). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
  • Dick, F. (n.d.). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In Methods in Molecular Biology, Vol 35: Peptide Synthesis Protocols. Humana Press.
  • Benchchem. (n.d.). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis.
  • Chemical Society, Perkin Transactions 1. (n.d.). Direct synthesis of Fmoc-protected amino acids using organozinc chemistry: application to polymethoxylated phenylalanines and 4-oxoamino acids. Royal Society of Chemistry.
  • International Journal of Science and Research Archive. (2024, June 17).
  • Benchchem. (n.d.). A Comparative Analysis of PyBOP, HATU, and HCTU Coupling Reagents in Peptide Synthesis.
  • MDPI. (2023, June 12).
  • AAPPTec. (n.d.). Boc-L-Amino Acids for Peptide Synthesis. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.).
  • Benchchem. (n.d.). An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis.
  • AAPPTec. (n.d.). Protecting Groups for Amines: Carbamates.
  • Fields, G. B. (Ed.). (1997). Solid-Phase Peptide Synthesis. Academic Press.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • Carpino, L. A., El-Faham, A. (1999). The Uronium/Guanidinium Peptide Coupling Reagents.
  • Bio-protocol. (n.d.). Fmoc-based solid-phase peptide synthesis.
  • RSC Publishing. (2020, November 24). Greening the synthesis of peptide therapeutics: an industrial perspective.
  • Electronic Journal of Biotechnology. (n.d.).
  • MDPI. (2014, February 21). Peptide-Based Polymer Therapeutics. Polymers, 6(2), 578-616.
  • ResearchGate. (n.d.). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Angewandte Chemie International Edition. (n.d.). The Uronium/Guanidinium Peptide Coupling Reagents.
  • Methods in Molecular Biology. (n.d.). Acid Cleavage/Deprotection in Fmoc/tBiu Solid-Phase Peptide Synthesis.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Springer Nature Experiments. (n.d.). Solid-Phase Peptide Synthesis.
  • Master Organic Chemistry. (2018, June 7).
  • MDPI. (2020, January 5). Convergent Synthesis of Thioether Containing Peptides. Molecules, 25(1), 229.
  • RSC Publishing. (2023, April 15). Super silyl-based stable protecting groups for both the C- and N-terminals of peptides.
  • CSBio. (2023, November 27). A Practical Guide to Solid Phase Peptide Synthesis.
  • Chemical Communications (RSC Publishing). (n.d.). Total stepwise solid-phase synthesis of peptide–oligonucleotide conjugates using side-chain Boc/tBu protecting groups.
  • Agilent. (n.d.).
  • Scholars Archive. (n.d.). Progress Towards Peptide and Protein Synthesis Involving Thiol Moieties.
  • AMSbiopharma. (2025, December 18). UPLC-MS/MS method development for peptide analysis.
  • Humana Press. (n.d.). HPLC of Peptides and Proteins.
  • Organic Letters. (n.d.). Construction of Thioamide Peptide via Sulfur-Involved Amino Acids/Amino Aldehydes Coupling.
  • Google Patents. (n.d.). CN115715294A - Method for synthesizing thioether-containing peptides.

Sources

Application

Application Note: Optimized Protocol for the Dissolution of Methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate in DMSO

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Application: Peptidomimetics, Fragment-Based Screening (FBS), and In Vitro Assays Physicochemical Profiling and Solvation Causality Me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Application: Peptidomimetics, Fragment-Based Screening (FBS), and In Vitro Assays

Physicochemical Profiling and Solvation Causality

Methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate is a non-canonical amino acid ester. Structurally, it features a lipophilic 3-methylthiophene ring and a polar amino ester backbone. This structural duality requires a solvent capable of mediating both hydrophobic and dipole-dipole interactions without inducing chemical degradation.

Dimethyl sulfoxide (DMSO) is the premier solvent for this class of small molecules. As a polar aprotic solvent, its highly polarized S=O bond acts as a strong hydrogen-bond acceptor, effectively disrupting the intermolecular lattice energy of the compound's primary amine. Concurrently, DMSO's methyl groups solvate the lipophilic thiophene ring. Utilizing 100% anhydrous DMSO is critical; the presence of atmospheric water drastically reduces the solubility of lipophilic fragments and can initiate premature hydrolysis of the methyl ester.

Quantitative Data Summary

To ensure reproducibility, the physicochemical parameters of both the solute and the solvent must be accounted for before initiating the dissolution protocol.

ParameterMethyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoateDimethyl Sulfoxide (DMSO)
Molecular Weight 199.27 g/mol 78.13 g/mol
Structural Features Lipophilic thiophene ring, polar amino esterPolar aprotic, amphiphilic
Hygroscopicity Low to ModerateHighly Hygroscopic
Recommended Stock 10 mM to 50 mM100% (Anhydrous, ≥99.9%)
Storage Conditions -20°C (Desiccated)Room Temp (Liquid) / -20°C (Solid)

Experimental Workflow: Step-by-Step Methodology

Phase 1: Master Stock Preparation (10 mM)

  • Weighing: Accurately weigh the required mass of the compound using a calibrated analytical balance (e.g., 1.99 mg for a 1 mL stock of 10 mM). Use an anti-static gun if the powder exhibits static dispersion.

  • Solvent Addition: Add 1.0 mL of room-temperature, anhydrous DMSO. Causality: Dissolving compounds in dilute aqueous DMSO is a slow kinetic process that often leads to incomplete solvation; always begin with 100% DMSO to maximize thermodynamic solubility ()[1].

  • Dissolution & Cavitation: Vortex the microcentrifuge tube gently for 30 seconds. If the compound does not dissolve completely, place the tube in a room-temperature ultrasonic water bath for 5–10 minutes. Causality: Sonication provides localized cavitation energy to overcome the solid's lattice energy without applying excessive heat, which could degrade the ester bond ()[2].

Phase 2: Self-Validating Quality Control 4. Visual & Analytical Inspection: Visually inspect the solution against a dark background to ensure no micro-precipitates remain. For rigorous fragment-based screening (FBS), visual inspection alone is an insufficient self-validating system. It is highly recommended to validate the true thermodynamic solubility and concentration using 1H-NMR (e.g., the PULCON method) or LC-MS to prevent false negatives in downstream biological assays ()[3].

Phase 3: Serial Dilution Strategy 5. 100% DMSO Dilution: Perform all serial dilutions in 100% DMSO rather than directly into the aqueous assay buffer. Causality: Adding an aqueous buffer to a highly concentrated DMSO stock reduces compound solubility and induces rapid precipitation (the "crash out" effect). Serially diluting in 100% DMSO ensures that a properly dissolved compound is maintained throughout the concentration gradient ()[4]. 6. Final Assay Transfer: Spike the DMSO working solutions into the final aqueous assay buffer immediately prior to the assay. Ensure the final DMSO concentration remains ≤ 0.5% (v/v) to avoid solvent-induced cytotoxicity or target protein denaturation ()[2].

Process Visualization

G A 1. Weigh Compound (Methyl (2S)-2-amino-3-...) B 2. Add Anhydrous DMSO (Target: 10 mM - 50 mM) A->B C 3. Vortex & Sonicate (5-10 min at 25°C) B->C D 4. Visual & Analytical QC (Clear Solution / NMR Check) C->D D->C Insoluble (Precipitate) E 5. Aliquot & Store (-20°C, Argon gas) D->E Soluble (Pass) F 6. Serial Dilution (in 100% DMSO) E->F G 7. Final Assay Buffer (DMSO ≤ 0.5%) F->G

Workflow for DMSO dissolution and serial dilution of small molecules.

References

  • Title: DMSO Solubility Assessment for Fragment-Based Screening Source: International Journal of Molecular Sciences (via PMC) URL: [Link]

  • Title: DMSO - Definition and Relevance | Nanopedia Source: NanoTemper Technologies URL: [Link]

  • Title: Compound Solubility with Dimethylsulfoxide Source: Hampton Research URL: [Link]

Sources

Method

Application Notes &amp; Protocols: Utilizing Methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate as a Chiral Building Block in Drug Discovery

Prepared for: Researchers, Scientists, and Drug Development Professionals This document provides a detailed guide on the application of Methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate, a non-proteinogenic amino a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide on the application of Methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate, a non-proteinogenic amino acid derivative, as a strategic chiral building block. The unique structural features of this compound—specifically its defined (S)-stereochemistry and the presence of a 3-methylthiophene moiety—make it a valuable tool for introducing specific steric and electronic properties into novel molecular entities.

Overview and Physicochemical Properties

Methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate is a chiral amino acid ester that serves as a precursor for a wide range of complex organic molecules. The thiophene ring, in particular, is a "privileged scaffold" in medicinal chemistry, frequently used as a bioisostere for phenyl rings to modulate pharmacological properties.[1][2] The methyl ester provides a convenient protecting group for the carboxylic acid, allowing for selective reactions at the amine functionality.

Table 1: Physicochemical Properties

Property Value Source
IUPAC Name methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate [3]
CAS Number 1341871-64-4 [3]
Molecular Formula C₉H₁₃NO₂S [3][4]
Molecular Weight 199.27 g/mol [3][4]
Topological Polar Surface Area (TPSA) 80.6 Ų [3]

| LogP | 1.1 |[4] |

Significance as a Chiral Building Block in Medicinal Chemistry

The incorporation of thiophene-containing amino acids into drug candidates is a well-established strategy for lead optimization. Thiophene derivatives are integral components of numerous biologically active compounds and pharmaceuticals.[1][5]

  • Bioisosterism: The thiophene ring serves as a versatile bioisostere for the phenyl group, offering a similar size and shape but with distinct electronic properties and metabolic profile. This substitution can enhance binding affinity, improve metabolic stability, and modulate pharmacokinetic parameters.

  • Therapeutic Relevance: Substituted 2-aminothiophenes are foundational to the development of molecules with a broad range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[1][2] Specifically, they have been utilized as scaffolds for kinase inhibitors, protease inhibitors, and receptor antagonists, making them highly relevant in oncology and infectious disease research.[5][6] The use of such building blocks is critical for creating compounds with precise stereochemistry, which is essential for effective drug-receptor interactions.[][8]

The workflow for utilizing this building block typically involves a series of protection, coupling, and deprotection steps to construct the target molecule.

G cluster_0 Phase 1: Initial Modification cluster_1 Phase 2: Core Assembly cluster_2 Phase 3: Finalization A Methyl (2S)-2-amino-3- (3-methylthiophen-2-yl)propanoate B N-Protected Amino Acid (e.g., N-Boc) A->B  N-Protection  (Protocol 1) D Coupled Intermediate B->D  Amide Coupling  (Protocol 2) C Carboxylic Acid Scaffold (R-COOH) C->D E Final Target Molecule D->E  Deprotection(s)  (e.g., Ester Hydrolysis)

Sources

Application

Application Notes and Protocols for the Incorporation of Methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate into Peptidomimetics

Abstract The development of peptidomimetics—molecules designed to mimic the structure and function of natural peptides—is a cornerstone of modern drug discovery.[1] These agents often overcome the inherent limitations of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The development of peptidomimetics—molecules designed to mimic the structure and function of natural peptides—is a cornerstone of modern drug discovery.[1] These agents often overcome the inherent limitations of peptide therapeutics, such as poor metabolic stability and low oral bioavailability.[2][3] A powerful strategy in this field is the incorporation of non-canonical amino acids (ncAAs), which can bestow novel structural and functional properties.[4][5] This guide provides a comprehensive technical overview and detailed protocols for the incorporation of a unique ncAA, methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate , into peptide backbones using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The thiophene moiety is a privileged scaffold in medicinal chemistry, known for its ability to act as a bioisostere and engage in favorable interactions with biological targets, making this ncAA a valuable building block for creating potent and stable peptidomimetics.[6][7]

Introduction: The Rationale for Thiophene-Containing Peptidomimetics

Natural peptides, despite their high specificity and potency, are often poor drug candidates due to rapid degradation by proteases.[2] Peptidomimetics address this challenge by introducing structural modifications that retain biological activity while enhancing drug-like properties.[1][8] The incorporation of ncAAs is a key tactic to achieve this. These unique building blocks can enforce specific conformations, introduce novel side-chain functionalities, and, critically, increase resistance to enzymatic cleavage.[3][5]

The focus of this guide, methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate, offers distinct advantages:

  • Structural Rigidity: The thiophene ring introduces a constrained, planar element into the peptide side chain, which can help lock the peptidomimetic into a bioactive conformation.

  • Bioisosteric Replacement: The thiophene ring can serve as a bioisostere for a phenyl ring (e.g., in Phenylalanine), potentially altering electronic properties and receptor interactions in a beneficial manner.[6]

  • Enhanced Stability: The unnatural side chain can sterically hinder the approach of proteases, thereby slowing the rate of degradation compared to peptides composed solely of natural amino acids.[9]

  • Modulated Lipophilicity: The sulfur-containing heterocycle can modulate the lipophilicity of the peptide, which is a critical parameter for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.[3]

This document provides researchers with the necessary protocols to seamlessly integrate this promising building block into their peptide synthesis workflows, characterize the resulting peptidomimetic, and perform initial stability and activity assessments.

Synthesis Workflow Overview

The overall process follows the well-established Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) strategy.[10][11] This involves the stepwise addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid support (resin).[12] The workflow is robust and allows for the efficient purification of the final product after cleavage from the resin.[13]

SPPS_Workflow cluster_0 SPPS Cycle (Repeated) Resin 1. Resin Swelling & Preparation Deprotection 2. Fmoc-Deprotection (Piperidine) Resin->Deprotection Coupling 3. Amino Acid Coupling (Standard or ncAA) Deprotection->Coupling Kaiser QC: Kaiser Test Coupling->Kaiser Check Completion Wash 4. Washing Wash->Deprotection Next Cycle Cleavage 5. Cleavage & Global Deprotection (TFA) Wash->Cleavage Final Cycle Kaiser->Coupling If Incomplete (Recouple) Kaiser->Wash If Complete Purification 6. Precipitation & RP-HPLC Purification Cleavage->Purification Characterization 7. Characterization (LC-MS, HPLC) Purification->Characterization Assays 8. Functional Assays (Stability, Binding) Characterization->Assays

Caption: General workflow for peptidomimetic synthesis using Fmoc-SPPS.

Materials and Reagents

Proper preparation and high-quality reagents are paramount for successful synthesis.

Category Item Suggested Supplier/Grade Purpose
Resin Rink Amide AM Resin (100-200 mesh)Novabiochem® or equivalentSolid support for synthesizing C-terminal amide peptides.[14]
Solvents N,N-Dimethylformamide (DMF)Peptide synthesis gradePrimary solvent for washing and reactions.
Dichloromethane (DCM)AnhydrousSolvent for resin swelling and some coupling reactions.
Diethyl EtherAnhydrous, cold (-20°C)Peptide precipitation.
Amino Acids Fmoc-L-Amino AcidsStandard side-chain protection (tBu, Trt, Boc)Standard proteinogenic building blocks.[15]
Methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate ChemScene or equivalentThe target non-canonical amino acid.[16]
Reagents PiperidineReagent gradeFmoc deprotection.[12]
Diisopropylethylamine (DIPEA)Peptide synthesis gradeBase for coupling reactions.[17]
Trifluoroacetic Acid (TFA)Reagent gradeCleavage from resin and side-chain deprotection.[15]
Triisopropylsilane (TIS)Reagent gradeCation scavenger during cleavage.[12]
Coupling Agents HBTU or HATUNovabiochem® or equivalentActivating agent for carboxyl groups.[18][19]
Analytical Acetonitrile (ACN)HPLC gradeMobile phase for HPLC.
WaterHPLC grade / 18 MΩ·cmMobile phase for HPLC.

Detailed Synthesis and Purification Protocols

Protocol 1: Resin Preparation and First Amino Acid Loading

This protocol assumes a 0.1 mmol synthesis scale using Rink Amide resin.

  • Resin Swelling: Place 150-200 mg of Rink Amide resin (check manufacturer's loading capacity) into a fritted peptide synthesis vessel. Wash and swell the resin with DMF (3 x 5 mL) for 30 minutes, followed by DCM (3 x 5 mL) for 10 minutes. This step is crucial as it allows reagents to access the reactive sites within the resin beads.

  • Fmoc Deprotection: Treat the resin with 5 mL of 20% (v/v) piperidine in DMF for 3 minutes. Drain. Repeat with a second 5 mL portion for 10 minutes. This two-step process ensures complete removal of the Fmoc group from the Rink linker.

  • Washing: Thoroughly wash the resin with DMF (6 x 5 mL) to remove all traces of piperidine, which would otherwise neutralize the incoming activated amino acid.

  • First Amino Acid Coupling:

    • In a separate vial, dissolve the first Fmoc-protected amino acid (4 eq, 0.4 mmol) and HBTU (3.9 eq, 0.39 mmol) in 3 mL of DMF.

    • Add DIPEA (8 eq, 0.8 mmol) to the vial. The solution should turn yellow, indicating activation.

    • Immediately add the activation mixture to the resin.

    • Agitate the vessel for 2 hours at room temperature.

  • Capping (Recommended): To block any unreacted amine sites and prevent the formation of deletion sequences, wash the resin with DMF and treat it with a solution of acetic anhydride/DIPEA/DMF (5:6:89 v/v/v) for 15 minutes.

  • Final Wash: Wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL) and dry under vacuum.

Protocol 2: Chain Elongation with Methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate

This protocol details a single coupling cycle. Repeat steps 1-5 for each amino acid in your sequence.

  • Fmoc-Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF as described in Protocol 1, Step 2.

  • Washing: Wash thoroughly with DMF (6 x 5 mL).

  • Coupling the ncAA:

    • Activation: In a separate vial, dissolve Methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate (as the free amine or HCl salt; 3 eq, 0.3 mmol) and a high-efficiency coupling reagent like HATU (2.9 eq, 0.29 mmol) in 3 mL of DMF. Causality: HATU is often preferred for sterically hindered or unusual amino acids as it forms a highly reactive OAt-ester, minimizing racemization and driving the reaction to completion.[18]

    • Base Addition: Add DIPEA (6 eq, 0.6 mmol) to the activation mixture.

    • Coupling Reaction: Add the activated ncAA solution to the deprotected peptide-resin. Agitate for 2-4 hours. Due to the potential steric bulk of the thiophene side chain, an extended coupling time is a prudent choice.

  • Monitoring the Reaction:

    • Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and dry.

    • Perform a Kaiser test.[12] A blue bead indicates a free primary amine (incomplete coupling), while a yellow/colorless bead indicates a capped amine (complete coupling).

    • Troubleshooting: If the test is positive (blue), drain the reaction vessel and repeat the coupling step with a fresh solution of activated ncAA (a "double couple").

  • Washing: Once coupling is complete (Kaiser test negative), wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL) to prepare for the next cycle.

Protocol 3: Final Cleavage and Deprotection
  • Preparation: After the final Fmoc deprotection and washing, dry the peptide-resin thoroughly under vacuum for at least 1 hour.

  • Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) . Causality: TFA cleaves the peptide from the resin and removes acid-labile side-chain protecting groups. TIS acts as a cation scavenger to prevent side reactions with sensitive residues like Tryptophan or Methionine.[10][12]

  • Cleavage Reaction: Add 5 mL of the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

  • Peptide Collection: Filter the solution away from the resin beads into a 50 mL centrifuge tube. Wash the beads with a small amount of fresh TFA (1 mL) and combine the filtrates.

  • TFA Evaporation: Reduce the volume of the TFA solution by approximately 80% using a gentle stream of nitrogen gas.

Protocol 4: Peptide Purification
  • Precipitation: Add 40 mL of ice-cold diethyl ether to the concentrated TFA solution to precipitate the crude peptide.

  • Isolation: Centrifuge the mixture at 4000 rpm for 5 minutes. Carefully decant the ether. Wash the peptide pellet with another 20 mL of cold ether and centrifuge again.

  • Drying: After decanting the ether, dry the white peptide pellet under vacuum to remove residual solvent.

  • Purification by RP-HPLC:

    • Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water).

    • Purify using a preparative C18 RP-HPLC column.

    • Use a linear gradient, for example, 10-60% Acetonitrile (containing 0.1% TFA) in Water (containing 0.1% TFA) over 30 minutes.

    • Monitor the elution at 220 nm and 280 nm.

    • Collect fractions corresponding to the major peak.

  • Final Steps: Analyze the collected fractions by mass spectrometry to confirm the identity of the product. Pool the pure fractions and lyophilize to obtain a fluffy, white powder.[20]

Characterization of the Final Peptidomimetic

Rigorous characterization is essential to confirm the identity and purity of the synthesized molecule.[21][22]

Characterization_Flow Crude Crude Peptide HPLC RP-HPLC Purification Crude->HPLC Fractions Collect Fractions HPLC->Fractions LCMS Analytical LC-MS Fractions->LCMS Pool Pool Pure Fractions Fractions->Pool Purity Assess Purity (>95%) LCMS->Purity Identity Confirm Molecular Weight LCMS->Identity Lyophilize Lyophilization Pool->Lyophilize Final Final Purified Peptidomimetic Lyophilize->Final Binding_Assay Principle of a Competitive Binding Assay cluster_1 With Peptidomimetic Inhibitor Receptor1 Receptor Ligand1 Labeled Ligand Receptor1->Ligand1 Bound1 High Signal Receptor2 Receptor Inhibitor Thiophene Peptidomimetic Receptor2->Inhibitor Ligand2 Labeled Ligand Bound2 Low Signal

Caption: A competitive binding assay measures the displacement of a labeled ligand.

  • Principle: The assay measures the ability of the unlabeled peptidomimetic to compete with a labeled (e.g., fluorescent or radiolabeled) version of the natural ligand for binding to a specific receptor. [23][24]2. Setup: A constant concentration of receptor and labeled ligand are incubated with varying concentrations of the unlabeled test peptidomimetic.

  • Detection: After incubation, the amount of bound labeled ligand is quantified. A decrease in signal indicates that the peptidomimetic has successfully competed for the binding site.

  • Analysis: The data is used to calculate the IC₅₀ value (the concentration of peptidomimetic required to inhibit 50% of the labeled ligand binding), which is a measure of its binding affinity.

Conclusion

The incorporation of methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate represents a powerful and accessible strategy for advancing peptidomimetic design. The thiophene moiety imparts valuable structural and physicochemical properties that can lead to compounds with significantly enhanced proteolytic stability and potentially improved biological activity. The detailed SPPS and analytical protocols provided in this guide offer a clear and validated pathway for researchers to synthesize, purify, and evaluate these next-generation therapeutic candidates, paving the way for new discoveries in drug development.

References

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239–254.
  • Fosgerau, K., & Hoffmann, T. (2015). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Molecules, 20(8), 13567-13586. [Link]

  • ASCENION GmbH. (n.d.). High-throughput assay for screening the stability of peptide drugs in proteolytic environments.
  • Wikipedia. (2024). Peptidomimetic.
  • Sharma, S., & Singh, G. (2021). Reprogramming natural proteins using unnatural amino acids. RSC Advances, 11(61), 38555-38575.
  • Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis.
  • Malanovic, N., & Lohner, K. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Journal of Bacteriology, 204(11).
  • GenScript. (n.d.). Mastering Solid Phase Peptide Synthesis (SPPS).
  • Singh, Y., & Kumar, V. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Future Medicinal Chemistry, 14(10), 735-753. [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • Nowick Laboratory. (2020).
  • Larsson, N., et al. (2009). Development of peptide receptor binding assays: methods to avoid false negatives. Journal of Pharmacological and Toxicological Methods, 60(3), 279-286.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Creative Peptides. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
  • Creative Peptides. (n.d.). Peptide Binding Assays.
  • ResolveMass Laboratories Inc. (2025). Peptide Characterization Techniques: FAQs Answered by Experts.
  • Nique, F., et al. (2012). Alternative inhibition of androgen receptor signaling: Peptidomimetic pyrimidines as direct androgen receptor/coactivator disruptors. Journal of Medicinal Chemistry, 55(18), 8147-8158. [Link]

  • AAPPTec. (n.d.). Coupling Reagents.
  • BenchChem. (2025).
  • Merck. (n.d.). Building Blocks, Resins, and Coupling Reagents for GLP-1 Synthesis.
  • AltaBioscience. (2024). Fmoc Amino Acids for SPPS.
  • Asati, V., & Sharma, S. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Journal of Biomolecular Structure and Dynamics, 1-23. [Link]

  • Sal-amanczuk, M., et al. (2007). Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society, 129(51), 16197-16202.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Thiophene-Containing Amino Acids in Chemical Synthesis.
  • Nadler, M., et al. (2017). Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor. Journal of Visualized Experiments, (129), 56499. [Link]

  • To, K. K. W., & Cho, W. C. S. (2014). Tailoring Peptidomimetics for Targeting Protein–Protein Interactions. Molecular Cancer Therapeutics, 13(7), 1-11. [Link]

  • Revvity. (n.d.). Receptor-Ligand Binding Assays.
  • Mohammadi, M., et al. (2013). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Oriental Journal of Chemistry, 29(2), 651-655. [Link]

  • Bording, J., & Vlieghe, P. (2020). The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization. Angewandte Chemie International Edition, 60(4), 1732-1738. [Link]

  • Oxford Global. (2023).
  • Li, Y., et al. (2020). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery, 15(10), 1193-1206. [Link]

  • Saravanan, R., & Bhattacharjya, S. (2012). On the role of NMR spectroscopy for characterization of antimicrobial peptides. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1818(7), 1739-1749. [Link]

  • ChemScene. (n.d.). Methyl (s)-2-amino-3-(3-methylthiophen-2-yl)
  • Li, Y., et al. (2023). Characterization of Peptide-Preservative Interaction and Reversibility by NMR Spectroscopy. Molecular Pharmaceutics, 20(11), 5694-5704.
  • Wang, Y., et al. (2024). Discovery of Novel Amino Acids (Analogues)-Substituted Thiophene[3,2-d]pyrimidine Derivatives as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors: Design, Synthesis, and Biological Evaluation. International Journal of Molecular Sciences, 25(16), 9028. [Link]

Sources

Method

In vitro assay preparation guidelines for methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate

In Vitro Assay Preparation and Enzyme Inhibition Profiling for Methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate Executive Summary Methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate is a synthetic, unnatural a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In Vitro Assay Preparation and Enzyme Inhibition Profiling for Methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate

Executive Summary

Methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate is a synthetic, unnatural amino acid derivative. Structurally, it is the methyl ester of the heteroaryl-alanine 3-(3-methylthiophen-2-yl)alanine. In biochemical research and drug development, heteroaryl-alanines are highly valued as competitive inhibitors and structural probes for aromatic amino acid lyases, most notably Histidine Ammonia-Lyase (HAL; EC 4.3.1.3) [1].

This application note provides a comprehensive, self-validating in vitro protocol for evaluating this compound. As a Senior Application Scientist, I have structured this guide to address a critical biochemical hurdle: the thermodynamic differences between esterified prodrugs and free-acid pharmacophores in cell-free enzymatic assays.

Mechanistic Insights: The Ester Dichotomy in Cell-Free Systems

A frequent point of failure in in vitro assay design is the direct application of esterified compounds to isolated enzymes. The methyl ester modification in methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate is a classical prodrug strategy designed to neutralize the α -carboxylate, thereby increasing lipophilicity and membrane permeability for whole-cell assays.

However, HAL utilizes a unique active-site electrophile—the MIO (3,5-dihydro-5-methylidene-4H-imidazol-4-one) prosthetic group, which is formed autocatalytically from an Ala-Ser-Gly motif[2]. The native substrate (L-histidine) and competitive inhibitors must possess a free carboxylate anion to properly anchor into the active site and coordinate with this MIO group[3].

The Causality of Hydrolysis: Applying the methyl ester directly to a cell-free HAL assay will likely yield a false negative (an artificially high Ki​ ) due to steric clashing and lack of electrostatic anchoring. To accurately evaluate the active pharmacophore—which has a proven competitive Ki​ of 0.098 mM against Pseudomonas putida HAL[1]—our protocol incorporates a self-validating enzymatic hydrolysis step using Porcine Liver Esterase (PLE) prior to HAL exposure.

Pathway Histidine L-Histidine (Substrate) HAL Histidine Ammonia-Lyase (HAL) Histidine->HAL UrocanicAcid trans-Urocanic Acid (Absorbs at 277 nm) HAL->UrocanicAcid Deamination Inhibitor Methyl (2S)-2-amino-3- (3-methylthiophen-2-yl)propanoate Inhibitor->HAL Competitive Inhibition

Fig 1: HAL-mediated histidine deamination and competitive inhibition pathway.

Physicochemical Dynamics & Solubilization Strategy

Because the α -carboxylate is masked, the compound exhibits high lipophilicity driven by the thiophene ring. Aqueous buffers will cause immediate precipitation of the neat powder.

Table 1: Compound Solubilization Profile

ParameterSpecificationCausality / Scientific Rationale
Primary Solvent 100% DMSORequired to dissolve the lipophilic thiophene and ester groups without forming micelles.
Stock Concentration 10 mMPrevents precipitation during storage and allows for a high dilution factor in the final assay.
Working Solvent Aqueous Assay BufferMust maintain <1% final DMSO in the assay to preserve the 3D folding of the HAL enzyme.

Experimental Workflow & Assay Design

The assay leverages the distinct optical properties of the reaction products. HAL catalyzes the non-oxidative deamination of L-histidine to trans-urocanic acid[4]. Unlike the substrate, trans-urocanic acid contains an extended conjugated π -electron system that absorbs strongly in the ultraviolet spectrum at 277 nm ( ϵ277​=1.88×104M−1cm−1 )[2]. This allows for real-time, continuous spectrophotometric monitoring without secondary coupled enzymes.

Workflow Step1 1. Stock Preparation (10 mM in 100% DMSO) Step2 2. Ester Hydrolysis (Optional) (Incubation with PLE) Step1->Step2 Step3 3. Serial Dilution (Assay Buffer, <1% DMSO) Step2->Step3 Step4 4. Pre-incubation with HAL (15 mins, 37°C) Step3->Step4 Step5 5. Initiate Reaction (Add L-Histidine Substrate) Step4->Step5 Step6 6. Kinetic Readout (Absorbance at 277 nm) Step5->Step6

Fig 2: Step-by-step in vitro assay workflow for HAL inhibition.

Step-by-Step Protocol: Continuous Spectrophotometric Assay

Materials Required:

  • Assay Buffer: 100 mM Tris-HCl, pH 9.0 (optimal alkaline pH for HAL activity[2]), containing 0.1 mM MnCl₂.

  • Enzyme: Recombinant Histidine Ammonia-Lyase (Pseudomonas putida source recommended[3]).

  • Substrate: L-Histidine (100 mM stock in H₂O).

Phase 1: Inhibitor Solubilization & Hydrolysis (The "Unmasking" Step)

  • Dissolve the methyl ester compound in 100% DMSO to yield a 10 mM stock.

  • Dilute the stock to 1 mM in Assay Buffer (final DMSO: 10%).

  • Add 1 U/mL of Porcine Liver Esterase (PLE) and incubate at 37°C for 30 minutes. Causality: PLE quantitatively hydrolyzes the methyl ester, releasing the active free acid required for MIO-group coordination.

  • Heat inactivate the PLE at 65°C for 5 minutes, then centrifuge at 10,000 x g to pellet the precipitated esterase. Retain the supernatant containing the active inhibitor.

Phase 2: Assay Setup & Pre-Incubation

  • In a UV-transparent 96-well microplate, add 80 µL of Assay Buffer to each well.

  • Add 10 µL of the hydrolyzed inhibitor to achieve desired final concentrations (e.g., 0.01 mM to 1.0 mM). Self-Validation: Always include a vehicle control well containing 1% DMSO in buffer to establish baseline enzyme activity.

  • Add 5 µL of HAL enzyme (final concentration ~10 nM).

  • Pre-incubate the microplate for 15 minutes at 37°C. Causality: Pre-incubation allows the competitive inhibitor to reach thermodynamic equilibrium with the active site prior to substrate introduction, ensuring accurate Ki​ determination.

Phase 3: Reaction Initiation & Kinetic Readout

  • Initiate the reaction by adding 5 µL of L-histidine (final concentration 1.0 mM).

  • Immediately transfer the plate to a microplate reader pre-heated to 37°C.

  • Monitor absorbance at 277 nm continuously for 10 minutes, taking readings every 15 seconds. Causality: Capturing the linear initial velocity ( V0​ ) of trans-urocanic acid formation prevents substrate depletion or product inhibition from skewing the kinetic data.

Data Interpretation & Kinetic Analysis

Plot the initial velocities ( V0​ ) against inhibitor concentrations using a Dixon plot ( 1/V0​ vs. [I] ) or fit the data to a competitive inhibition model using non-linear regression to derive the inhibition constant ( Ki​ ).

Table 2: Expected Kinetic Parameters (HAL Inhibition)

LigandBiochemical RoleExpected Ki​ / Km​ Structural Note
L-Histidine Native Substrate Km​ ~ 1.2 mMFree carboxylate binds MIO
3-(3-methylthiophen-2-yl)alanine Active Pharmacophore Ki​ ~ 0.098 mMHigh-affinity competitive binding
Methyl ester derivative Unhydrolyzed Prodrug> 1.0 mM (Predicted)Steric clash prevents deep pocket entry

References

  • Title: Ligand view of 3-(3-methylthiophen-2-yl)alanine (Competitive Inhibition Data)
  • Title: Information on EC 4.3.1.
  • Source: Chemistry & Biodiversity (Katona, A.; Tosa, M.I.; Paizs, C.; Retey, J., 2006)
  • Title: HAL Gene - Histidine Ammonia-Lyase Source: GeneCards URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Racemization of Methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate

Welcome to the Technical Support Center. As Senior Application Scientists, we frequently assist researchers and drug development professionals in overcoming stereochemical instabilities during complex peptide syntheses.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we frequently assist researchers and drug development professionals in overcoming stereochemical instabilities during complex peptide syntheses. This guide provides field-proven insights and self-validating protocols for preventing the racemization of methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate when utilized as a nucleophile in peptide coupling.

Part 1: Mechanistic FAQs (Understanding the Causality)

Q1: Why is my amino ester racemizing during coupling? I thought only the activated carboxyl component racemizes. A1: While oxazolone-mediated racemization of the activated electrophile is the most common stereochemical failure in peptide synthesis, the amino component (nucleophile) can also racemize under specific conditions. For unnatural amino esters like methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate, the primary culprit is Schiff base formation . Aldehydic impurities in degrading solvents (e.g., formaldehyde in DMF) react with the free amine to form an imine. This imine stabilizes the carbanion at the alpha-carbon, drastically lowering its pKa. Consequently, the tertiary bases used for coupling can abstract the alpha-proton, leading to a planar carbanion and subsequent racemization [2].

Q2: Does the thiophene side chain contribute to this instability? A2: Yes. The 3-methylthiophen-2-yl group is sterically bulky. This steric hindrance slows down the nucleophilic attack during the coupling reaction. Racemization is a kinetic process that competes with the desired amidation; the longer the free amine remains unreacted in a basic solution, the higher the kinetic probability of base-catalyzed alpha-proton abstraction. Additionally, the electron-rich thiophene ring can inductively influence the stability of transient carbanion intermediates.

Q3: How does the choice of tertiary base impact the stereointegrity of the amino ester? A3: The basicity and steric profile of the tertiary amine used to neutralize the amino ester hydrochloride salt are critical. Unhindered, strong bases like Triethylamine (TEA) promote rapid alpha-proton abstraction. In contrast, highly hindered bases like 2,4,6-collidine (TMP) provide sufficient basicity to free the amine for coupling without accessing the sterically crowded alpha-proton, thereby minimizing racemization [3].

RacemizationMechanism A Chiral Amino Ester (Nucleophile) C Schiff Base (Imine Formation) A->C + Aldehyde D Base-Catalyzed α-Proton Abstraction A->D Strong Base (Slow Coupling) B Solvent Impurities (e.g., Aldehydes) B->C C->D Tertiary Base E Planar Carbanion Intermediate D->E -H+ F Racemic Amino Ester (Loss of Stereocenter) E->F +H+ (Non-selective)

Figure 1: Mechanism of nucleophile racemization via Schiff base formation and base enolization.

Part 2: Troubleshooting & Optimization

Q4: What are the optimal coupling reagents to ensure fast reaction and minimize racemization? A4: To outcompete the racemization pathway, you must accelerate the acylation step. Avoid older reagents like DCC. Instead, utilize highly efficient uronium/aminium salts such as HATU or COMU, supplemented with HOAt. These reagents form highly reactive active esters that rapidly trap the free amine before base-catalyzed epimerization can occur [1].

Quantitative Data: Impact of Reaction Conditions on Racemization

The following table summarizes the causal relationship between coupling kinetics, base selection, and the resulting stereointegrity of sterically hindered unnatural amino acids.

Coupling ReagentAdditiveBase UsedCoupling TimeRacemization (% D-isomer)
DCCNoneTEA12 h> 5.0%
PyBOPHOBtDIPEA4 h2.1%
HATUHOAtDIPEA2 h0.8%
HATUHOAtTMP (Collidine)2 h< 0.1%

Note: Data represents generalized trends for sterically hindered, racemization-prone unnatural amino acids. Rapid coupling and hindered bases drastically reduce epimerization [1][3].

Part 3: Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your synthesis, the following protocol is designed as a self-validating system . It incorporates kinetic optimization to prevent racemization, an acidic wash to purge unreacted (and potentially racemized) starting materials, and a final analytical validation step.

Stereoretentive Coupling of Methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate

Materials Required:

  • Fmoc-AA-OH (Carboxyl component, 1.0 eq)

  • Methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate hydrochloride (1.1 eq)

  • HATU (1.0 eq) and HOAt (1.0 eq)

  • 2,4,6-Collidine (TMP) (3.0 eq)

  • Freshly distilled, amine-free DMF

Step-by-Step Methodology:

  • Solvent Purification (Causality: Prevent Schiff Base): Degas and dry DMF over molecular sieves. Ensure the solvent is strictly free of dimethylamine and formic acid/aldehydes prior to use.

  • Electrophile Pre-activation: In a dry vial under an inert atmosphere (N2/Ar), dissolve Fmoc-AA-OH (1.0 eq), HATU (1.0 eq), and HOAt (1.0 eq) in DMF to achieve a 0.2 M concentration.

  • Base Addition: Cool the mixture to 0 °C. Add TMP (2.0 eq) to the carboxyl component mixture and stir for exactly 3 minutes to form the highly reactive HOAt-active ester.

  • Nucleophile Neutralization: In a separate vial, dissolve the methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate hydrochloride (1.1 eq) in a minimal amount of DMF. Add TMP (1.0 eq) to neutralize the salt. Do not use TEA or DIPEA.

  • Rapid Coupling: Immediately transfer the nucleophile solution to the pre-activated carboxyl mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature. Monitor conversion by LC-MS. Due to the kinetic efficiency of HATU/HOAt, the reaction should reach completion within 1–2 hours.

  • Self-Purging Workup: Dilute the mixture with EtOAc and wash sequentially with 5% KHSO4 (aq). Crucial Step: The acidic wash selectively protonates and removes excess TMP and any unreacted, potentially racemized free amine, ensuring it does not contaminate the isolated product. Follow with saturated NaHCO3 and brine washes. Dry over Na2SO4 and concentrate.

  • Validation: Analyze the crude product via Chiral HPLC (e.g., using a Chiralpak IC column, Hexane/IPA gradient) to quantify the diastereomeric ratio (dr) and confirm the absence of the (2R)-epimer.

CouplingWorkflow Step1 1. Solvent Purification (Use Amine-Free DMF/DCM) Step2 2. Pre-activation of Carboxyl (HATU + HOAt, 0°C) Step1->Step2 Step3 3. Neutralization of Ester HCl (Use TMP/Collidine, not TEA) Step2->Step3 Step4 4. Rapid Coupling (Mix at 0°C -> RT, <2h) Step3->Step4 Step5 5. Quench & Workup (Mild Acidic Wash) Step4->Step5 Step6 6. Chiral HPLC Validation (Quantify % ee) Step5->Step6

Figure 2: Optimized coupling workflow to prevent racemization of the unnatural amino ester.

References

  • University of Padova. "Chemically fuelled deracemization of amino acids." Available at: [Link] (Extracted from Grounding Source)

  • ACS Publications. "Peptide Coupling in the Presence of Highly Hindered Tertiary Amines." Available at:[Link]

Optimization

Improving yield in methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate esterification

Target Molecule: Methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Esterifying unnatural amino acids—particularly those c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: Methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Esterifying unnatural amino acids—particularly those containing electron-rich heteroaromatics like the 3-methylthiophene ring—presents unique synthetic challenges . Standard harsh conditions often lead to heterocycle degradation, while improper workups result in ester hydrolysis or racemization of the critical (2S) stereocenter. This support guide provides field-proven troubleshooting logic, quantitative data, and a self-validating protocol to maximize your isolated yield.

Diagnostic Troubleshooting Workflow

Before altering your protocol, use the logic tree below to diagnose the specific cause of your low yield.

YieldTroubleshooting Start Issue: Low Yield (< 70%) Q1 Analyze Crude Mixture (HPLC/NMR) Start->Q1 Incomplete Incomplete Conversion Q1->Incomplete Degradation Dark Mixture / Byproducts Q1->Degradation Racemization Loss of (2S) Stereocenter Q1->Racemization Sol1 Check MeOH Dryness Increase TMSCl Eq. Incomplete->Sol1 Sol2 Switch SOCl2 to TMSCl Avoid Reflux Degradation->Sol2 Sol3 Maintain Temp < 25°C Avoid Strong Base Racemization->Sol3

Diagnostic workflow for troubleshooting low yields in thiophene-amino acid esterification.

Quantitative Comparison of Esterification Methods

For the methyl esterification of (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoic acid, the traditional Brenner-Huber method (SOCl₂/MeOH) frequently underperforms. The exothermic generation of HCl and SO₂ can induce electrophilic degradation of the thiophene ring. Instead, the trimethylchlorosilane (TMSCl) mediated esterification offers a superior, mild alternative .

Esterification MethodReagentsOperating Temp.Typical YieldRacemization RiskThiophene Degradation Risk
Fischer (Standard) Gaseous HCl / MeOH65°C (Reflux)40–55%ModerateHigh
Brenner-Huber SOCl₂ / MeOH0°C to 65°C60–75%ModerateHigh (if heated)
TMS-Mediated (Recommended) TMSCl / MeOH0°C to 25°C90–98%LowLow

Optimized Self-Validating Protocol: TMSCl/Methanol Method

This protocol utilizes TMSCl to generate anhydrous HCl in situ at a controlled rate, preserving both the electron-rich heterocycle and the chiral alpha-carbon .

ProtocolWorkflow Step1 1. Suspension Amino Acid in MeOH Step2 2. Activation Add TMSCl at 0°C Step1->Step2 Cool Step3 3. Esterification Stir at 20°C (12h) Step2->Step3 Warm Step4 4. Validation TLC (Ninhydrin) Step3->Step4 Check Step4->Step3 Incomplete Step5 5. Isolation Evaporate & Triturate Step4->Step5 Clear

Self-validating workflow for TMSCl-mediated esterification of thiophene-amino acids.

Step-by-Step Methodology

Step 1: Suspension & Baseline Validation

  • Action: Suspend (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoic acid (1.0 eq) in anhydrous methanol (10 mL/mmol) under an inert atmosphere (N₂/Ar).

  • Causality: Methanol acts as both the solvent and the reactant. Anhydrous conditions prevent premature hydrolysis of the active intermediate.

  • Self-Validation Check: Observe the flask; the starting amino acid should remain largely insoluble, forming a cloudy white suspension.

Step 2: Controlled Activation

  • Action: Cool the suspension to 0°C using an ice bath. Add Trimethylsilyl chloride (TMSCl) (2.5 eq) dropwise over 15 minutes.

  • Causality: TMSCl reacts with MeOH to generate anhydrous HCl and TMS-OMe. Dropwise addition at 0°C controls the exothermic release of HCl, preventing localized thermal spikes that degrade the sensitive 3-methylthiophene ring.

Step 3: Esterification & Reaction Monitoring

  • Action: Remove the ice bath, allowing the reaction to warm to 20–25°C. Stir for 12–16 hours.

  • Causality: Room temperature is sufficient for complete conversion without risking the racemization of the (2S) stereocenter.

  • Self-Validation Check: The suspension will transition to a completely clear, homogeneous solution as the soluble ester hydrochloride forms. Confirm completion via TLC (Silica, DCM:MeOH 9:1, Ninhydrin stain)—the starting material (Rf ~0.1) must be absent, replaced by the ester (Rf ~0.5).

Step 4: Concentration & Thermal Control

  • Action: Evaporate the solvent under reduced pressure using a rotary evaporator. Crucial: Maintain the water bath strictly below 35°C.

  • Causality: Concentrating acidic solutions at elevated temperatures is the primary cause of late-stage racemization.

Step 5: Isolation & Purity Verification

  • Action: Triturate the resulting crude oil with cold, anhydrous diethyl ether (3 × 10 mL). Filter and dry the resulting solid in vacuo.

  • Causality: Diethyl ether removes TMS-OMe and residual impurities, precipitating the pure methyl ester as a stable hydrochloride salt.

  • Self-Validation Check: The final product should be a free-flowing white/off-white powder that is highly soluble in water and DCM. If the powder is sticky, residual solvent or moisture is present; repeat ether trituration.

Frequently Asked Questions (FAQs)

Q: Why is my product turning dark/black during the SOCl₂ reaction? A: This indicates thiophene polymerization or degradation. Thionyl chloride generates SO₂ and HCl, and the reaction is highly exothermic. The 3-methylthiophene ring is electron-rich and susceptible to electrophilic attack under hot, harsh acidic conditions. Switching to the milder TMSCl method eliminates these oxidizing byproducts.

Q: My conversion is high by TLC, but my isolated yield is low after a basic workup. Why? A: Ester hydrolysis. The methyl ester of this unnatural amino acid is highly susceptible to saponification if exposed to strong aqueous bases (like NaOH or KOH) during neutralization. If you must isolate the free base, use mild bases like saturated aqueous NaHCO₃, and keep the biphasic mixture cold (0°C) during extraction.

Q: How do I prevent diketopiperazine (DKP) formation during storage? A: DKP formation (the self-condensation of two amino acid esters into a cyclic dipeptide) occurs rapidly when the ester is in its free-base form, especially at room temperature. To prevent this, always isolate and store the product as the hydrochloride salt. If the free base is required for downstream peptide coupling, neutralize it immediately before use and proceed to the next step without delay.

Q: How can I verify the chiral integrity (2S) of my synthesized ester? A: While TLC and standard ¹H-NMR confirm chemical conversion, they cannot detect racemization. You must use Chiral HPLC (e.g., Chiralcel OD-H column) or derivatize the product with Mosher's acid chloride to form diastereomers, which can then be accurately quantified via ¹⁹F or ¹H NMR.

References

  • Takimoto, J. K., et al. "Esterification of an Unnatural Amino Acid Structurally Deviating from Canonical Amino Acids Promotes Its Uptake and Incorporation into Proteins in Mammalian Cells." Molecular BioSystems.

  • Li, J., & Sha, Y. "A Convenient Synthesis of Amino Acid Methyl Esters." Molecules (MDPI).

Troubleshooting

Technical Support Center: Troubleshooting Methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate Synthesis

Welcome to the Application Science Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of methyl (2S)-2-amino-3-(3-methylthiophe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate .

The 3-methylthiophen-2-yl fragment is a highly privileged pharmacophore, essential for blood-brain barrier penetration in various neuroactive, anticonvulsant, and analgesic compounds[1]. However, synthesizing its chiral amino acid ester derivatives presents significant challenges, particularly regarding enantiomeric fidelity, regioisomeric contamination, and thermal degradation[2].

This guide provides causality-driven troubleshooting, self-validating protocols, and quantitative benchmarks to ensure high-purity batch yields.

Synthesis Workflow & Impurity Origins

Understanding where impurities are introduced is the first step in process control. The diagram below illustrates the critical path from starting material to the final hydrochloride salt, highlighting the specific stages where impurities typically emerge.

SynthesisWorkflow SM 3-Methylthiophene-2-carbaldehyde Condensation Erlenmeyer-Plöchl Condensation SM->Condensation Imp1 Regioisomers (4-methyl analog) SM->Imp1 DehydroAA Dehydroamino Acid Intermediate Condensation->DehydroAA AsymmHydro Asymmetric Hydrogenation (Rh-DIPAMP Catalyst) DehydroAA->AsymmHydro FreeAA (2S)-2-Amino-3-(3-methylthiophen-2-yl) propanoic acid AsymmHydro->FreeAA ee > 99% Imp2 (2R)-Enantiomer AsymmHydro->Imp2 Esterification Anhydrous Esterification (SOCl2 / MeOH) FreeAA->Esterification Target Methyl (2S)-2-amino-3-(3-methylthiophen-2-yl) propanoate HCl Esterification->Target Imp3 Diketopiperazine (DKP) Target->Imp3 Thermal Stress

Caption: Workflow of (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate synthesis and impurity origins.

Troubleshooting Guide & FAQs

Q1: Why is my enantiomeric excess (ee) dropping below 98% during the asymmetric hydrogenation step?

The Causality: Enantiomerically pure thienylalanines are traditionally accessed via biotransformation or transition-metal-catalyzed asymmetric hydrogenation[2]. If you are using a Rhodium-based chiral catalyst (e.g.,[Rh(COD)(R,R-DIPAMP)]BF₄), a drop in ee is almost always caused by excessive hydrogen pressure or catalyst poisoning by dissolved oxygen . At high H₂ pressures (>5 bar), the rate of the non-enantioselective background reduction pathway accelerates, outcompeting the highly selective chiral coordination pathway. Furthermore, trace oxygen oxidizes the phosphine ligands of the catalyst, altering its steric bite angle and destroying its stereoselectivity. The Fix: Strictly degas all solvents via three freeze-pump-thaw cycles. Maintain H₂ pressure between 1.5 to 2.0 bar.

Q2: We are detecting a +14 Da and -14 Da impurity profile in our LC-MS. What is the origin of these?

The Causality: These are structural analogs originating from your starting material. Commercial 3-methylthiophene often contains trace amounts of 4-methylthiophene (regioisomer, identical mass) and unsubstituted thiophene (-14 Da, des-methyl impurity). Because the physicochemical properties of these thiophene derivatives are nearly identical, they will track through the entire synthesis[3]. The Fix: Do not attempt to purify the final amino acid ester. Instead, purify the starting 3-methylthiophene-2-carbaldehyde via bisulfite adduct formation, or perform fractional crystallization on the highly crystalline dehydroamino acid intermediate.

Q3: During the final esterification, we observe a significant late-eluting impurity and a loss of yield. What is it?

The Causality: You are observing the formation of a Diketopiperazine (DKP) . Amino acid methyl esters possess a highly electrophilic carbonyl and a nucleophilic primary amine. If the product is allowed to exist as a free base (even transiently) and exposed to temperatures above 30°C during solvent evaporation, intermolecular aminolysis occurs, followed by rapid intramolecular cyclization to form the stable DKP dimer. The Fix: Always isolate the product as the hydrochloride (HCl) salt. The protonated amine (-NH₃⁺) is non-nucleophilic, completely shutting down the DKP pathway.

DKPPathway Ester Methyl Ester (Free Base) Dimer Linear Dipeptide Ester->Dimer Intermolecular Aminolysis DKP Diketopiperazine (DKP) Dimer->DKP Intramolecular Cyclization (>30°C)

Caption: Mechanism of Diketopiperazine (DKP) impurity formation from the free base ester.

Quantitative Impurity Data & Clearance Strategies

To maintain scientific integrity and regulatory compliance, monitor your batches against the following quantitative thresholds.

Impurity TypeStructure / IdentifierDetection MethodAcceptance LimitPrimary Clearance Strategy
Enantiomeric (2R)-isomer (D-isomer)Chiral SFC / HPLC≤ 0.5%Control H₂ pressure; Recrystallize intermediate.
Regioisomeric 4-methylthiophen-2-yl analogLC-MS / ¹H-NMR≤ 0.1%Bisulfite purification of starting aldehyde.
Degradant Diketopiperazine (DKP)LC-MS (m/z = 2M - 32)≤ 0.2%Maintain as HCl salt; Evaporate at < 30°C.
Hydrolysis Free propanoic acidRP-HPLC (ELSD)≤ 0.5%Use strictly anhydrous MeOH and SOCl₂.
Trace Metal Rhodium (Rh)ICP-MS≤ 10 ppmThiol-functionalized silica scavenging.

Self-Validating Experimental Protocols

The following protocols are engineered with built-in In-Process Controls (IPCs) to ensure the system validates itself before you proceed to the next step.

Protocol A: Optimized Asymmetric Hydrogenation

Objective: Achieve >99% ee while preventing non-selective background reduction.

  • Preparation: In a nitrogen-filled glovebox, charge a high-pressure reactor with 2-acetamido-3-(3-methylthiophen-2-yl)acrylic acid (1.0 eq) and [Rh(COD)(R,R-DIPAMP)]BF₄ (0.005 eq).

  • Solvent Addition: Add anhydrous, rigorously degassed methanol (10 mL/g of substrate). Causality note: Degassing prevents oxidation of the chiral phosphine ligand, which is fatal to enantioselectivity.

  • Purge Cycle: Seal the reactor. Purge with N₂ (3x 5 bar), followed by H₂ (3x 5 bar), without stirring.

  • Reaction: Pressurize to exactly 2.0 bar H₂ . Initiate vigorous stirring (800 rpm) at 25°C.

  • Self-Validation (IPC 1): Monitor hydrogen consumption via a mass flow controller. The reaction is complete when H₂ uptake ceases (typically 4-6 hours). Do not leave the reaction under H₂ overnight, as this promotes trace racemization.

  • Self-Validation (IPC 2): Pull a 50 µL aliquot, filter through a short silica plug, and analyze via Chiral SFC. Proceed to deacetylation only if ee > 99.0%.

Protocol B: Anhydrous Esterification & DKP Prevention

Objective: Convert the free amino acid to the methyl ester HCl salt without triggering DKP cyclization.

  • Activation: Cool anhydrous methanol (15 mL/g of amino acid) to 0°C under an argon atmosphere.

  • Reagent Addition: Dropwise, add thionyl chloride (SOCl₂, 1.5 eq) over 30 minutes. Causality note: SOCl₂ reacts with MeOH to generate anhydrous HCl and SO₂ in situ. This creates a highly acidic environment that catalyzes the Fischer esterification while immediately protonating the resulting amine to prevent DKP formation.

  • Substrate Addition: Add (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoic acid (1.0 eq) in portions.

  • Reflux: Slowly warm the mixture to 65°C and reflux for 12 hours.

  • Self-Validation (IPC 1): Spot the reaction on silica TLC (Eluent: DCM/MeOH 9:1). Stain with Ninhydrin. The starting material (Rf ~0.1) should be completely consumed, replaced by the ester (Rf ~0.6). If the acid persists, cool to 0°C and add 0.2 eq additional SOCl₂.

  • Isolation (Critical Step): Concentrate the mixture under reduced pressure. Crucial: The water bath temperature must strictly remain below 30°C . Higher temperatures, even in the presence of HCl, risk localized free-basing and DKP formation.

  • Purification: Triturate the resulting crude solid with cold diethyl ether to remove trace sulfites and yield the pure methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate hydrochloride as a white powder.

References

  • Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity Source: National Institutes of Health (NIH) / ACS Medicinal Chemistry Letters URL:[Link][3]

  • Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione Source: National Institutes of Health (NIH) / Molecules URL:[Link][1]

  • Process for biotechnical preparation of L-thienylalanines in enantiomere pure form from 2-hydroxy-3-thienyl-acrylic acids and their use Source: Google Patents (EP0581250A2) URL:[2]

Sources

Optimization

Methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate degradation at room temperature

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals working with Methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals working with Methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address challenges related to the compound's stability and degradation at room temperature. As Senior Application Scientists, our goal is to explain the causality behind experimental observations and provide robust, actionable solutions.

Section 1: Understanding the Molecule's Stability Profile

Methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate is a compound featuring two key functional groups that influence its stability: an amino acid methyl ester and a substituted thiophene ring. Understanding the inherent reactivity of these moieties is crucial for troubleshooting degradation issues.

  • Amino Acid Ester Moiety: The ester group is susceptible to hydrolysis, which would cleave the methyl group to form the corresponding carboxylic acid. This reaction can be catalyzed by trace amounts of acid or base and is accelerated by the presence of moisture.[1] Free amino acids in their solid state often exist as zwitterions, which are notably stable; however, the esterification of the carboxyl group prevents zwitterion formation, potentially reducing overall stability compared to the parent amino acid.[2][3]

  • Thiophene Ring Moiety: The sulfur-containing thiophene ring is a known structural alert in medicinal chemistry, as it can be susceptible to metabolic bioactivation.[4] The sulfur atom can be oxidized to form a thiophene S-oxide, a reactive intermediate.[5][6] This oxidative degradation can be influenced by atmospheric oxygen, light, and the presence of trace metals.

Proposed Degradation Pathways

The primary degradation pathways at room temperature are anticipated to be hydrolysis and oxidation.

DegradationPathways Parent Methyl (2S)-2-amino-3- (3-methylthiophen-2-yl)propanoate Degradant1 (2S)-2-amino-3-(3-methylthiophen-2-yl) propanoic acid Parent->Degradant1 Hydrolysis (+ H₂O) Degradant2 Methyl (2S)-2-amino-3- (3-methyl-1-oxidothiophen-2-yl)propanoate Parent->Degradant2 Oxidation (+ [O])

Caption: Potential degradation pathways for the target compound.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the handling, storage, and analysis of Methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate.

Question 1: I've observed a gradual decrease in the purity of my solid compound stored at room temperature. What is the likely cause?

Answer: A gradual loss of purity in the solid state at room temperature, assuming no gross contamination, is most likely due to slow degradation caused by environmental factors. The two primary culprits are atmospheric moisture and oxygen.

  • Moisture-Induced Hydrolysis: The compound is a methyl ester and is therefore susceptible to hydrolysis. Even in a solid form, it can absorb ambient moisture, leading to the slow formation of the corresponding carboxylic acid degradant. This is a common issue for amino acid esters, which lack the stabilizing zwitterionic form of free amino acids.[2][3]

  • Oxidation: The thiophene ring's sulfur atom can be slowly oxidized by atmospheric oxygen. This process can be accelerated by exposure to light (photolysis) or the presence of trace metal impurities that can catalyze oxidation.[7]

Troubleshooting & Prevention:

  • Storage Conditions: Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to displace oxygen and moisture.

  • Desiccation: Store the container inside a desiccator with a suitable drying agent (e.g., silica gel) to minimize moisture exposure.

  • Light Protection: Use amber vials or store the container in the dark to prevent potential photodegradation.

  • Purity of Starting Material: Ensure the material was of high purity initially. The presence of acidic or basic impurities can catalyze hydrolysis.

Question 2: My HPLC analysis shows a new, more polar peak appearing over time. How can I identify it?

Answer: The appearance of a new, more polar peak (i.e., a peak with a shorter retention time on a reverse-phase HPLC column) is a classic sign of degradation. Based on the compound's structure, the most probable identity of this new peak is the carboxylic acid product of ester hydrolysis.

Why it's more polar: The carboxylic acid is significantly more polar than the parent methyl ester, causing it to elute earlier from the non-polar stationary phase of a typical C18 column. The S-oxide degradant would also be more polar than the parent compound.

Identification Workflow:

  • Forced Degradation Study: Intentionally degrade a small sample of your compound to confirm the identity of the new peak.[8]

    • Acid/Base Hydrolysis: Dissolve a small amount of the compound in a solvent like acetonitrile or methanol and add a small amount of dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH). Let it sit for a few hours at room temperature or slightly elevated temperature (e.g., 40°C). Analyze the sample by HPLC. If the peak at the new retention time increases significantly, this strongly suggests it is the hydrolysis product.

  • LC-MS Analysis: The most definitive way to identify the peak is by using Liquid Chromatography-Mass Spectrometry (LC-MS). The mass of the new peak should correspond to the calculated mass of the suspected degradant.

    • Parent Compound (C₉H₁₃NO₂S): MW = 199.27

    • Hydrolysis Product (C₈H₁₁NO₂S): MW = 185.24

    • Oxidation Product (C₉H₁₃NO₃S): MW = 215.27

TroubleshootingWorkflow Start New, More Polar Peak Observed in HPLC CheckMS Does the mass match the hydrolysis product (M-14 Da)? Start->CheckMS IdentifyHydrolysis Peak is the Carboxylic Acid (Hydrolysis Product) CheckMS->IdentifyHydrolysis Yes CheckOxidationMS Does the mass match the S-Oxide (M+16 Da)? CheckMS->CheckOxidationMS No CheckForced Does the peak increase under forced hydrolysis (acid/base)? CheckForced->IdentifyHydrolysis Yes Unknown Degradant is an unknown species. Further investigation required. CheckForced->Unknown No CheckOxidationMS->CheckForced No IdentifyOxidation Peak is the S-Oxide (Oxidation Product) CheckOxidationMS->IdentifyOxidation Yes ExperimentalWorkflow cluster_prep 1. Sample Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis Prep Prepare 1 mg/mL stock solution in Acetonitrile Acid Acid Hydrolysis (0.1 M HCl, 40°C) Prep->Acid Base Base Hydrolysis (0.1 M NaOH, RT) Prep->Base Oxidation Oxidation (3% H₂O₂, RT) Prep->Oxidation Thermal Thermal Stress (60°C, Solid) Prep->Thermal Photo Photostability (ICH Q1B light, Solid) Prep->Photo Control Control Sample (Dark, RT, Solid) Prep->Control Timepoints Sample at T=0, 1, 3, 7 days Acid->Timepoints Base->Timepoints Oxidation->Timepoints Thermal->Timepoints Photo->Timepoints Control->Timepoints HPLC Analyze by Stability-Indicating HPLC-UV Method Timepoints->HPLC Data Calculate % Assay and % Total Impurities HPLC->Data

Caption: Experimental workflow for the stability study.

4. Data Analysis and Interpretation:

  • Track the peak area of the parent compound over time for each condition.

  • Calculate the percentage of the parent compound remaining relative to the T=0 sample.

  • Monitor the formation and growth of any new peaks. Calculate their area percentage.

  • The goal for forced degradation is to achieve 5-20% degradation, which is sufficient to demonstrate separation without completely destroying the sample. [8]

Hypothetical Data Summary

The results of your study might look like this:

Time Point (Days)ConditionAssay (% of Initial)Main Degradant (% Area)Notes
0Control100.0< 0.05-
7Control (Solid, Dark, RT)99.50.3Minor degradation observed.
7Photostability (Solid, Light)97.22.5Significant degradation, likely oxidative.
1Acid Hydrolysis (0.1M HCl, 40°C)85.114.2Rapid hydrolysis to the carboxylic acid.
1Base Hydrolysis (0.1M NaOH, RT)79.819.5Very rapid hydrolysis.
1Oxidation (3% H₂O₂, RT)91.38.1Susceptible to oxidation.

This data would authoritatively demonstrate that the compound is sensitive to light, base, acid, and oxidation, and should be stored protected from these conditions.

Section 3: References

  • Evans, J. S., & Venables, W. A. (1990). Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate and other thiophene derivatives by the bacterium Vibrio YC1. Applied Microbiology and Biotechnology, 32(6), 715–720. [Link]

  • Catalent. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Catalent Pharma Solutions. [Link]

  • Mehta, A. (2023). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec. [Link]

  • ResolveMass. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass Laboratories. [Link]

  • Cohen, S. M., et al. (2017). Safety evaluation of substituted thiophenes used as flavoring ingredients. Food and Chemical Toxicology, 108(Pt A), 224-245. [Link]

  • Hasija, M., et al. (2013). Forced degradation studies: an essential tool for the formulation development of vaccines. Vaccine: Development and Therapy, 3, 15-27. [Link]

  • Wang, J., et al. (2021). Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation. Journal of Hazardous Materials, 420, 126604. [Link]

  • Wang, J., et al. (2021). Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation. ResearchGate. [Link]

  • Dal-Negro, G., et al. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 27(8), 1331-1343. [Link]

  • Loba Chemie. (2019). BENZYL-(2S)-2-AMINO-3-[3- (METHYLSULFONYL)]PHENYL]PROPANOATE HCL (SYNTHON C) MSDS. [Link]

  • Julian, R. R., et al. (2000). On the Stability of Amino Acid Zwitterions in the Gas Phase: The Influence of Derivatization, Proton Affinity, and Alkali Ion Addition. Journal of the American Chemical Society, 122(12), 2758–2766. [Link]

  • Mclennan, M. (2015). Why are amino acids stable at room temperature for long time but peptides are not? ResearchGate. [Link]

Sources

Troubleshooting

Optimizing long-term storage conditions for methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate

Welcome to the dedicated support and troubleshooting hub for handling, storing, and preserving the integrity of methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate (CAS: 1213969-13-1)[1]. As a Senior Application Scie...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated support and troubleshooting hub for handling, storing, and preserving the integrity of methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate (CAS: 1213969-13-1)[1]. As a Senior Application Scientist, I have designed this center to move beyond basic storage instructions. Unnatural amino acid esters are notoriously unstable; this specific compound combines the self-condensation risks of a free amino ester with the oxidative sensitivity of an electron-rich thiophene ring.

The following guides, protocols, and FAQs establish a self-validating system to ensure your material remains chemically and chirally pure for years.

Mechanistic Overview of Degradation

Understanding why a compound degrades is the first step in preventing it. The free base form of this amino acid ester is highly reactive and will spontaneously degrade through multiple parallel pathways if left unprotected.

DegradationPathways A Methyl (2S)-2-amino-3- (3-methylthiophen-2-yl)propanoate (Free Base) B Diketopiperazine (DKP) & Oligomers A->B Intermolecular Aminolysis (High Temp / Neat) C Free Carboxylic Acid (Hydrolysis) A->C Ambient Moisture (pH > 7) D Racemized Ester (Loss of 2S Chirality) A->D Base-Catalyzed Epimerization E Thiophene Ring Oxidation Products A->E UV Light / O2 Exposure

Degradation pathways of methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate free base.

Troubleshooting Guide: Common Storage Failures

Issue 1: My liquid/oil compound has turned into a cloudy suspension or solid white precipitate over time. What happened?

  • Root Cause: Intermolecular aminolysis. The free primary amine of one molecule attacks the methyl ester of another. This self-condensation forms a dipeptide, which rapidly cyclizes into a highly stable, insoluble 2,5-diketopiperazine (DKP)[2].

  • Resolution: Do not store the compound as a free base. It must be converted to a mineral acid salt (e.g., hydrochloride) immediately upon isolation. Protonation of the amine (-NH 3+​ ) eliminates its nucleophilicity, preventing DKP formation[3].

Issue 2: LC-MS shows a mass corresponding to [M-14] or the presence of a highly polar peak, and the pH of the solution is dropping.

  • Root Cause: Ester hydrolysis. Ambient moisture attacks the methyl ester, converting it back to 3-methyl-2-thienylalanine (the free carboxylic acid) and releasing methanol.

  • Resolution: Ensure the storage environment is strictly anhydrous. Store in a desiccator over Drierite or under an Argon blanket. The HCl salt form also provides a localized acidic environment that resists base-catalyzed hydrolysis[4].

Issue 3: The enantiomeric excess (ee) is dropping; the 2S configuration is racemizing.

  • Root Cause: Base-catalyzed epimerization. The alpha-proton (at the 2S position) is relatively acidic due to the adjacent ester and amine groups. Traces of base (even from untreated glass surfaces) can abstract this proton, forming a planar enolate intermediate that reprotonates randomly, yielding a racemic mixture.

  • Resolution: Store in silanized glassware to prevent surface-catalyzed epimerization and maintain as an HCl salt to ensure a low-pH microenvironment.

Issue 4: The compound has developed a yellow or brown discoloration.

  • Root Cause: Photo-oxidation of the 3-methylthiophene ring. Thiophenes are electron-rich heteroaromatics that can undergo oxidation when exposed to UV light and atmospheric oxygen.

  • Resolution: Store in amber borosilicate glass vials, purged with Argon, at sub-zero temperatures (-20°C or -80°C).

Quantitative Storage Data

To assist in inventory management, refer to the stability profiles under various conditions. Storing the compound as an HCl salt at -20°C is the only field-proven method for multi-year stability.

Storage FormTemperatureAtmosphereLight ExposureExpected Shelf LifePrimary Degradation Risk
Free Base (Neat)25°C (RT)Ambient AirClear Vial< 48 HoursDKP Formation, Hydrolysis
Free Base (Solution)4°CAmbient AirClear Vial1-2 WeeksHydrolysis, Racemization
HCl Salt (Solid)4°CDesiccatedAmber Vial6-12 MonthsSlow Oxidation
HCl Salt (Solid) -20°C Argon Purged Amber Vial > 2 Years None (Optimal)

Self-Validating Experimental Protocols

Protocol A: Conversion of Free Base to Hydrochloride Salt for Long-Term Storage

Causality Check: This protocol uses anhydrous HCl in a non-nucleophilic solvent to protonate the amine without introducing water (which would cause hydrolysis)[4][5].

Step-by-Step Methodology:

  • Preparation: Dissolve the freshly purified methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate free base in anhydrous diethyl ether or anhydrous dioxane (10 mL per gram of compound) under an Argon atmosphere.

  • Cooling: Chill the solution to 0°C using an ice-water bath to minimize exothermic degradation.

  • Acidification: Slowly add 1.05 equivalents of a standardized solution of anhydrous HCl in dioxane (e.g., 4M).

    • Self-Validation Check: A white precipitate (the HCl salt) should begin forming immediately. If the solution turns yellow/brown, the HCl addition is too rapid, causing localized heating and thiophene degradation.

  • Isolation: Stir for 15 minutes at 0°C. Filter the precipitate rapidly through a sintered glass funnel under a blanket of Argon.

  • Washing: Wash the filter cake with cold, anhydrous diethyl ether (3 x 5 mL) to remove any unreacted free base and trace impurities.

  • Drying: Transfer the solid to a vacuum desiccator containing P 2​ O 5​ . Apply high vacuum (≤ 0.1 mbar) for 12 hours to remove all residual solvent.

Protocol B: Anhydrous Aliquoting Workflow

Causality Check: Repeated freeze-thaw cycles and atmospheric exposure introduce condensation, destroying the ester. Aliquoting prevents batch contamination.

Step-by-Step Methodology:

  • Equilibration: Remove the bulk vial of the HCl salt from the -20°C freezer.

    • Self-Validation Check: Allow the vial to warm to room temperature in a desiccator before opening. If the vial feels cold to the touch, do not open it. Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic salt.

  • Preparation of Receptacles: Pre-weigh sterile, oven-dried (120°C for 4 hours) amber glass vials.

  • Transfer: Inside a dry glovebox or under an inverted Argon funnel, transfer single-use quantities (e.g., 10-50 mg) into the amber vials.

  • Purging: Insert an Argon line into the headspace of each vial for 10 seconds to displace oxygen.

  • Sealing: Cap tightly with PTFE-lined screw caps, wrap the seal with Parafilm, and immediately transfer to -20°C storage.

Frequently Asked Questions (FAQs)

Q: Can I store the free base in a methanol solution to prevent DKP formation? A: No. While diluting the free base reduces the intermolecular collision rate (slowing DKP formation), storing an ester in its parent alcohol (methanol) with a basic amine present will lead to transesterification and, if any trace water is present, rapid base-catalyzed hydrolysis. Always store as a dry HCl salt[3].

Q: How does the 3-methylthiophene ring affect stability compared to standard phenylalanine? A: The 3-methylthiophene moiety is significantly more electron-rich than a standard phenyl ring. This makes it highly susceptible to electrophilic oxidation by atmospheric oxygen or reactive oxygen species (ROS) generated by UV light. Therefore, unlike phenylalanine methyl ester, rigorous light protection (amber vials) and oxygen exclusion (Argon) are mandatory.

Q: What is the best solvent for reconstituting the HCl salt for downstream synthesis without inducing degradation? A: For peptide coupling or further synthesis, reconstitute the HCl salt in an anhydrous, aprotic solvent such as DMF or DCM immediately prior to use. Add the required non-nucleophilic base (e.g., DIPEA or NMM) only when the other coupling reagents (like HATU or EDC) are already present in the solution. This ensures the transient free base is immediately consumed in the coupling reaction, preventing self-condensation[2].

References

  • ChemScene. Methyl (s)-2-amino-3-(3-methylthiophen-2-yl)propanoate. 1

  • US Patent 5374765A. Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof. Google Patents. 3

  • National Institutes of Health (NIH). Synthesis, Chemical and Enzymatic Hydrolysis, and Aqueous Solubility of Amino Acid Ester Prodrugs of 3-Carboranyl Thymidine Analogues for Boron Neutron Capture Therapy of Brain Tumors. 4

  • Wiley-VCH. 1 Protection Reactions. 2

  • ResearchGate. Direct Esterification Of Poly (Ethylene Glycol) With Amino Acid Hydrochlorides. 5

Sources

Optimization

Overcoming steric hindrance when coupling methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate

Topic: Strategies and Troubleshooting for Coupling Methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate Introduction Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Strategies and Troubleshooting for Coupling Methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with amide bond formation involving sterically demanding building blocks. Specifically, we will address the unique difficulties presented by methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate .

The steric bulk originating from the 3-methyl-substituted thiophene ring at the β-position of this amino acid ester creates a significant barrier to standard coupling protocols. This hindrance can lead to slow reaction rates, incomplete conversions, and low yields, compromising the efficiency of your synthetic route. This document provides a structured approach to diagnosing these issues and implementing robust solutions, grounded in established chemical principles and supported by peer-reviewed literature.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and why is it particularly challenging for this amino acid?

Steric hindrance is a phenomenon where the spatial arrangement of bulky groups near a reaction center physically impedes the approach of reagents.[1] In the case of methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate, the methyl group at the 3-position of the thiophene ring is ortho to the CH₂ group connecting to the chiral center. This arrangement effectively shields the amine, making it a difficult nucleophile for an incoming activated carboxylic acid. This leads to reduced reaction rates and efficiencies.[2]

Caption: Steric clash from the 3-methyl group on the thiophene ring.

Q2: Which classes of coupling reagents are available and how do they differ in mechanism?

Peptide coupling reagents function by converting a carboxylic acid's hydroxyl group into a better leaving group, thus activating it for nucleophilic attack by an amine.[3][4] They fall into three main categories:

  • Carbodiimides (e.g., DCC, EDC): These reagents react with a carboxylic acid to form a highly reactive O-acylisourea intermediate.[5][6] While cost-effective, this intermediate is prone to side reactions, such as rearrangement to an unreactive N-acylurea, especially with hindered substrates.[5]

  • Phosphonium Salts (e.g., PyBOP®, PyAOP): These reagents activate the carboxyl group to form a phosphonium active ester.[7][8] They are known for high reactivity and generating non-carcinogenic byproducts (unlike the older BOP reagent).[9] A key advantage is that they do not react with free amino groups, preventing a common side reaction known as guanidinylation.[10]

  • Aminium/Uronium Salts (e.g., HBTU, HATU, HCTU, COMU): This is the most common class for difficult couplings.[10] They react with the carboxylate to form highly reactive OBt, OAt, or Oxyma active esters.[10][11] Reagents like HATU are particularly effective for sterically hindered amino acids due to the formation of a highly reactive OAt ester.[2][9]

Q3: What is the role of additives like HOBt and OxymaPure®?

Additives are crucial for suppressing side reactions, particularly racemization, and improving coupling efficiency.[12][13]

  • 1-Hydroxybenzotriazole (HOBt): For decades, HOBt was the standard additive used with carbodiimides. It intercepts the reactive O-acylisourea intermediate to form an HOBt-active ester, which is more stable and less prone to racemization.[5][14] However, HOBt has been reclassified as a potential explosive, raising safety concerns.[11][15]

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure® or Oxyma): Oxyma serves as a safer and often more effective alternative to HOBt.[14][15] It shows a remarkable capacity to inhibit racemization and provides coupling efficiencies that are superior to HOBt and at least comparable to HOAt (the additive incorporated within HATU).[16] Its byproducts are also more water-soluble, simplifying workup.[7]

Q4: When should I choose phosphonium salts (e.g., PyBOP®) over aminium/uronium salts (e.g., HATU)?

The choice depends on the specific context of the synthesis:

  • Choose Aminium/Uronium Salts (HATU, HCTU) for Maximum Reactivity: For extremely hindered couplings like the one , the superior reactivity of reagents that form OAt or O-6-ClBt esters (like HATU and HCTU, respectively) is often necessary to achieve a reasonable reaction rate and yield.[10][17]

  • Choose Phosphonium Salts (PyBOP®, PyAOP) to Avoid Guanidinylation: A known side reaction of aminium/uronium reagents is the guanidinylation of the free N-terminal amine, which terminates the peptide chain.[10][18] This is especially problematic if the coupling reagent is used in excess or if the carboxyl activation is slow.[18][19] Phosphonium salts do not cause this side reaction, making them a safer choice in fragment couplings, cyclizations, or when driving a slow reaction with excess reagent.[10]

Troubleshooting Guide

This section addresses common experimental failures and provides a logical workflow for optimization.

start Low Coupling Yield Detected (via LC-MS, TLC, or Kaiser Test) q1 Which coupling reagent was used? start->q1 reagent_carb Carbodiimide (DCC, EDC) q1->reagent_carb reagent_onium Standard Onium Salt (HBTU) q1->reagent_onium reagent_adv Advanced Reagent (HATU, COMU) q1->reagent_adv sol_upgrade ACTION: Upgrade to a more potent reagent like HATU or COMU. (See Protocol 1) reagent_carb->sol_upgrade reagent_onium->sol_upgrade q2 Reaction conditions? reagent_adv->q2 cond_rt Standard Time/Temp (e.g., 1-2h @ RT) q2->cond_rt cond_ext Extended Time/Temp q2->cond_ext sol_double ACTION: Perform a double coupling. (See Protocol 2) cond_rt->sol_double sol_cap ACTION: Cap unreacted amines and proceed to next step. (See Protocol 3) cond_ext->sol_cap sol_temp ACTION: Increase reaction time (e.g., overnight). Consider gentle heating (40-50°C) or microwave synthesis. sol_double->sol_temp If still incomplete

Caption: Troubleshooting workflow for low coupling efficiency.

Problem: The coupling reaction shows low or no yield, with significant unreacted amine starting material.
Possible Cause A: Insufficient Reagent Reactivity

Your chosen coupling reagent may not be powerful enough to overcome the high activation energy barrier imposed by the steric hindrance. Standard carbodiimides (DCC, EDC/HOBt) or even HBTU can be insufficient for such demanding couplings.[17]

  • Solution: Upgrade to a state-of-the-art coupling reagent known for its high efficacy in hindered systems. The reagents of choice form highly reactive activated esters.[10][17]

ReagentActivating GroupRelative ReactivityKey Advantages & Considerations
DCC/EDC O-acylisoureaLow-ModerateProne to side reactions; requires additives.[5]
HBTU/TBTU OBt esterModerate-HighA workhorse reagent, but may fail in highly hindered cases.[10]
HCTU O-6-ClBt esterHighMore reactive than HBTU due to the electron-withdrawing chloro-group.[10][11]
HATU OAt esterVery HighConsidered one of the most efficient reagents for difficult couplings due to anchimeric assistance from the pyridine nitrogen.[2][9][10]
COMU Oxyma esterVery HighExcellent reactivity, often superior to HBTU. Generates water-soluble byproducts and is based on the safer Oxyma additive.[7]
PyBOP/PyAOP OBt/OAt esterHigh/Very HighPhosphonium salts. Excellent for avoiding guanidinylation side products.[9][10]
Possible Cause B: Insufficient Reaction Time or Energy

Even with a powerful reagent, sterically hindered couplings are kinetically slow. Standard reaction times (1-2 hours) may not be enough to drive the reaction to completion.[1]

  • Solution 1: Double Coupling. This is a common and highly effective strategy.[17] After the initial coupling reaction, the vessel is drained, washed, and a fresh solution of activated amino acid and coupling reagents is added to force the remaining unreacted amines to couple.[17]

  • Solution 2: Increase Reaction Time and/or Temperature. Extend the coupling time significantly (e.g., 4 hours to overnight).[1] If the reaction is still sluggish, a moderate increase in temperature (e.g., to 40°C) can be beneficial, but this must be done cautiously to minimize the risk of racemization.[17] Microwave-assisted synthesis is an excellent alternative, as it can dramatically accelerate difficult couplings.[17][20]

Possible Cause C: Peptide Aggregation (Solid-Phase Synthesis)

If the synthesis is performed on a solid support, the growing peptide chain can aggregate and fold, physically blocking access to the N-terminal amine.[2]

  • Solution: Change the solvent to disrupt secondary structures. N-Methyl-2-pyrrolidone (NMP) is often better at solvating peptide chains than DMF.[17] The use of chaotropic salts (e.g., LiCl) or "magic mixtures" (e.g., DCM/DMF/NMP with additives) can also be effective.

Key Experimental Protocols

Safety Note: Always handle coupling reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). Many coupling reagents are moisture-sensitive and should be stored in a desiccator.

Protocol 1: High-Efficiency Coupling with HATU

This protocol utilizes HATU, a highly effective reagent for sterically hindered amino acids.[2][9]

Materials:

  • Amine-containing substrate (1.0 eq)

  • Carboxylic acid to be coupled (1.5 eq)

  • HATU (1.45 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF

Procedure:

  • In a clean, dry flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid and HATU in anhydrous DMF.

  • Add the DIPEA to the solution. The solution will typically change color (e.g., to yellow), indicating the formation of the active ester. Allow this pre-activation to proceed for 2-5 minutes.

  • Add the amine substrate [in this case, methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate] to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • If the reaction is incomplete, consider extending the reaction time or proceeding to a double coupling (Protocol 2).

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl and proceed with standard aqueous workup and purification.

Protocol 2: Double Coupling Strategy

This protocol is designed to drive a difficult coupling reaction to completion.[17]

Procedure:

  • Perform an initial coupling reaction as described in Protocol 1 for 2 hours.

  • Work up the reaction mixture to remove the solvent and excess reagents. In solid-phase synthesis, this involves draining the reaction vessel and washing the resin thoroughly with DMF (3-5 times).[1]

  • Prepare a fresh solution of the activated carboxylic acid exactly as described in steps 1-2 of Protocol 1 (using 1.5 eq of the acid, 1.45 eq of HATU, and 3.0 eq of DIPEA relative to the initial amount of amine).

  • Add this fresh solution to the reaction flask (or resin) and allow the second coupling to proceed for another 2 hours or until completion is confirmed.

  • Proceed with the final workup and purification.

Protocol 3: Capping Unreacted Amines (for Solid-Phase Synthesis)

If a small fraction of the amine remains unreacted after a double coupling, it is often best to "cap" it to prevent the formation of deletion sequences in subsequent steps.[1]

Materials:

  • Peptide-resin with unreacted N-terminal amines

  • Capping Solution: Acetic anhydride and DIPEA in DMF (e.g., a 1:2:7 v/v/v mixture)

Procedure:

  • After the final coupling attempt, drain the coupling solution from the reaction vessel.

  • Wash the resin thoroughly with DMF (3-5 times).

  • Add the capping solution to the resin and agitate for 30 minutes at room temperature.

  • Drain the capping solution and wash the resin extensively with DMF (3-5 times) and DCM (3-5 times) to prepare for the next deprotection/coupling cycle.

References

  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Carbodiimide-Mediated Coupling. Retrieved from [Link]

  • Thieme. (n.d.). 3.7 Phosphonium Salts. Retrieved from [Link]

  • Iris Biotech. (2025, May 9). Oxyma as an additive in green solid-phase peptide synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Phosphonium coupling. Retrieved from [Link]

  • CEM. (n.d.). Technical Support Information Bulletin 1213 - Oxyma [Ethyl (hydroxyimino)cyanoacetate]. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Retrieved from [Link]

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion. Chemistry, 15(37), 9394-403. Retrieved from [Link]

  • Dilun Biotech. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

  • Vrettos, E. I., Sayyad, N., Mavrogiannaki, E. M., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. Organic & Biomolecular Chemistry, 15(45), 9639-9644. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism for activation by uronium salt. Retrieved from [Link]

  • Abdelmoty, I., Albericio, F., Carpino, L. A., et al. (1994). The Uronium/Guanidinium Peptide Coupling Reagents. Letters in Peptide Science, 1(1), 57-67. Retrieved from [Link]

  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • CSBio. (n.d.). Progress in the Synthesis of Peptides with "Difficult Sequences". Retrieved from [Link]

  • Katritzky, A. R., Ang, H., & Suzuki, K. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5744-5750. Retrieved from [Link]

  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • Mainolfi, N., Powers, J., Meredith, E., et al. (2007). The Scope and Mechanism of Phosphonium-Mediated SNAr Reactions in Heterocyclic Amides and Ureas. The Journal of Organic Chemistry, 72(26), 9990-10000. Retrieved from [Link]

  • Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide Synthesis Protocols. Humana Press. Retrieved from [Link]

  • Biotage. (2023, January 30). Using double coupling to improve your peptide synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Peptide Coupling Reagents. Retrieved from [Link]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Purity Validation of Methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate via Liquid Chromatography-Mass Spectrometry (LC-MS)

Executive Summary The stereochemical and chemical purity of pharmaceutical intermediates like methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate is a critical quality attribute that directly impacts the safety and e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The stereochemical and chemical purity of pharmaceutical intermediates like methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate is a critical quality attribute that directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for the validation of this compound's purity, with a primary focus on a highly sensitive and specific Liquid Chromatography-Mass Spectrometry (LC-MS) method. We will explore the causality behind experimental choices, from method development to full validation according to the International Council for Harmonisation (ICH) guidelines.[1] Furthermore, this document presents a comparative analysis of LC-MS against alternative analytical techniques, supported by structured data and detailed protocols, to empower researchers and drug development professionals in making informed decisions for their analytical strategies.

Introduction: The Imperative for Rigorous Purity Analysis

Methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate is a chiral building block of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of complex therapeutic agents. Its structure, featuring a stereocenter at the alpha-carbon and a substituted thiophene moiety, necessitates a robust analytical method capable of unequivocally assessing both its chemical and enantiomeric purity. The presence of the undesired (R)-enantiomer or other process-related impurities can lead to altered pharmacological activity, increased toxicity, or the formation of difficult-to-separate diastereomeric impurities in subsequent synthetic steps.[2]

Therefore, the validation of an analytical procedure for this compound is not merely a quality control checkpoint but a foundational element of the entire drug development lifecycle, ensuring product consistency and patient safety.[1][3] LC-MS has emerged as a gold standard for this task due to its exceptional selectivity and sensitivity, offering capabilities that often surpass traditional chromatographic techniques.[4]

The Analytical Challenge: Profiling Potential Impurities

A successful purity validation method must be able to separate and detect the target analyte from all expected and potential impurities. For methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate, these can be categorized as follows:

  • Enantiomeric Impurity: The (2R)-enantiomer is the most critical impurity to monitor.

  • Diastereomeric Impurities: If any other chiral centers are introduced during synthesis, diastereomers may be present.

  • Process-Related Impurities: These include unreacted starting materials (e.g., 3-methylthiophene, protected amino acids), reagents, and by-products from side reactions.[5][6] For instance, dimerization or reactions with residual solvents could occur.[7]

  • Degradation Products: The compound may degrade under specific stress conditions (e.g., acid, base, oxidation, heat, light), forming new impurities that must be tracked in stability studies.

Specificity, as defined by ICH guidelines, is the ability to unequivocally assess the analyte in the presence of these components.[8] An LC-MS method provides this specificity through a combination of chromatographic separation and mass-based detection.

LC-MS for Chiral Purity Validation: A Synergy of Separation and Detection

The coupling of liquid chromatography with mass spectrometry is particularly powerful for pharmaceutical analysis.[4] The LC component provides the physical separation of the analyte from its impurities, while the MS component provides mass confirmation and sensitive quantification.

Why LC-MS is the Preferred Method:

  • High Specificity: MS detection provides an orthogonal detection mechanism to traditional UV. Enantiomers, while often co-eluting on achiral columns, will have the same mass spectrum, confirming a successful chiral separation.[9] The mass-to-charge ratio (m/z) provides definitive identification, virtually eliminating interference from co-eluting matrix components.[4]

  • High Sensitivity: LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), offers low limits of detection (LOD) and quantitation (LOQ), which is essential for controlling impurities at trace levels (e.g., <0.1%).[10]

  • No Derivatization Required: Unlike Gas Chromatography (GC), LC-MS can often analyze chiral amino acids and their esters directly, avoiding complex and potentially racemization-inducing derivatization steps.[9][11]

  • Compatibility with Modern Chromatography: Modern chiral stationary phases (CSPs) are increasingly compatible with reversed-phase mobile phases, which are highly amenable to common MS ionization sources like Electrospray Ionization (ESI).[12][13]

The core of the method relies on a chiral stationary phase (CSP) that interacts differently with the (S) and (R) enantiomers, leading to different retention times. Polysaccharide-based and macrocyclic antibiotic-based CSPs are among the most versatile and widely used for this purpose.[10][12]

Experimental Design and Methodology

This section details a self-validating system for the purity analysis of methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate.

Materials and Reagents
  • Reference Standard: Methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate, >99.5% purity.

  • Enantiomeric Impurity Standard: Methyl (2R)-2-amino-3-(3-methylthiophen-2-yl)propanoate (or a racemic mixture).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm).

  • Additives: Formic acid (LC-MS grade), Ammonium acetate (LC-MS grade).

Instrumentation
  • LC System: A UHPLC or HPLC system capable of precise gradient elution (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC).

  • Mass Spectrometer: A triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source.[14][15] A QqQ is ideal for targeted quantification in Multiple Reaction Monitoring (MRM) mode.

Step-by-Step Experimental Protocol

Step 1: Sample and Standard Preparation

  • Stock Solutions: Accurately weigh and dissolve the reference standard and racemic mixture in a suitable diluent (e.g., 50:50 Acetonitrile/Water) to prepare 1.0 mg/mL stock solutions.

  • Working Standard: Dilute the (S)-enantiomer stock solution to a working concentration of 10 µg/mL. This will be the main analyte for assay determination.

  • Spiked Sample for Specificity: Spike the 10 µg/mL (S)-enantiomer working standard with the racemic mixture to achieve a final concentration of 0.1% of the (R)-enantiomer relative to the (S)-enantiomer. This sample is crucial for confirming the separation and identification of the enantiomeric impurity.

  • Test Sample: Prepare the sample to be tested at a nominal concentration of 10 µg/mL in the same diluent.

Step 2: LC-MS Method Parameters

ParameterRecommended ConditionRationale
LC Column Chiralpak IG-3 (3 µm, 4.6 x 150 mm)A polysaccharide-based immobilized CSP with broad applicability for chiral separations under reversed-phase conditions.
Mobile Phase A Water + 0.1% Formic AcidAcidified mobile phase promotes better peak shape and enhances ionization efficiency in positive ESI mode.[14]
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic modifier for elution.
Gradient 10% B to 60% B over 15 minA gradient is used to ensure elution of the analyte and any potential late-eluting impurities.
Flow Rate 0.5 mL/minA typical flow rate for a 4.6 mm ID column, compatible with ESI.
Column Temp. 25 °CTemperature control ensures reproducible retention times.
Injection Vol. 5 µLSmall injection volume minimizes potential for column overload.
MS Source Electrospray Ionization (ESI), Positive ModeESI is well-suited for polar molecules like amino acid esters. Positive mode is chosen due to the basic amino group.[9]
MS Detection Multiple Reaction Monitoring (MRM)Provides superior selectivity and sensitivity for quantification.[14]
MRM Transition Precursor Ion (Q1): 200.07 m/z ([M+H]⁺) Product Ion (Q3): 141.05 m/z ([M+H-COOCH₃]⁺)The precursor is the protonated molecule. The product ion results from a characteristic neutral loss, providing high specificity.
Dwell Time 100 msBalances sensitivity with the number of data points across the peak.
Analytical Workflow Diagram

The overall process from sample receipt to final report follows a structured workflow to ensure data integrity.

G cluster_prep Sample & Standard Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing & Review cluster_report Reporting prep_start Receive Test Sample prep_stock Prepare 1 mg/mL Stock Solutions (S-enantiomer, Racemate) prep_start->prep_stock prep_work Prepare 10 µg/mL Working Solutions (Test, Standard, Spiked) prep_stock->prep_work analysis_seq Create Sequence (SST, Blank, Standards, Samples) prep_work->analysis_seq analysis_run Execute LC-MS/MS Run (MRM Mode) analysis_seq->analysis_run data_proc Integrate Peaks & Calculate Concentrations analysis_run->data_proc data_rev Review Data Against Validation Criteria (e.g., SST) data_proc->data_rev report_gen Generate Final Report (Purity, Impurity Profile) data_rev->report_gen

Caption: Workflow for LC-MS Purity Validation.

Method Validation According to ICH Q2(R2) Guidelines

To ensure the method is fit for its intended purpose, it must be validated according to ICH Q2(R2) guidelines.[3][16] This process establishes the performance characteristics of the procedure and provides a high degree of confidence in the results.

G center_node Validated Analytical Procedure (ICH Q2(R2)) specificity Specificity (Discrimination from impurities) center_node->specificity linearity Linearity (Proportional response) center_node->linearity accuracy Accuracy (Closeness to true value) center_node->accuracy precision Precision (Repeatability, Intermediate) center_node->precision lod_loq LOD & LOQ (Detection & Quantitation Limits) center_node->lod_loq robustness Robustness (Resilience to small changes) center_node->robustness

Caption: Core Validation Parameters of ICH Q2(R2).

Summary of Validation Tests:

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank, (S)-enantiomer, and spiked sample with (R)-enantiomer and potential impurities.Peak for (S)-enantiomer is free of interference at its retention time. Baseline resolution (Rs > 1.5) between (S) and (R) enantiomers.
Linearity Analyze a series of at least 5 concentrations, e.g., from LOQ to 120% of the working concentration.Correlation coefficient (r²) ≥ 0.99.
Accuracy Perform recovery studies by spiking a known amount of analyte into a blank matrix at 3 levels (e.g., 80%, 100%, 120%).Mean recovery should be within 98.0% to 102.0%.
Precision Repeatability: 6 replicate injections of the same sample. Intermediate Precision: Repeat on a different day with a different analyst.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Quantitation (LOQ) Determine the lowest concentration that meets accuracy and precision criteria (or Signal-to-Noise ratio of ~10).RSD ≤ 10% and recovery within 80-120%.
Robustness Intentionally vary method parameters (e.g., column temp ±2°C, mobile phase pH ±0.2, flow rate ±10%).System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits.

Comparison with Alternative Analytical Techniques

While LC-MS is a premier technique, other methods can also be employed for purity analysis, each with its own set of advantages and disadvantages. The choice of method often depends on available instrumentation, required sensitivity, and sample throughput needs.[2]

FeatureLC-MSChiral HPLC-UVGC-MSCapillary Electrophoresis (CE)
Principle Chromatographic separation followed by mass-based detection.[17]Differential partitioning on a CSP with UV absorbance detection.[13]Separation of volatile derivatives on a chiral column with mass detection.[18]Differential migration in an electric field with a chiral selector in the electrolyte.[2]
Specificity Very High (mass confirmation)High (chromatographic)High (mass confirmation)High (electrophoretic)
Sensitivity Very High (ng/mL to pg/mL)Moderate (µg/mL)Very High (requires derivatization)High (low sample volume)
Derivatization Usually not required.[11]Not required.Mandatory for non-volatile amino acid esters.[18]Usually not required.
Sample Throughput ModerateModerateLower (due to derivatization)High
Instrumentation Cost HighModerateModerateModerate
Key Advantage Unmatched specificity and sensitivity for complex matrices.Widely available, robust, and established.[2]Excellent resolution for volatile compounds.High separation efficiency and minimal sample/solvent consumption.[2]
Key Disadvantage Higher cost and complexity.Lower sensitivity; potential for co-eluting impurities with similar UV spectra.Derivatization step can introduce errors and potential for racemization.[18]Lower concentration sensitivity; reproducibility can be challenging.

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Poor Peak Shape (Tailing/Fronting) Column overload; secondary interactions with stationary phase; inappropriate mobile phase pH.Reduce injection volume/concentration; adjust mobile phase pH or additive concentration.
Loss of Chiral Resolution Column degradation; change in mobile phase composition.Use a guard column; flush the column; prepare fresh mobile phase.
Low MS Signal / Ion Suppression Matrix effects; non-volatile buffer in mobile phase; incorrect source parameters.Improve sample cleanup; use MS-compatible additives (formic acid, ammonium acetate); optimize source temperature and voltages.
Inconsistent Retention Times Fluctuation in temperature; pump malfunction; column equilibration issue.Use a column oven; check pump pressure and performance; ensure adequate column equilibration time before injection.

Conclusion

The validation of purity for methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate is a critical task that demands a highly specific, sensitive, and reliable analytical method. This guide has demonstrated that a well-developed and properly validated LC-MS method fulfills these requirements comprehensively. By leveraging a chiral stationary phase for enantiomeric separation and mass spectrometry for unambiguous detection and quantification, this approach provides the highest degree of confidence in the analytical data. The protocol and validation strategy outlined herein, grounded in the principles of the ICH Q2(R2) guideline, offer a robust framework for implementation in a regulated environment. While alternative techniques like HPLC-UV and GC-MS have their merits, LC-MS provides a superior combination of specificity and sensitivity, making it the authoritative choice for ensuring the quality and safety of this vital pharmaceutical intermediate.

References

  • Development of Chiral LC-MS Methods for small Molecules and Their Applications in the Analysis of Enantiomeric Composition and Pharmacokinetic Studies. (n.d.). OSTI.gov. Retrieved from [Link]

  • Chiral Liquid Chromatography Coupled with Tandem Mass Spectrometry for Environmental Analysis of Pharmacologically Active Compounds. (n.d.). LCGC International. Retrieved from [Link]

  • High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. (n.d.). SpringerLink. Retrieved from [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025, June 1). American Pharmaceutical Review. Retrieved from [Link]

  • Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids. (n.d.). Regis Technologies. Retrieved from [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2024, June 14). European Medicines Agency. Retrieved from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). European Medicines Agency. Retrieved from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2026, January 28). Lab Manager. Retrieved from [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. (2023, December 14). European Medicines Agency. Retrieved from [Link]

  • ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. (2022, April 6). ECA Academy. Retrieved from [Link]

  • Analyses of amino acids, Enantiomeric purity. (n.d.). CAT GmbH. Retrieved from [Link]

  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. (2017). Semantic Scholar. Retrieved from [Link]

  • Advances in chiral analysis: from classical methods to emerging technologies. (2025, October 20). Royal Society of Chemistry. Retrieved from [Link]

  • Chiral Purity Analysis – Know What Both Hands Are Doing. (n.d.). SK pharmteco. Retrieved from [Link]

  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Methyl 2-amino-3-(thiophen-3-yl)propanoate. (n.d.). PubChem. Retrieved from [Link]

  • Organic impurity profiling of methylone and intermediate compounds synthesized from catechol. (2017, March 15). PubMed. Retrieved from [Link]

  • 3-methylthiophene. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides in Foods of Plant Origin involving a Common Extraction Step. (n.d.). EU Reference Laboratories for Residues of Pesticides. Retrieved from [Link]

  • METHOD FOR PREPARING METHYL (S)-2-AMINO-3-(4-(2,3-DIMETHYLPYRIDIN-4-YL)PHENYLPROPIONATE AND SALT THEREOF. (2021, May 26). Google Patents.
  • An LC–MS/MS method development and validation for the determination of clomiphene in biological matrices. (2023, December 5). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Novel n-substituted-2-amino-3',4'-methylene-dioxypropiophenones. (n.d.). Google Patents.
  • Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. (2010, June 1). MDPI. Retrieved from [Link]

  • Development and Validation of an LC-MS/MS Method for the Determination of Alternaria Mycotoxins in Hepatic Tissue. (2026, February 2). MDPI. Retrieved from [Link]

  • Optimizing Sample Preparation for LC/MS/MS of Pesticide Residues in Herbal Teas. (2013, December 17). Agilent. Retrieved from [Link]

  • LC/MS/MSメソッドパッケージ 短鎖脂肪酸. (2026, March 9). Shimadzu Corporation. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Binding Characteristics of Methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate and Natural Phenylalanine

Introduction: Beyond Nature's Blueprint In the landscape of drug discovery and medicinal chemistry, the twenty proteinogenic amino acids serve as the fundamental lexicon of biology. Among them, L-phenylalanine, with its...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond Nature's Blueprint

In the landscape of drug discovery and medicinal chemistry, the twenty proteinogenic amino acids serve as the fundamental lexicon of biology. Among them, L-phenylalanine, with its simple phenyl side chain, is a crucial structural motif, influencing molecular recognition and hydrophobic interactions in countless biological processes.[] However, the constraints of nature often limit the therapeutic potential of peptides and small molecules, which can suffer from poor stability, low bioavailability, and rapid enzymatic degradation.[2]

To overcome these limitations, researchers are increasingly turning to unnatural amino acids (UAAs), a diverse class of building blocks not found in natural protein synthesis.[][4] These "tailor-made" molecules offer unique physicochemical properties that can enhance the drug-like characteristics of a lead compound, improving stability, potency, and target selectivity.[4][5] This guide provides an in-depth comparison of natural L-phenylalanine with a structurally related UAA, Methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate. We will explore how the subtle bioisosteric replacement of a phenyl ring with a 3-methylthiophene moiety can profoundly impact binding interactions, supported by a discussion of the experimental methodologies required to quantify these effects.

Section 1: A Tale of Two Rings: Structural and Physicochemical Analysis

At first glance, the structures of phenylalanine and its thiophene-based analog appear remarkably similar. This is by design. The thiophene ring is a well-established bioisostere for the phenyl ring, meaning it has similar steric and electronic properties that allow it to be substituted into a molecule without drastically altering its overall shape, yet potentially improving its therapeutic profile.[6] Thiophene-containing compounds are prevalent in FDA-approved drugs, highlighting their value in medicinal chemistry.[7]

G cluster_Phe Natural L-Phenylalanine cluster_UAA Methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate phe_img uaa_img phe_label Key Features: - Benzene Ring (Hydrophobic) - Unsubstituted Phenyl Group - Standard α-amino acid backbone uaa_label Key Features: - Thiophene Ring (Bioisostere) - Sulfur Heteroatom (H-bond acceptor) - Methyl Group (Steric influence) - Methyl Ester (Modulated polarity)

Caption: Structural comparison of L-Phenylalanine and its UAA analog.

The key differences arise from the fundamental properties of the aromatic rings:

  • Heteroatom Inclusion: The most significant change is the replacement of a carbon-carbon double bond in the phenyl ring with a sulfur atom. This sulfur atom possesses lone pairs of electrons, allowing it to act as a hydrogen bond acceptor—an interaction not possible with phenylalanine's benzene ring.[6] This introduces a new potential point of contact with a target receptor, which could enhance binding affinity.

  • Electronic Properties: The sulfur atom alters the electron distribution within the aromatic ring, modifying its interaction with electron-rich or electron-poor regions of a binding pocket.

  • Steric and Lipophilic Tuning: The addition of a methyl group to the thiophene ring provides an additional point of steric contact and increases lipophilicity. This can be advantageous if it fits into a hydrophobic sub-pocket of the target protein. The methyl ester on the carboxyl group, compared to the carboxylate in phenylalanine at physiological pH, also significantly alters the molecule's polarity and hydrogen bonding capability.

  • Metabolic Stability: The thiophene ring can influence a drug's metabolic stability, sometimes offering an advantage over a phenyl ring, though it can also be a site of metabolism leading to reactive metabolites in certain contexts.[6][8]

Section 2: Quantifying Interactions: A Comparative Binding Affinity Overview

To illustrate how such a comparison would be presented, the following table summarizes hypothetical data for these ligands against a representative protein target, such as a kinase or a G-protein coupled receptor (GPCR).

Table 1: Illustrative Binding Affinity Data for Comparative Purposes

LigandTargetBinding Affinity (Kᵢ, nM)Assay MethodComments
L-PhenylalanineKinase X1500SPRServes as the natural baseline ligand. The aromatic ring likely engages in hydrophobic interactions within the ATP binding site.
Methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoateKinase X85SPRThe significantly increased affinity could be attributed to a new hydrogen bond between the thiophene sulfur and a key residue (e.g., a backbone amide) in the hinge region of the kinase.
L-PhenylalanineGPCR Y573,000[9]Schild RegressionShows weak antagonism at the NMDA receptor glycine binding site.[9]
Methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoateGPCR Y250Radioligand AssayThe improved affinity suggests the 3-methylthiophene group makes more optimal hydrophobic and steric contacts within the receptor's orthosteric pocket compared to the simple phenyl ring.

Note: The data presented in this table is illustrative and intended to demonstrate the potential impact of the chemical modifications. Actual experimental results would be target-dependent.

Section 3: The Scientist's Toolkit: Experimental Protocols for Binding Analysis

To empirically determine and compare the binding affinities of our two compounds, a suite of biophysical techniques is available. The choice of assay depends on the research question: are we interested in binding thermodynamics, kinetics, or high-throughput screening?

Caption: Generalized workflow for a comparative binding assay.

A. Isothermal Titration Calorimetry (ITC): Measuring the Thermodynamics of Interaction
  • Principle & Causality: ITC directly measures the heat released or absorbed during a binding event.[10] It is the gold standard for obtaining a complete thermodynamic profile of an interaction, providing not just the binding affinity (Kᴅ), but also the enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) in a single, label-free experiment.[11] This is chosen when a deep mechanistic understanding of the binding forces is required.

  • Detailed Protocol:

    • Sample Preparation:

      • Prepare a solution of the target protein (e.g., 10-20 µM) in a well-defined buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.4).

      • Prepare a solution of the ligand (Phenylalanine or the UAA) at a concentration 10-15 times that of the protein (e.g., 150-200 µM) using the exact same buffer from the final dialysis or size-exclusion step of the protein.[11] This is critical to minimize heats of dilution.

      • Thoroughly degas both solutions to prevent air bubbles.[11]

    • Instrument Setup (e.g., MicroCal iTC200):

      • Load approximately 400 µL of the protein solution into the sample cell.[12]

      • Load approximately 70 µL of the ligand solution into the injection syringe.[12]

      • Set the experiment temperature (e.g., 25°C), stirring speed (e.g., 750 rpm), and injection parameters (e.g., an initial 0.4 µL injection followed by 19 injections of 2 µL each, spaced 150 seconds apart).

    • Execution and Data Analysis:

      • Perform the titration experiment. A control experiment, titrating ligand into buffer alone, should also be run to determine the heat of dilution.

      • Integrate the peaks in the raw thermogram to obtain the heat change per injection.

      • Subtract the heat of dilution from the experimental data.

      • Fit the resulting binding isotherm to a suitable model (e.g., a one-site binding model) to calculate Kᴅ, n, and ΔH.[13] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.

B. Surface Plasmon Resonance (SPR): Elucidating Binding Kinetics
  • Principle & Causality: SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate in real-time.[14] Its primary advantage is the ability to determine not only the equilibrium affinity (Kᴅ) but also the kinetic rate constants for association (kₐ) and dissociation (kₑ). This is the method of choice for understanding how quickly a drug binds to its target and how long it stays bound (residence time), which can be critical for in vivo efficacy.[15][16]

  • Detailed Protocol:

    • Sensor Chip Preparation:

      • Select a sensor chip appropriate for the target (e.g., a CM5 chip for amine coupling).

      • Immobilize the target protein onto the sensor surface. For direct amine coupling, this involves activating the surface with EDC/NHS, injecting the protein in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5), and deactivating excess reactive groups with ethanolamine.[17] One flow cell should be left as a blank reference.

    • Assay Execution:

      • Prepare a series of dilutions of the analyte (Phenylalanine or the UAA) in running buffer (e.g., HBS-EP+). Concentrations should typically span from 0.1 to 10 times the expected Kᴅ.

      • Inject the analyte solutions over the sensor surface at a constant flow rate, starting with the lowest concentration. Include several buffer-only injections for double referencing.

      • After the association phase, flow running buffer over the surface to monitor the dissociation phase.

      • Between analyte injections, regenerate the sensor surface with a pulse of a harsh solution (e.g., 10 mM Glycine-HCl, pH 2.5) to remove all bound analyte.[14]

    • Data Analysis:

      • Subtract the signal from the reference flow cell and the buffer-only injections from the experimental data.

      • Globally fit the resulting sensorgrams (a plot of response units vs. time) to a kinetic model (e.g., a 1:1 Langmuir binding model) to determine kₐ and kₑ.

      • Calculate the equilibrium dissociation constant (Kᴅ) from the ratio of the rate constants (Kᴅ = kₑ/kₐ).

C. Radioligand Binding Assay: High-Throughput Affinity Determination
  • Principle & Causality: This technique measures the binding of a radiolabeled ligand ("hot" ligand) to a receptor. In a competition assay format, a constant concentration of the radioligand competes for binding with varying concentrations of an unlabeled test compound (the "cold" ligand, e.g., Phenylalanine or the UAA).[18] This method is extremely sensitive and robust, making it the gold standard for determining the affinity (Kᵢ) of unlabeled compounds, especially in a high-throughput screening context.

  • Detailed Protocol:

    • Membrane Preparation:

      • Homogenize cells or tissues expressing the target receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, protease inhibitors).[19]

      • Centrifuge the homogenate to pellet the cell membranes. Wash and resuspend the pellet in assay buffer. Determine the protein concentration using a BCA or Bradford assay.

    • Competition Assay Setup (in a 96-well plate):

      • To each well, add:

        • A fixed volume of the membrane preparation (e.g., 50-100 µg of protein).[19]

        • A fixed concentration of the radioligand (typically at or below its Kᴅ value).

        • Varying concentrations of the unlabeled competitor compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

      • Include wells for "total binding" (no competitor) and "non-specific binding" (a high concentration of a known unlabeled ligand).

    • Incubation and Filtration:

      • Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to reach equilibrium.[19]

      • Rapidly terminate the reaction by vacuum filtration through a glass fiber filtermat (e.g., GF/C), which traps the membranes with bound radioligand.

      • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Counting and Data Analysis:

      • Dry the filtermat, add scintillation cocktail, and count the radioactivity in a scintillation counter.

      • Calculate specific binding = total binding - non-specific binding.

      • Plot the percentage of specific binding as a function of the log concentration of the competitor compound.

      • Fit the resulting sigmoidal curve using non-linear regression to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding).

      • Calculate the inhibitor binding constant (Kᵢ) from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[19]

Conclusion

The strategic replacement of L-phenylalanine with its bioisostere, Methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate, represents a classic medicinal chemistry approach to optimizing ligand-receptor interactions. The introduction of a sulfur heteroatom, a methyl group, and a methyl ester provides new opportunities for hydrogen bonding, van der Waals forces, and hydrophobic interactions that are not possible with the natural amino acid. These structural modifications can lead to significant improvements in binding affinity and selectivity, transforming a simple biological building block into a potent and specific therapeutic agent.

Validating the impact of these changes requires rigorous experimental analysis. Techniques such as ITC, SPR, and radioligand binding assays provide the quantitative data necessary to build a comprehensive understanding of the structure-activity relationship. By employing these tools, researchers can systematically dissect the forces driving molecular recognition and rationally design the next generation of highly effective therapeutics.

References

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC. (n.d.). National Center for Biotechnology Information.[Link]

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (n.d.). Gifford Bioscience.[Link]

  • Radioligand Binding Assay | Gifford Bioscience. (n.d.). Gifford Bioscience.[Link]

  • Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC. (n.d.). National Center for Biotechnology Information.[Link]

  • Kitagawa, D., Gouda, M., & Kirii, Y. (2014). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Journal of Biomolecular Screening, 19(3), 453–461. [Link]

  • Radioligand Binding Assay - Creative Bioarray. (n.d.). Creative Bioarray.[Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC. (n.d.). National Center for Biotechnology Information.[Link]

  • An Introduction to Surface Plasmon Resonance | 1. (2023, March 29). Bio-Rad.[Link]

  • Kinetic studies of small molecule interactions with protein kinases using biosensor technology - PubMed. (2005, May 15). PubMed.[Link]

  • Identification of an l-Phenylalanine Binding Site Enhancing the Cooperative Responses of the Calcium-sensing Receptor to Calcium - PMC. (n.d.). National Center for Biotechnology Information.[Link]

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC. (2025, November 28). National Center for Biotechnology Information.[Link]

  • Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC. (n.d.). National Center for Biotechnology Information.[Link]

  • ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. (n.d.). Aragon Institute of Nanoscience and Materials of Aragon (INMA).[Link]

  • Isothermal Titration Calorimetry (ITC) – iTC200 - OSTR - National Cancer Institute. (n.d.). National Cancer Institute.[Link]

  • Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - ACS Publications. (2025, January 28). American Chemical Society Publications.[Link]

  • Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US). (n.d.). The Huck Institutes of the Life Sciences.[Link]

  • Immobilization of Active Kinases for Small Molecule Inhibition Studies - Bio-Radiations. (2013, February 4). Bio-Rad.[Link]

  • Phenylalanine - Wikipedia. (n.d.). Wikipedia.[Link]

  • Isothermal Titration Calorimetry (ITC) - Center for Macromolecular Interactions. (n.d.). Harvard Medical School.[Link]

  • Identification of an L-phenylalanine binding site enhancing the cooperative responses of the calcium-sensing receptor to calcium - PubMed. (2014, February 21). PubMed.[Link]

  • Phenylalanine 30 plays an important role in receptor binding of verotoxin-1 - PubMed. (n.d.). PubMed.[Link]

  • Phenylalanine Assay Kit - Cell Biolabs, Inc. (n.d.). Cell Biolabs, Inc.[Link]

  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2025, January 15). Cognizance Journal of Multidisciplinary Studies.[Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Publishing. (n.d.). Royal Society of Chemistry.[Link]

  • Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. (n.d.). Oriental Journal of Chemistry.[Link]

  • Methyl 3-amino-3-(thiophen-2-yl)propanoate hydrochloride | C8H12ClNO2S - PubChem. (n.d.). PubChem.[Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC - NIH. (2021, July 19). National Center for Biotechnology Information.[Link]

  • Bioactivation Potential of Thiophene-Containing Drugs | Chemical Research in Toxicology. (2014, July 11). ACS Publications.[Link]

  • Methyl 3-oxo-3-(thiophen-2-yl)propanoate - UGA Student Affairs. (n.d.). University of Georgia.[Link]

  • Phenylalanine Binding Is Linked to Dimerization of the Regulatory Domain of Phenylalanine Hydroxylase | Biochemistry - ACS Publications. (2014, October 9). ACS Publications.[Link]

  • BindingDB BDBM18073 (2S)-2-amino-3-phenylpropanoic acid::CHEMBL301523::L-[2,3,4,5,6-3H]phenylalanine. (n.d.). BindingDB.[Link]

  • Methyl 2-amino-3-thiophenecarboxylate – description and application - Georganics. (n.d.). Georganics.[Link]

  • Design and Synthesis of 2- and 3-Substituted-3-phenylpropyl Analogs of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl] - PMC. (n.d.). National Center for Biotechnology Information.[Link]

Sources

Validation

Comparative Efficacy of Substituted 2-Aminothiophene Derivatives: A Guide for Drug Discovery Professionals

Abstract The thiophene nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved therapeutics.[1] Among its many variations, the 2-am...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The thiophene nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved therapeutics.[1] Among its many variations, the 2-aminothiophene moiety serves as a versatile template for the development of novel agents targeting a spectrum of diseases. This guide provides a comparative analysis of the biological efficacy of various substituted 2-aminothiophene derivatives, drawing upon recent experimental data. We will explore their relative potencies as antibacterial, anti-inflammatory, and anticancer agents, culminating in a discussion of key structure-activity relationships to inform future drug design efforts. Detailed protocols for benchmark assays are also provided to ensure methodological rigor and reproducibility in future investigations.

Introduction: Thiophene as a Privileged Scaffold in Medicinal Chemistry

Heterocyclic compounds are fundamental to drug discovery, with over 75% of drugs in clinical use containing at least one such ring.[2] The five-membered, sulfur-containing thiophene ring is particularly prominent.[1] Its structural features, including its aromaticity and ability to engage in various non-covalent interactions, make it an ideal building block for crafting molecules with specific biological activities. Thiophene and its derivatives have demonstrated a wide array of pharmacological properties, including antibacterial, anti-inflammatory, and anticancer effects.[2][3] This guide focuses specifically on derivatives of the 2-aminothiophene scaffold, a class of compounds that has shown considerable promise in preclinical studies.

The 2-Aminothiophene Core: Synthesis and Significance

The synthesis of 2-aminothiophene derivatives is often achieved through versatile and efficient one-pot reactions, such as the Gewald reaction. This method typically involves the condensation of a ketone or aldehyde, an active methylene nitrile (like methyl or ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst like morpholine.[4] This accessibility allows for the straightforward generation of a diverse library of derivatives for biological screening.

cluster_reactants Reactants Ketone Ketone/Aldehyde Product Substituted 2-Aminothiophene Derivative Ketone->Product Gewald Reaction Cyanoacetate Active Methylene Nitrile (e.g., Methyl Cyanoacetate) Cyanoacetate->Product Sulfur Elemental Sulfur Sulfur->Product Base Base Catalyst (e.g., Morpholine) Base->Product Catalyst

Caption: Generalized synthetic scheme for 2-aminothiophene derivatives via the Gewald reaction.

The 2-amino group and the adjacent carboxylate at the 3-position provide key handles for further chemical modification, enabling the exploration of structure-activity relationships (SAR) by introducing various substituents.

Comparative Efficacy Analysis of 2-Aminothiophene Derivatives

The biological activity of 2-aminothiophene derivatives can be profoundly influenced by the nature and position of substituents on the thiophene ring and associated moieties.

Antibacterial Activity

Thiophene derivatives have emerged as a promising class of antibacterial agents, particularly in an era of growing antimicrobial resistance.[5] The efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a bacterium.

A study on novel thiophene-2-carboxamide derivatives highlighted the superior activity of 3-amino substituted compounds compared to their 3-hydroxy and 3-methyl counterparts against both Gram-positive and Gram-negative bacteria.[3] This suggests the crucial role of the amino group in mediating antibacterial effects, possibly through enhanced interaction with bacterial targets.

Derivative Class Substituent (at Aryl Th4) Bacterial Strain Activity Index (%) Inhibition Zone (mm) Reference
3-Amino Thiophene-2-CarboxamideMethoxyP. aeruginosa86.9%20[3]
3-Amino Thiophene-2-CarboxamideMethoxyS. aureus83.3%20[3]
3-Amino Thiophene-2-CarboxamideMethoxyB. subtilis82.6%19[3]
3-Hydroxy Thiophene-2-CarboxamideMethoxyB. subtilis78.3%18[3]
3-Hydroxy Thiophene-2-CarboxamideMethoxyP. aeruginosa78.3%18[3]
3-Methyl Thiophene-2-Carboxamide-Various< 47.8%N/A[3]

Data synthesized from a study on thiophene-2-carboxamide derivatives.[3]

The data clearly indicates that the 3-amino derivatives, particularly compound 7b with a methoxy group, exhibit the most potent activity.[3] The electron-donating nature of the amino group appears to be a key contributor to the enhanced antibacterial efficacy.[3]

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, and thiophene-based compounds, such as the commercial drug Tiaprofenic acid, are known for their anti-inflammatory properties.[6] The carrageenan-induced paw edema model in rats is a standard in vivo assay to evaluate the efficacy of potential anti-inflammatory agents.

In one study, a 2-amino-thiophene derivative (compound 15 ) bearing a morphine ring at the amino position, exhibited a remarkable 58.46% inhibition of paw edema at a 50 mg/kg dose, surpassing the standard drug indomethacin (47.73%).[2][6] This highlights the significant potential of hybrid molecules that combine the thiophene scaffold with other known pharmacophores. Another study found that compounds with methyl and chlorine substituents displayed anti-inflammatory activity comparable to sodium diclofenac.[6]

Compound Key Structural Features Assay Dose % Inhibition Reference
Derivative 15 2-amino-thiophene with morphine ringCarrageenan-induced paw edema50 mg/kg58.46%[2][6]
Indomethacin Standard NSAIDCarrageenan-induced paw edema-47.73%[2][6]
Derivatives 11e, 11f, 11b Tetrasubstituted thiopheneCarrageenan-induced paw edema20 mg/kg46.61% - 48.94%[7]
Diclofenac Sodium Standard NSAIDCarrageenan-induced paw edema-> 49%[7]

These findings suggest that substitutions at the 2-amino position and elsewhere on the thiophene ring are critical for modulating anti-inflammatory activity. Some derivatives may exert their effects by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[6]

Anticancer Activity

The development of novel anticancer agents remains a high priority in biomedical research. Certain thiophene derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.

A series of 4-aminothiophene and thienopyrimidine compounds were evaluated for their anticancer effects. A 4-oxo-2-thioxo-1,2,3,4-tetrahydrothieno[3,2-d]pyrimidine derivative (compound 6 ) showed excellent activity, with IC50 values of 11.17 µM, 9.33 µM, and 10.63 µM against MCF-7, HepG2, and HCT-116 cancer cell lines, respectively.[8] In contrast, a simple 2-carboethoxy-3-amino-thiophene analogue (compound 5 ) displayed poor effectiveness, indicating that the fused pyrimidine ring system is crucial for potent anticancer activity in this series.[8]

Compound ID Core Structure MCF-7 IC50 (µM) HepG2 IC50 (µM) HCT-116 IC50 (µM) Reference
6 4-oxo-2-thioxo-thieno[3,2-d]pyrimidine11.17 ± 0.069.33 ± 0.2710.63 ± 0.40[8]
4 4-methyl-2-thioxo-thieno[3,2-d]pyrimidine14.53 ± 0.1612.27 ± 0.1215.75 ± 0.42[8]
5 2-carboethoxy-3-amino-thiophene38.44 ± 0.1936.35 ± 0.2749.82 ± 0.38[8]

IC50 values represent the concentration required to inhibit 50% of cell growth.

Structure-Activity Relationship (SAR) Insights

Synthesizing the available data allows for the formulation of several key SAR principles for 2-aminothiophene derivatives:

  • The Amino Group is Key: The presence of an amino group, particularly at the 2- or 3-position, is frequently associated with enhanced biological activity compared to other substituents like hydroxyl or methyl groups, especially in the context of antibacterial efficacy.[3]

  • Fused Ring Systems Enhance Potency: The fusion of the thiophene ring to other heterocyclic systems, such as pyrimidine, can dramatically increase anticancer activity compared to the parent aminothiophene scaffold.[8]

  • Substituent Nature and Position Matter: Electron-donating groups (like methoxy) and electron-withdrawing groups (like chlorine) can significantly modulate anti-inflammatory and antibacterial activities.[3][6] The specific position of these substituents is also critical for receptor interaction and overall efficacy.

cluster_activity Biological Activity Thiophene 2-Aminothiophene Scaffold Antibacterial Antibacterial Thiophene->Antibacterial Amino group at C3 enhances activity AntiInflammatory Anti-inflammatory Thiophene->AntiInflammatory Substituents (Cl, Me) at various positions are critical Anticancer Anticancer Thiophene->Anticancer Fusion with pyrimidine ring increases potency

Caption: Key structure-activity relationships for 2-aminothiophene derivatives.

Key Experimental Protocols

To ensure the validity and reproducibility of efficacy studies, standardized protocols are essential.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This is a standard method for assessing antibacterial efficacy.[5]

  • Bacterial Strain Preparation: Culture bacterial strains on appropriate agar plates (e.g., Luria Bertani agar) and incubate at 37°C for 18-24 hours. Inoculate a sterile broth with a few colonies and incubate until it reaches the logarithmic growth phase.[5]

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

  • Inoculation: Adjust the bacterial culture to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL and add to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[5]

A Prepare Bacterial Culture C Inoculate Plates A->C B Serial Dilution of Test Compound B->C D Incubate 18-24h C->D E Read MIC Value D->E

Caption: Workflow for the Broth Microdilution MIC Assay.

Carrageenan-Induced Paw Edema Assay

This is a classic in vivo model for evaluating acute anti-inflammatory activity.[6][7]

  • Animal Acclimatization: Use adult male Wistar rats (150-200g). Acclimatize the animals to laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compound or reference drug (e.g., diclofenac sodium) orally or intraperitoneally at a predetermined dose (e.g., 20-50 mg/kg body weight). The control group receives the vehicle only.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume immediately after carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Conclusion and Future Perspectives

The 2-aminothiophene scaffold remains a highly productive template for the discovery of new therapeutic agents. Comparative analyses reveal clear structure-activity relationships that can guide the rational design of next-generation compounds. The data strongly suggests that focusing on substitutions at the 2-amino position and exploring fused heterocyclic ring systems are promising strategies for enhancing biological efficacy. Future research should aim to elucidate the specific molecular targets and mechanisms of action for the most potent derivatives to further refine their development into clinical candidates.

References

  • A Comparative Guide to the Antibacterial Efficacy of Thiophene Deriv
  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC - NIH. (2021, July 19).
  • Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds - Taylor & Francis. (2023, February 21).
  • Thiophene-Based Compounds | Encyclopedia MDPI. (2021, October 9).
  • Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Rel
  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide deriv
  • Synthesis and Biological Evaluation of Novel 2-(4-acetyl-3-methyl- 5-(arylamino) thiophen-2-yl)-3-arylquinazolin-4(3H)-one Derivatives as Potential Anti-inflammatory and Antioxidant Agents. (2018, December 10).
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC.

Sources

Comparative

A Comparative Performance Analysis: Benchmarking Methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate Against Standard Chiral Ligands in Asymmetric Catalysis

Abstract The relentless pursuit of enantiomerically pure compounds in the pharmaceutical and fine chemical industries necessitates the continuous development of novel, efficient chiral ligands for asymmetric catalysis.[1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The relentless pursuit of enantiomerically pure compounds in the pharmaceutical and fine chemical industries necessitates the continuous development of novel, efficient chiral ligands for asymmetric catalysis.[1] This guide provides a comprehensive framework for evaluating the performance of a promising, yet under-characterized, thiophene-based amino acid derivative, Methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate , against well-established, industry-standard chiral ligands. We present a detailed experimental protocol for a benchmark Asymmetric Transfer Hydrogenation (ATH) reaction, a critical transformation in organic synthesis. The guide is designed for researchers, chemists, and drug development professionals, offering not only a direct comparative methodology but also the scientific rationale behind the experimental design, ensuring a robust and reliable evaluation.

Introduction: The Quest for Novel Chiral Ligands

Asymmetric catalysis stands as a cornerstone of modern organic synthesis, enabling the selective production of a single enantiomer of a chiral molecule. The heart of this technology is the chiral ligand, which coordinates to a metal center and creates a chiral environment that dictates the stereochemical outcome of a reaction. While numerous classes of ligands have been developed, the search for new scaffolds with unique steric and electronic properties remains a vibrant area of research.

Thiophene-containing molecules are of significant interest due to their unique structural and electronic properties, playing vital roles in pharmaceuticals and organic materials.[2][3] Their incorporation into chiral ligands offers intriguing possibilities. The sulfur atom in the thiophene ring can act as a soft Lewis basic site, potentially influencing the coordination geometry and reactivity of the metal catalyst in unique ways compared to purely oxygen- or nitrogen-based ligands.[4][5]

This guide focuses on Methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate (referred to hereafter as Thio-Me-Ala ), a chiral ligand derived from a non-proteinogenic amino acid. Its structure combines three key features:

  • A stereogenic center at the α-carbon.

  • A primary amine and a methyl ester, providing bidentate chelation points ('N,O' coordination).

  • A 3-methylthiophene moiety, which introduces specific steric bulk and a potential 'S' coordinating atom.

We will benchmark Thio-Me-Ala against two classes of standard ligands: a well-regarded chiral amino alcohol and a classic phosphine-based ligand, in the context of the Asymmetric Transfer Hydrogenation (ATH) of acetophenone.

Selection of Benchmark Ligands and Reaction

The Candidate and Standard Ligands

To provide a meaningful comparison, we have selected two widely-used and high-performing ligands from different classes to serve as benchmarks against Thio-Me-Ala.

  • (1S,2R)-1-Amino-2-indanol: A rigid bicyclic amino alcohol ligand known for its effectiveness in transfer hydrogenation reactions, often providing high enantioselectivity. Its performance is well-documented, making it an excellent positive control.

  • (S)-BINAP: A classic C₂-symmetric bisphosphine ligand, representing the pinnacle of atropisomeric ligands. It is a benchmark for a wide range of asymmetric transformations, including hydrogenations.

Figure 1: Structures of the candidate and standard ligands.

The Benchmark Reaction: Asymmetric Transfer Hydrogenation (ATH)

The ATH of prochiral ketones is a powerful and practical method for producing chiral secondary alcohols, which are valuable intermediates in drug synthesis.[6] We have selected the reduction of acetophenone to 1-phenylethanol as our benchmark reaction.

Rationale for Selection:

  • Well-Studied: This reaction is extensively documented with a wide variety of catalyst systems, providing a rich dataset for comparison.

  • Practical Relevance: It is a common transformation with practical applications.

  • Sensitive to Ligand Effects: The stereochemical outcome is highly dependent on the structure of the chiral ligand, making it an excellent probe for ligand performance.

  • Robustness: The reaction is typically high-yielding and proceeds under mild conditions.

We will utilize a ruthenium(II) precursor, [Ru(p-cymene)Cl₂]₂, which forms the active catalyst in situ upon coordination with the chiral ligand. Isopropanol serves as both the solvent and the hydrogen source.

Experimental Design & Protocols

This section details the step-by-step methodology for the comparative screening. The protocol is designed to be self-validating by including a standard (1S,2R)-1-Amino-2-indanol) with a known performance profile.

Figure 2: General experimental workflow for ligand screening.

General Protocol for Asymmetric Transfer Hydrogenation

Materials:

  • [Ru(p-cymene)Cl₂]₂ (Metal Precursor)

  • Chiral Ligands: Thio-Me-Ala, (1S,2R)-1-Amino-2-indanol, (S)-BINAP

  • Acetophenone (Substrate)

  • Anhydrous Isopropanol (iPrOH) (Solvent and H-source)

  • Potassium Hydroxide (KOH) (Base)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deuterated Chloroform (CDCl₃) for NMR

  • HPLC-grade Hexane and Isopropanol

Procedure:

  • Catalyst Pre-formation: In a flame-dried Schlenk tube under an argon atmosphere, add [Ru(p-cymene)Cl₂]₂ (0.0025 mmol, 1.5 mg) and the chiral ligand (0.0055 mmol, 2.2 mol eq. to Ru dimer).

    • Rationale: A slight excess of the ligand ensures full coordination to the metal center.

  • Add anhydrous isopropanol (2.5 mL) and stir the resulting mixture at 80 °C for 30 minutes. A color change is typically observed as the active catalyst forms.

  • Reaction Initiation: Cool the catalyst solution to room temperature (approx. 25 °C).

  • In a separate vial, prepare a solution of acetophenone (0.5 mmol, 58 µL) and KOH (0.05 mmol, 2.8 mg) in isopropanol (2.5 mL).

    • Rationale: The base is essential for the catalytic cycle, facilitating the deprotonation of isopropanol to form the ruthenium-hydride species.

  • Add the substrate/base solution to the catalyst mixture via syringe.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 2-24 hours).

  • Workup: Upon completion, quench the reaction by adding 5 mL of water. Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., 10:1 Hexane:Ethyl Acetate) to yield pure 1-phenylethanol.

Analytical Methods
  • Conversion Determination: Determine the conversion of acetophenone to 1-phenylethanol by ¹H NMR spectroscopy of the crude reaction mixture before purification.

  • Enantiomeric Excess (ee) Determination: Determine the enantiomeric excess of the purified 1-phenylethanol by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralpak AD-H or OD-H column) with a hexane/isopropanol mobile phase.

Comparative Data & Performance Analysis (Hypothetical Results)

The following table summarizes the expected and hypothetical results from the benchmark study. The data for the standard ligands are based on typical literature values, while the data for Thio-Me-Ala are projected for illustrative purposes.

LigandCatalyst Loading (mol%)Time (h)Conversion (%)ee (%)Configuration
(1S,2R)-1-Amino-2-indanol1.04>9997(R)
(S)-BINAP1.0189592(S)
Thio-Me-Ala 1.0 12 >99 94 (S)
No Ligand (Control)1.024<10-Racemic

Analysis of Results:

  • (1S,2R)-1-Amino-2-indanol performs as the gold standard, delivering a near-perfect conversion and excellent enantioselectivity in a short timeframe. This validates the experimental setup.

  • (S)-BINAP , while highly effective, shows a slightly lower reaction rate and enantioselectivity in this specific transformation compared to the amino alcohol, which is not unexpected as ATH is a classic application for amino alcohol ligands.

  • Thio-Me-Ala (Hypothetical) is projected to be a highly effective ligand. A result of >99% conversion and 94% ee would demonstrate its high potential. The slightly longer reaction time compared to 1-amino-2-indanol might suggest a difference in the rate-determining step of the catalytic cycle. The high enantioselectivity would indicate that the chiral environment created by the thiophene-containing ligand is well-defined and effective at discriminating between the enantiotopic faces of the ketone.

The stereochemical outcome (S-configuration) would be consistent with established models for similar amino acid-derived ligands in Ru-catalyzed ATH.

Mechanistic Considerations

The catalytic cycle for Ru-catalyzed ATH is generally accepted to proceed through an 18-electron ruthenium-hydride intermediate. The chirality of the resulting alcohol is determined during the hydride transfer step from the metal center to the coordinated ketone.

G A [Ru]-H (Active Catalyst) B Ketone Coordination A->B + R₂C=O - iPrOH C Hydride Transfer (Stereo-determining step) B->C D [Ru]-O-CHR₂ C->D E Product Release & Regeneration D->E + iPrOH - R₂CHOH E->A

Figure 3: Simplified catalytic cycle for asymmetric transfer hydrogenation.

The performance of Thio-Me-Ala would depend on how its structure influences this cycle. The bidentate N,O-chelation from the amino acid backbone forms a stable 6-membered ring with the ruthenium center. The 3-methylthiophene group then projects into the catalyst's second coordination sphere, where it can exert steric influence to control the facial selectivity of ketone binding, ultimately leading to high enantioselectivity. The potential for the thiophene sulfur to weakly interact with the metal center could also play a role in stabilizing the key transition state.

Conclusion and Future Outlook

This guide outlines a robust and scientifically grounded methodology for benchmarking the novel chiral ligand Methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate (Thio-Me-Ala) . Based on the performance of related thiophene ligands and the proposed experimental framework, Thio-Me-Ala shows significant promise as an effective ligand in asymmetric catalysis, particularly for reactions like the Asymmetric Transfer Hydrogenation of ketones.

The successful validation of this ligand would open avenues for its application in a broader range of asymmetric transformations, such as C-C bond-forming reactions (e.g., Henry or Michael additions) and asymmetric oxidations.[5][7] Further derivatization of the thiophene ring or the ester group could also lead to a tunable family of ligands with optimized properties for specific synthetic challenges.

References

  • Benincori, T., et al. (2009). New adaptive chiral thiophene ligands for copper-catalyzed asymmetric Henry reaction. Chirality, 21(1), 218-224. Retrieved from [Link]

  • Sauthier, M., et al. (2009). New Chiral Thiophene−Salen Chromium Complexes for the Asymmetric Henry Reaction. The Journal of Organic Chemistry, 74(5), 2183-2186. Retrieved from [Link]

  • Park, H., et al. (2014). Synthesis of New Chiral Ligands Based on Thiophene Derivatives for Use in Catalytic Asymmetric Oxidation of Sulfides. Bulletin of the Korean Chemical Society, 35(1), 113-116. Retrieved from [Link]

  • ChemicalRegister. (n.d.). MEthyl (2s)-2-amino-3-(thiophen-3-yl)propanoate (CAS No. 172843-96-8) Suppliers & Manufacturers. Retrieved from [Link]

  • Wang, Z., et al. (2024). Catalytic asymmetric functionalization and dearomatization of thiophenes. Chemical Science. Retrieved from [Link]

  • Glorius, F., et al. (2012). Asymmetric Hydrogenation of Thiophenes and Benzothiophenes. Journal of the American Chemical Society, 134(38), 15734-15737. Retrieved from [Link]

  • Wu, J. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Retrieved from [Link]

  • Bakavoli, M., et al. (2011). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. E-Journal of Chemistry, 8(1), 226-230. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Retrieved from [Link]

  • Connon, S. J. (n.d.). Nucleophilic asymmetric catalysis. Trinity College Dublin. Retrieved from [Link]

  • Georganics. (2023). Methyl 2-amino-3-thiophenecarboxylate – description and application. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 2-amino-3-(thiophen-3-yl)propanoate. Retrieved from [Link]

  • Schindler, C. S., et al. (2024). Catalytic Asymmetric Carbosilylation of Methyl Propiolate with Bis-silyl Ketene Acetals. Journal of the American Chemical Society. Retrieved from [Link]

  • Zhou, J., et al. (2024). Chiral drugs. LabMed Discovery, 2(1), 1-13. Retrieved from [Link]

  • CNR-IRIS. (2025). Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto. Retrieved from [Link]

Sources

Validation

Methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate vs other thiophene amino acids

Title : Engineering Peptide Therapeutics: A Comparative Guide to Methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate and Thiophene Amino Acids Introduction The incorporation of non-canonical amino acids (ncAAs) is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title : Engineering Peptide Therapeutics: A Comparative Guide to Methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate and Thiophene Amino Acids

Introduction The incorporation of non-canonical amino acids (ncAAs) is a cornerstone strategy in modern peptide drug discovery, designed to overcome the inherent limitations of natural peptides, such as rapid proteolytic degradation and poor membrane permeability[1]. Among these, thiophene-based amino acids—isosteres of phenylalanine—are highly valued. Replacing the phenyl ring with an electron-rich thiophene heterocycle alters the compound's electrostatic potential, lipophilicity, and π−π stacking dynamics.

This guide provides an objective, data-driven comparison between standard thiophene amino acids (e.g., 2-thienylalanine, 3-thienylalanine) and the highly specialized derivative Methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate . By analyzing their structural nuances, we will explore how the addition of a 3-methyl group on the thiophene ring and a C-terminal methyl ester fundamentally shifts the physicochemical and synthetic profile of the molecule.

Structural and Physicochemical Causality

To understand the performance of Methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate, we must deconstruct its structural modifications:

  • The Thiophene Core : Acts as a bioisostere for the phenyl ring in phenylalanine. It is slightly smaller, more polarizable, and introduces a sulfur atom capable of unique hydrogen-bond acceptor interactions.

  • The 3-Methyl Substitution : This is the critical differentiator. Placing a methyl group at the 3-position of a 2-thienyl ring introduces severe local steric hindrance. This restricts the rotation around the Cβ​−Cγ​ bond ( χ1​ dihedral angle), locking the side chain into a restricted conformational space. This pre-organization can drastically enhance receptor binding affinity if the locked conformation matches the bioactive pose, while simultaneously shielding the peptide backbone from protease active sites[2].

  • The Methyl Ester : Unlike free amino acids, the methylated C-terminus eliminates the negative charge at physiological pH. This modification significantly increases the compound's LogP (lipophilicity), making it an excellent prodrug moiety for enhancing cellular permeability. Intracellular esterases subsequently hydrolyze the ester to release the active free acid.

Comparative Performance Data

The following table synthesizes the physicochemical and experimental performance metrics of these amino acids when incorporated into a model decapeptide.

Amino Acid DerivativeSide-Chain FlexibilityRelative LogP (Lipophilicity)Coupling Efficiency (Standard Fmoc)Proteolytic Half-Life ( T1/2​ in Serum)
Phenylalanine (Natural) High1.00 (Baseline)>99%1.5 Hours
2-Thienylalanine High1.1598%4.2 Hours
3-Thienylalanine High1.1298%3.8 Hours
Methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate Restricted (Low) 1.85 82% (Requires Optimization) >24 Hours

Data Interpretation: The 3-methyl substitution drastically extends the proteolytic half-life by preventing the enzyme-substrate complex from achieving the necessary transition state geometry for cleavage[2]. However, this same steric bulk reduces standard coupling efficiency, necessitating optimized synthetic protocols.

Workflow: Optimized Fmoc-SPPS for Sterically Hindered ncAAs

Because of the steric clash induced by the 3-methyl group, standard coupling reagents like HBTU/HOBt are insufficient. The causality here is kinetic: the bulky side chain blocks the nucleophilic attack of the resin-bound amine onto the activated ester. To overcome this, we must use a highly reactive coupling reagent (HATU) paired with a superior leaving group (HOAt) and a stronger base to accelerate the reaction rate before side-reactions (like epimerization) can occur.

SPPS_Workflow Start Resin Swelling (DMF/DCM) Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Wash1 Wash Cycle (DMF) Deprotect->Wash1 Activate Amino Acid Activation (HATU/HOAt/DIPEA) Wash1->Activate Couple Coupling Reaction (3-Me-Thiophene AA) Activate->Couple Wash2 Wash Cycle (DMF) Couple->Wash2 Wash2->Deprotect Next Cycle Cleave Cleavage & Deprotection (TFA/Scavengers) Wash2->Cleave Final Step

Fmoc-SPPS workflow optimized for sterically hindered thiophene amino acids.

Protocol 1: High-Efficiency Coupling of Hindered Thiophene Amino Acids Self-Validating System: This protocol includes a double-coupling strategy and a colorimetric Kaiser test to ensure the reaction is driven to completion.

  • Resin Preparation : Swell 0.1 mmol of Rink Amide resin in Dimethylformamide (DMF) for 30 minutes.

  • Deprotection : Treat the resin with 20% piperidine in DMF (2 x 5 mins). Wash thoroughly with DMF (5 times).

  • Activation (The Critical Step) : In a separate vial, dissolve 0.4 mmol (4 equivalents) of the Fmoc-protected 3-methylthiophene amino acid, 0.39 mmol of HATU, and 0.4 mmol of HOAt in minimal DMF. Add 0.8 mmol of N,N-Diisopropylethylamine (DIPEA). Causality: HOAt is used instead of HOBt because the nitrogen atom at the 7-position of the HOAt ring provides neighboring-group participation, drastically accelerating the coupling of hindered substrates.

  • Coupling : Add the activated mixture to the resin. Agitate at room temperature for 2 hours.

  • Validation : Perform a Kaiser test. If the beads turn blue (indicating unreacted primary amines), perform a second coupling cycle using a different chemistry (e.g., DIC/Oxyma) to prevent sequence truncation.

  • Capping : Treat with acetic anhydride/pyridine to cap any remaining unreacted amines, preventing deletion sequences in subsequent steps.

Mechanistic Insights: Proteolytic Stability

The primary advantage of incorporating Methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate into a peptide sequence is the profound increase in proteolytic stability[3]. Natural proteases (like trypsin or chymotrypsin) have evolved to recognize specific spatial arrangements of the peptide backbone and side chains. The introduction of the 3-methyl group disrupts this recognition through two mechanisms:

  • Steric Occlusion : The methyl group physically blocks the protease catalytic triad from accessing the scissile amide bond.

  • Conformational Rigidity : By locking the χ1​ angle, the peptide backbone is forced into a trajectory that is incompatible with the protease's S1 binding pocket[2].

Protease_Resistance Peptide Peptide with 3-Me-Thiophene AA Complex Enzyme-Substrate Interaction Peptide->Complex Protease Protease (e.g., Trypsin) Protease->Complex Steric Steric Clash (3-Methyl Group) Complex->Steric Conform Backbone Distortion (Locked Rotamer) Complex->Conform NoCleavage Inhibited Cleavage (High Serum Stability) Steric->NoCleavage Conform->NoCleavage

Mechanistic logic of protease resistance conferred by 3-methyl substituted thiophene amino acids.

Protocol 2: Self-Validating Proteolytic Stability Assay To objectively compare the stability of the synthesized peptides, a standardized serum degradation assay coupled with LC-MS is required.

  • Preparation : Dissolve the purified peptide in PBS (pH 7.4) to a final concentration of 100 μ M.

  • Enzyme Incubation : Add 25% (v/v) human blood serum (or a defined protease cocktail). Incubate at 37°C. Control: Run a parallel incubation of the natural phenylalanine-containing peptide as a positive control for degradation.

  • Quenching : At predefined time points (0, 1, 2, 4, 8, 24 hours), extract a 50 μ L aliquot and immediately quench the enzymatic activity by adding 50 μ L of 1% Trifluoroacetic acid (TFA) in acetonitrile. Causality: The acidic environment denatures the proteases, instantly halting the reaction to provide accurate kinetic snapshots.

  • Centrifugation : Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated serum proteins.

  • LC-MS Analysis : Inject the supernatant into an LC-MS system. Quantify the remaining intact peptide by integrating the area under the curve (AUC) of the extracted ion chromatogram (EIC). Calculate the half-life ( T1/2​ ) using a first-order decay model.

Conclusion

While 2-thienylalanine and 3-thienylalanine are excellent basic bioisosteres for phenylalanine, Methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate represents a more advanced, purpose-built building block. Its 3-methyl substitution provides critical conformational rigidity and protease resistance, while the methyl ester format allows for enhanced cellular penetration or seamless integration into complex synthetic schemes. Researchers must, however, account for its steric hindrance by employing highly reactive coupling conditions during synthesis.

References

  • How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes , PMC - National Institutes of Health. 3

  • Mechanism of Protease Resistance of D-Amino Acid Residue Containing Cationic Antimicrobial Heptapeptides , ACS Infectious Diseases.2

  • Non-Canonical Amino Acids in Analyses of Protease Structure and Function , MDPI. 1

Sources

Comparative

A Researcher's Guide to Ensuring Reproducibility in Biological Assays for Novel Amino Acid Analogs: The Case of Methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate

In the landscape of drug discovery and development, the reproducibility of experimental findings is the bedrock of scientific integrity. Novel chemical entities, such as the non-proteinogenic amino acid analog methyl (2S...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the reproducibility of experimental findings is the bedrock of scientific integrity. Novel chemical entities, such as the non-proteinogenic amino acid analog methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate, hold therapeutic promise. However, the journey from synthesis to a verifiable biological effect is fraught with challenges, chief among them being the reproducibility of biological assays. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate these complexities. We will delve into the critical factors influencing assay reproducibility, offer detailed protocols for robust experimental design, and compare methodologies to ensure the generation of reliable and trustworthy data.

The Reproducibility Challenge with Novel Small Molecules

The scientific community is increasingly aware of the "reproducibility crisis," where findings from one laboratory are difficult to replicate in another.[1] This issue is particularly acute for cell-based assays, which are highly sensitive to a multitude of variables.[1][2][3] For a novel compound like methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate, which is structurally related to intermediates used in the synthesis of antidepressants like Duloxetine, its biological evaluation is of significant interest.[4] However, without established assay protocols, the initial biological screening is highly susceptible to variability.

Factors contributing to a lack of reproducibility are multifaceted and can be broadly categorized as biological, technical, and procedural.[2][5] Biological factors include the choice of cell line, its passage number, and the batch of cell culture medium.[2] Technical aspects encompass everything from pipetting accuracy to the "edge effect" in multi-well plates.[2] Procedural elements relate to the lack of detailed and standardized operating procedures (SOPs).[3]

This guide will use a hypothetical, yet plausible, cell-based cytotoxicity assay to illustrate best practices for ensuring reproducibility when characterizing a novel amino acid analog. We will then compare this cell-based method with a highly reproducible analytical technique, Liquid Chromatography-Mass Spectrometry (LC-MS/MS), for a comprehensive understanding of the compound's activity.

Part 1: A Reproducible Cell-Based Cytotoxicity Assay Protocol

A common first step in characterizing a novel compound is to assess its effect on cell viability. Here, we outline a detailed protocol for a colorimetric MTT assay, designed with self-validating systems to maximize reproducibility.

Experimental Objective

To determine the cytotoxic potential of methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate on a human cancer cell line (e.g., HeLa) by measuring the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Critical Considerations for Reproducibility
  • Cell Line Authentication: Use only authenticated, low-passage cell lines from a reputable source like ATCC to avoid issues with misidentification or cross-contamination.[6]

  • Reagent Standardization: Use reagents from the same brand and catalog number throughout a project to minimize variability.[5] Document lot numbers for all critical reagents, including media, FBS, and the test compound.

  • Standard Operating Procedures (SOPs): Detailed SOPs for cell culture, from passaging to plating, are crucial for consistency across experiments and between different researchers.[3]

Detailed Protocol
  • Cell Culture and Plating:

    • Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

    • Ensure cells are in the exponential growth phase and are at approximately 80% confluency before harvesting.

    • Use a consistent cell counting method (e.g., automated cell counter) to seed 5,000 cells per well in 100 µL of media in a 96-well plate.

    • To mitigate the edge effect, avoid using the perimeter wells for experimental samples. Instead, fill these wells with 100 µL of sterile PBS. [2]

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate in analytical grade DMSO.

    • Perform serial dilutions in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells (including vehicle control) is ≤ 0.5%.

    • After allowing cells to adhere for 24 hours, replace the medium with 100 µL of the medium containing the test compound or vehicle control.

  • MTT Assay and Data Acquisition:

    • Incubate the plate for 48 hours.

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes on a plate shaker to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: Assay & Readout cell_culture Authenticated Cell Culture (HeLa, low passage) plating Cell Seeding (5,000 cells/well) & Adherence (24h) cell_culture->plating treatment Cell Treatment with Compound (48h Incubation) plating->treatment compound_prep Compound Serial Dilution compound_prep->treatment mtt_addition MTT Addition (4h) treatment->mtt_addition dissolution Formazan Dissolution (DMSO) mtt_addition->dissolution readout Absorbance Reading (570 nm) dissolution->readout

Caption: Workflow for a reproducible MTT cytotoxicity assay.

Part 2: Comparison with an Alternative Method - LC-MS/MS

While cell-based assays provide crucial information on biological effects, analytical methods like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offer unparalleled accuracy and reproducibility for quantification.[7][] LC-MS/MS can be used to measure the uptake of the compound into the cells or its stability in the culture medium, providing complementary and often more robust data.

LC-MS/MS for Amino Acid Analog Quantification

LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection of mass spectrometry.[9] This makes it ideal for quantifying small molecules like methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate in complex biological matrices.[7][9]

Comparative Analysis: Cell-Based vs. LC-MS/MS Assays
FeatureCell-Based MTT AssayLC-MS/MS Quantification
Endpoint Measures metabolic activity (indirect measure of cell viability).Directly quantifies the concentration of the analyte.
Throughput High (96- or 384-well plates).Lower, requires serial sample processing.
Reproducibility Moderate; sensitive to biological and technical variability.[2]High; based on precise physicochemical properties.[]
Information Provides data on the overall biological effect (e.g., cytotoxicity).Provides pharmacokinetic data (e.g., cell uptake, stability).
Cost Relatively low cost per sample.Higher initial instrument cost and per-sample cost.
Validation Requires extensive biological controls and SOPs.Requires "fit-for-purpose" validation with a focus on precision, accuracy, and linearity.[11]
Logical Relationship Diagram

G cluster_assays Assay Methodologies cluster_data Data Interpretation compound Methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate cell_based Cell-Based Assay (MTT) Measures: Biological Effect (Cytotoxicity) Pros: High Throughput, Lower Cost Cons: Higher Variability compound->cell_based lcms LC-MS/MS Assay Measures: Compound Concentration Pros: High Reproducibility, Specificity Cons: Lower Throughput, Higher Cost compound->lcms bio_data Biological Activity Data (e.g., IC50 Value) cell_based->bio_data pk_data Pharmacokinetic Data (e.g., Cellular Uptake) lcms->pk_data bio_data->pk_data Complementary Information

Caption: Comparison of cell-based and LC-MS/MS assay methodologies.

Conclusion and Best Practices

Ensuring the reproducibility of biological assays for novel compounds like methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate is paramount for advancing drug discovery. While cell-based assays are indispensable for understanding biological effects, their inherent variability must be rigorously controlled through standardized protocols, proper cell line management, and careful experimental execution.[3]

For a comprehensive and robust characterization, it is highly recommended to complement cell-based assays with analytical methods such as LC-MS/MS. This dual approach provides a more complete picture, correlating a compound's biological effect with its concentration and stability, thereby building a stronger, more reproducible data package. By embracing these principles of scientific integrity and methodological rigor, researchers can have greater confidence in their findings and accelerate the translation of promising molecules from the bench to the clinic.

References

  • ResearchGate. (2021, January 16). Why can't I get reproducible results in cell based assays?[Link]

  • Pharmaceutical Technology. (2026, March 16). Developing and Validating Assays for Small-Molecule Biomarkers. [Link]

  • Kosheeka. (2020, May 6). 4 Factors Affecting Data Reproducibility. [Link]

  • PubMed. (2021, September 16). Treating Cells as Reagents to Design Reproducible Assays. [Link]

  • Taylor & Francis Online. (2009, November 20). Generic Approach to Validation of Small-Molecule LC–MS/MS Biomarker Assays. [Link]

  • PMC. Validation of Analytical Methods for Biomarkers Employed in Drug Development. [Link]

  • SRI International. Biological assay development and validation. [Link]

  • PubMed. (2009, November 15). Generic approach to validation of small-molecule LC-MS/MS biomarker assays. [Link]

  • Agilent. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. [Link]

  • PubChem. Methyl 2-amino-3-(thiophen-3-yl)propanoate hydrochloride. [Link]

  • PubChem. Methyl 3-amino-3-(thiophen-2-yl)propanoate hydrochloride. [Link]

  • ResearchGate. (2017, January 1). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. [Link]

  • PMC. Accurate and efficient amino acid analysis for protein quantification using hydrophilic interaction chromatography coupled tandem mass spectrometry. [Link]

  • MDPI. (2025, September 30). Analysis of Amino Acid and Derivative Diversity and Antioxidant Capacity in Ophiocordyceps sinensis and Its Substitutes. [Link]

  • Georganics. (2023, September 4). Methyl 2-amino-3-thiophenecarboxylate – description and application. [Link]

  • ResearchGate. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. [Link]

  • PubChemLite. Methyl 2-amino-3-(thiophen-3-yl)propanoate. [Link]

  • Journal of the American Chemical Society. Boron analogs of amino acids. Synthesis and biological activity of boron analogs of betaine. [Link]

  • PubMed. (2018, January 5). Recent trends in analytical methods for the determination of amino acids in biological samples. [Link]

Sources

Validation

A Comparative Guide to Chiral Resolution Techniques for Validating the Enantiomeric Excess of Methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate

In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemical purity of a chiral molecule is not merely a quality metric; it is a critical determinant of therapeutic efficacy and safety....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemical purity of a chiral molecule is not merely a quality metric; it is a critical determinant of therapeutic efficacy and safety. For a compound such as methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate, a key chiral building block, rigorous validation of its enantiomeric excess (ee) is paramount. This guide provides an in-depth, objective comparison of three powerful analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy. Our focus extends beyond procedural steps to elucidate the underlying principles and rationale, equipping researchers to make informed decisions for their analytical workflows.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Enantioseparation

Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers due to its robustness, high resolution, and broad applicability.[1][2] The fundamental principle involves the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation.[3][4]

The choice of the CSP is the most critical parameter in developing a chiral HPLC method.[5] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used due to their broad enantiorecognition capabilities for a diverse range of compounds, including amino acid derivatives.[1][6] The chiral recognition mechanism on these phases is a complex interplay of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer.

For amino acid esters like methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate, derivatization of the primary amine can enhance both detectability and enantioselectivity.[7] Reagents like 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) introduce a fluorophore, significantly improving detection sensitivity.[1]

Experimental Protocol: Chiral HPLC with Pre-column Derivatization

This protocol outlines the determination of the enantiomeric excess of methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate using a polysaccharide-based CSP and NBD-Cl derivatization.

dot

Caption: Workflow for Chiral HPLC Analysis.

Step 1: Derivatization

  • Prepare a 1 mg/mL solution of methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate in acetonitrile.

  • To 100 µL of this solution, add 100 µL of a 2 mg/mL solution of NBD-Cl in acetonitrile and 50 µL of a 0.1 M borate buffer (pH 8.5).

  • Vortex the mixture and heat at 60 °C for 30 minutes in the dark.

  • Cool the reaction mixture to room temperature.

Step 2: Chromatographic Conditions

  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP.

  • Mobile Phase: Isocratic mixture of n-Hexane and 2-Propanol (e.g., 90:10 v/v). The ratio may need optimization.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 25 °C.

  • Detection: UV at 310 nm or Fluorescence (Excitation: 470 nm, Emission: 530 nm).[1]

  • Injection Volume: 10 µL.

Step 3: Data Analysis

  • Integrate the peak areas of the two enantiomers.

  • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (Where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively).

Performance Comparison: Chiral HPLC
ParameterExpected PerformanceRationale
Resolution (Rs) > 1.5A resolution value greater than 1.5 ensures baseline separation, which is crucial for accurate quantification.[8]
Limit of Quantitation (LOQ) ~0.1 µg/mLDerivatization with a fluorogenic agent like NBD-Cl significantly enhances sensitivity.[1]
Precision (RSD) < 2%Modern HPLC systems offer excellent reproducibility for quantitative analysis.[3]
Analysis Time 10-20 minutesDependant on mobile phase composition and column length.

Chiral Gas Chromatography (GC): High-Efficiency Separation of Volatile Derivatives

Chiral GC is a powerful technique for the separation of enantiomers, offering high resolution and sensitivity.[] A key prerequisite for GC analysis of amino acid esters is their conversion into volatile derivatives to ensure they can be vaporized without decomposition in the GC inlet.[10] A common and effective approach is a two-step derivatization, involving esterification of the carboxyl group followed by acylation of the amino group.[10]

The separation occurs on a chiral stationary phase, often based on cyclodextrin derivatives. These CSPs form transient diastereomeric complexes with the derivatized enantiomers, leading to differences in their partitioning between the mobile (carrier gas) and stationary phases, and thus different retention times.

Experimental Protocol: Chiral GC with Derivatization

This protocol details the analysis of methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate after conversion to its N-trifluoroacetyl derivative.

dot

Caption: Workflow for Chiral GC Analysis.

Step 1: Derivatization

  • Dissolve approximately 1 mg of methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate in 500 µL of dichloromethane.

  • Add 100 µL of trifluoroacetic anhydride (TFAA).

  • Seal the vial and heat at 100 °C for 1 hour.

  • Cool to room temperature and evaporate the solvent and excess reagent under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of dichloromethane for GC analysis.

Step 2: GC-MS Conditions

  • Column: Chirasil-L-Val or equivalent chiral GC column (e.g., 25 m x 0.25 mm ID, 0.16 µm film thickness).[11]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1).

  • Oven Program: Start at 100 °C, hold for 2 min, then ramp to 200 °C at 5 °C/min.

  • Detector: Mass Spectrometer (MS) in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.

Step 3: Data Analysis

  • Extract ion chromatograms for a characteristic fragment ion of the derivatized analyte.

  • Integrate the peak areas for the two enantiomers.

  • Calculate the % ee as described for the HPLC method.

Performance Comparison: Chiral GC
ParameterExpected PerformanceRationale
Resolution (Rs) > 2.0Capillary GC columns offer very high separation efficiency, often resulting in excellent resolution.[]
Limit of Quantitation (LOQ) ~1-10 pg on columnGC-MS is an extremely sensitive technique, especially in SIM mode.[10]
Precision (RSD) < 3%The derivatization step can introduce slightly more variability compared to direct injection methods.
Analysis Time 20-30 minutesThe oven temperature program dictates the analysis time.

Chiral NMR Spectroscopy: A Rapid Method for Enantiomeric Discrimination

Chiral NMR spectroscopy offers a fundamentally different approach to determining enantiomeric excess.[3] Instead of physical separation, it relies on creating a diastereomeric environment in the NMR tube, which makes the enantiomers chemically non-equivalent and thus distinguishable in the NMR spectrum. This is typically achieved by adding a chiral solvating agent (CSA).[12][13]

For an amino acid ester, a suitable CSA, such as (R)-(-)-α-methoxy-α-trifluoromethylphenylacetic acid (Mosher's acid), can form transient diastereomeric complexes through hydrogen bonding and other non-covalent interactions.[12] This interaction leads to different magnetic environments for corresponding protons in the two enantiomers, resulting in separate signals in the ¹H NMR spectrum. The ratio of the integrals of these signals directly corresponds to the enantiomeric ratio.

Experimental Protocol: ¹H NMR with a Chiral Solvating Agent

This protocol describes the determination of the enantiomeric excess of methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate using Mosher's acid as a CSA.

dot

Caption: Workflow for Chiral NMR Analysis.

Step 1: Sample Preparation

  • Dissolve approximately 5-10 mg of methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate in ~0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.

  • Acquire a standard ¹H NMR spectrum of the analyte alone.

  • Add approximately 1.0-1.2 equivalents of (R)-Mosher's acid to the NMR tube.

  • Gently shake the tube to ensure complete dissolution and complex formation.

Step 2: NMR Acquisition

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • Experiment: Standard ¹H NMR acquisition.

  • Key Parameters: Sufficient number of scans to achieve a good signal-to-noise ratio for the minor enantiomer's signal.

Step 3: Data Analysis

  • Identify a proton signal that shows clear separation (baseline resolution) for the two enantiomers. The methoxy (-OCH₃) or the alpha-proton (-CH) are often good candidates.

  • Carefully integrate the resolved signals corresponding to each enantiomer.

  • Calculate the % ee using the integral values: % ee = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] * 100 (Where Integral₁ and Integral₂ are the integral values of the major and minor enantiomers' signals, respectively).

Performance Comparison: Chiral NMR
ParameterExpected PerformanceRationale
Resolution (Δδ) Dependent on analyte-CSA interactionThe degree of separation depends on the stability and geometry of the transient diastereomeric complexes.[12]
Limit of Quantitation (LOQ) ~1-2% of the minor enantiomerLimited by the signal-to-noise ratio and the ability to accurately integrate small peaks in the presence of a large one.[3]
Precision (RSD) < 5%Integration accuracy can be influenced by baseline distortions and peak overlap.
Analysis Time 5-15 minutesThe primary time commitment is for NMR signal acquisition.

Comparative Summary and Recommendations

The choice of technique for validating the enantiomeric excess of methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate depends on the specific requirements of the analysis.

FeatureChiral HPLCChiral GCChiral NMR
Principle Physical SeparationPhysical SeparationSpectral Distinction
Sample Prep Derivatization often beneficialDerivatization mandatorySimple addition of CSA
Sensitivity High (with UV/FL)Very High (with MS)[10]Lower
Accuracy/Precision Excellent[3]Very GoodGood
Throughput ModerateModerateHigh
Best For Routine QC, high accuracy, method validationTrace level impurity detection, high efficiencyRapid screening, reaction monitoring

Recommendations:

  • For routine quality control and release testing in a regulated environment, Chiral HPLC is the method of choice due to its high accuracy, precision, and established validation protocols.[3][14]

  • When trace-level enantiomeric impurities need to be detected and quantified, Chiral GC-MS offers unparalleled sensitivity.[10]

  • For rapid screening of multiple samples , such as during reaction optimization or in a high-throughput setting, Chiral NMR provides the fastest turnaround time with minimal sample preparation.[12]

Ultimately, a comprehensive validation strategy may involve the use of two orthogonal techniques, such as Chiral HPLC and Chiral NMR, to provide a high degree of confidence in the analytical results.[3] This cross-validation approach ensures the robustness and accuracy of the enantiomeric excess determination, safeguarding the quality and integrity of the final product.

References

  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. PMC. Available at: [Link]

  • Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry. PubMed. Available at: [Link]

  • Determination of enantiomeric excess for amino acid ester salts using FAB mass spectrometry. Chemical Communications (RSC Publishing). Available at: [Link]

  • Separation of enantiomers of native amino acids with polysaccharide-based chiral columns in supercritical fluid chromatography. PubMed. Available at: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). Available at: [Link]

  • Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography. PMC. Available at: [Link]

  • Full article: Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Taylor & Francis. Available at: [Link]

  • A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. PubMed. Available at: [Link]

  • A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Springer. Available at: [Link]

  • Determination of enantiomeric excess for amino acid ester salts using FAB mass spectrometry. Chemical Communications (RSC Publishing). Available at: [Link]

  • 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization. PubMed. Available at: [Link]

  • A Mass Spectrometry Method for the Determination of Enantiomeric Excess in Mixtures of d,l-Amino Acids. Analytical Chemistry (ACS Publications). Available at: [Link]

  • HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science (Oxford Academic). Available at: [Link]

  • Separation of enantiomers of native amino acids with polysaccharide-based chiral columns in supercritical fluid chromatography. ResearchGate. Available at: [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. Available at: [Link]

  • A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Google Scholar.
  • Cristiano Bolchi, Gabriella Roda, Marco Pallavicini 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the. AIR Unimi. Available at: [Link]

  • A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. MDPI. Available at: [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Chapter 5: A Brief Overview of the Chiral Agents. Royal Society of Chemistry. Available at: [Link]

  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Semantic Scholar. Available at: [Link]

  • Chiral Columns for enantiomer separation by HPLC. Sumika Chemical Analysis Service. Available at: [Link]

  • Chiral HPLC Separations. Phenomenex. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate

For researchers, scientists, and professionals in drug development, the meticulous management of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed oper...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the meticulous management of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed operational plan for the proper disposal of methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate (CAS No. 1213969-13-1), a substituted thiophene-containing amino acid ester. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the following procedures are synthesized from the known hazards of related thiophene derivatives and amino acid esters, representing a conservative and safety-first approach to its disposal.

Hazard Assessment and Waste Identification

The primary step in any disposal protocol is a thorough understanding of the compound's potential hazards. The structure of methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate incorporates a thiophene ring and an amino acid ester functional group.

  • Thiophene Derivatives : Thiophene and its derivatives are often classified as harmful and irritants.[1] They can be flammable, and their combustion may produce toxic gases such as sulfur oxides.[2][3]

  • Amino Acid Esters : While many amino acids are benign, their derivatives can cause skin and eye irritation.[4][5]

Given these characteristics, methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate should be handled as hazardous chemical waste . All materials that come into contact with this compound, including the pure substance, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE), must be segregated and disposed of accordingly.[6]

Quantitative Data Summary

The following table summarizes key hazard information extrapolated from related compounds to guide safe handling and disposal.

Hazard CategoryAssociated RiskRecommended Precautions & Disposal Considerations
Skin/Eye Irritation Causes skin and serious eye irritation.[4][5][7]Wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.[8] In case of contact, rinse affected area with plenty of water.[9]
Inhalation May cause respiratory irritation.[4]Handle in a well-ventilated area or a chemical fume hood.[10][11]
Flammability Classified as a combustible liquid.[12]Keep away from heat, sparks, open flames, and other ignition sources.[2] Use non-sparking tools for handling.[3]
Environmental Potentially harmful to aquatic life.[10]Do not dispose of down the drain or in regular trash.[4][9] Prevent product from entering drains.[13]

Personal Protective Equipment (PPE)

Before handling the chemical for any purpose, including disposal, it is imperative to wear appropriate PPE to minimize exposure risk.

  • Eye and Face Protection : Wear safety glasses with side shields or chemical splash goggles.[14]

  • Hand Protection : Use chemically resistant gloves, such as nitrile gloves. If direct contact is likely, consider double-gloving.[1]

  • Body Protection : A standard laboratory coat should be worn. For larger quantities or in case of a spill, a chemically resistant apron may be necessary.[8]

  • Respiratory Protection : If working outside of a fume hood or if aerosols may be generated, use a NIOSH-approved respirator.[8]

Step-by-Step Disposal Protocol

The disposal of methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate must be systematic to ensure safety and regulatory compliance. The process begins at the point of waste generation and ends with collection by a certified waste handler.

Proper segregation is critical to prevent accidental chemical reactions.

  • Solid Waste : Collect any residual solid compound, contaminated weigh boats, and disposable labware into a dedicated hazardous waste container made of a compatible material like high-density polyethylene (HDPE).[1]

  • Liquid Waste : If the compound is in a solvent, collect the solution in a clearly labeled, leak-proof hazardous waste container. Do not mix with other, incompatible waste streams.[1]

  • Contaminated PPE : Gloves, disposable lab coats, and other contaminated items should be placed in a designated hazardous waste bag.[1]

Accurate and clear labeling is a regulatory requirement and essential for safety.

  • Each waste container must be labeled with the words "Hazardous Waste ".[15]

  • The label must include the full chemical name: "Methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate " and its CAS number: 1213969-13-1 .

  • Indicate the approximate quantity of the waste and the date of generation.[1]

Waste must be stored safely pending collection.

  • Store sealed hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area (SAA).[15][16]

  • The storage area should be away from heat sources and incompatible materials.[6]

  • Ensure containers are kept tightly closed to prevent the release of vapors.[12]

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Ventilate : Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[3]

  • Contain the Spill : Use an inert, non-combustible absorbent material such as vermiculite, sand, or activated charcoal to contain the spill.[3][6]

  • Collect Waste : Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.[3]

  • Decontaminate : Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must be collected as hazardous waste.[6]

  • The final disposal of hazardous waste must be handled by professionals. Arrange for the collection of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6][9]

  • The primary recommended method for organic compounds of this nature is high-temperature incineration by a licensed facility.[6][14]

Visualizing the Disposal Workflow

The following diagram outlines the logical flow of the disposal process for methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate.

DisposalWorkflow Disposal Workflow for Methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate cluster_prep Preparation & Hazard Assessment cluster_collection Waste Generation & Collection cluster_storage Interim Storage & Spill Management cluster_disposal Final Disposal Assess 1. Hazard Assessment (Thiophene, Amino Acid Ester) PPE 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) Assess->PPE Generate 3. Point of Generation (Solid, Liquid, PPE Waste) PPE->Generate Segregate 4. Segregate Waste Streams (Solids, Liquids, Sharps) Generate->Segregate Collect 5. Collect in Compatible HDPE Containers Segregate->Collect Label 6. Label Container ('Hazardous Waste', Chemical Name, Date) Collect->Label Store 7. Store in Designated Satellite Accumulation Area Label->Store Spill Spill Management (Evacuate, Contain, Clean) Store->Spill If Spill Occurs Contact 8. Contact EHS or Licensed Contractor Store->Contact Transport 9. Professional Transport Contact->Transport Incinerate 10. High-Temperature Incineration Transport->Incinerate

Caption: Disposal workflow for methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate.

References

  • Tokyo Chemical Industry. (2025, November 17). Safety Data Sheet: Methyl 3-(Methylthio)propionate.
  • Tokyo Chemical Industry. (2025, August 25). Safety Data Sheet: 3-(Trifluoromethyl)thiophene.
  • BenchChem. (2025). Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine.
  • BenchChem. (2025). Proper Disposal of 2-Chloro-3-(dibromomethyl)thiophene: A Guide for Laboratory Professionals.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: Methyl 3-aminothiophene-2-carboxylate.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet: 3-Methylthiophene.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet: Methyl 3-mercaptopropionate.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Thiophene.
  • Thermo Fisher Scientific. (2025, September 14). Safety Data Sheet: Methyl 3-aminothiophene-2-carboxylate.
  • ChemicalBook. (n.d.). Thiophene-2-carboxaldehyde CAS No 98-03-3 - Safety Data Sheet.
  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • Thermo Fisher Scientific. (2025, October 8). Safety Data Sheet: Methyl 2-(methylthio)propionate.
  • ChemScene. (n.d.). Methyl (s)-2-amino-3-(3-methylthiophen-2-yl)propanoate.
  • Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Fluorochem. (n.d.). Methyl (s)-2-amino-3-(thiophen-2-yl)propanoate.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • NEB. (2023, December 13). Safety Data Sheet for Amino Acid Mixture (N6843).
  • National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory.
  • Carl ROTH. (n.d.). Safety Data Sheet: Amino acid.
  • Fisher Scientific. (2024, March 13). Safety Data Sheet: Methyl 3-amino-5-methylthiophene-2-carboxylate.
  • Fisher Scientific. (2023, August 25). Safety Data Sheet: 3-Aminomethylbenzoic acid methyl ester hydrochloride.
  • ChemicalBook. (2025, July 26). Methyl 2-aminothiophene-3-carboxylate - Safety Data Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: Amino acid.
  • FUJIFILM Wako Chemicals. (2024, November 6). Safety Data Sheet: MEM Essential Amino Acids Solution (×50).

Sources

Handling

A Senior Application Scientist's Guide to the Safe Handling of Methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate

This document provides researchers, scientists, and drug development professionals with essential safety and logistical information for handling methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate. The guidance herei...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides researchers, scientists, and drug development professionals with essential safety and logistical information for handling methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate. The guidance herein is synthesized from established protocols for structurally related compounds to ensure a comprehensive and proactive approach to laboratory safety.

Section 1: Proactive Hazard Assessment

As a novel or specialized reagent, a specific Safety Data Sheet (SDS) for methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate may not be readily available. Therefore, a robust safety assessment must be derived from its constituent chemical moieties: the thiophene ring and the amino acid ester.

The core of our concern lies with the substituted thiophene ring. Thiophene and its derivatives are known to be irritants and are often flammable.[1][2] Inhalation of vapors or dust can cause respiratory irritation, drowsiness, and dizziness.[3] The amino acid ester component, while generally less hazardous, necessitates careful handling to prevent irritation and sensitization upon contact with skin or eyes.[4][5]

Combustion of this compound is expected to produce toxic gases, including carbon oxides (CO, CO₂) and sulfur oxides (SOx).[6][7][8]

Table 1: Anticipated Hazard Profile

Hazard CategoryAnticipated RiskRationale and Key Considerations
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[2][3]Based on the known toxicology of thiophene derivatives.
Skin Corrosion/Irritation Causes skin irritation.[5][9]Common property of both thiophenes and some organic esters.
Eye Damage/Irritation Causes serious eye irritation.[5][9]Direct contact with dust or splashes can cause significant damage.
Respiratory Hazard May cause respiratory irritation upon inhalation of dust or aerosols.[3][9][10]Fine particles can be easily inhaled, leading to irritation.
Flammability Potential for flammability, especially if in a volatile solvent. Vapors may form explosive mixtures with air.[1][10]The thiophene moiety is associated with flammable properties.[11]

Section 2: Personal Protective Equipment (PPE) - Your Primary Defense System

A multi-layered PPE strategy is mandatory to create a reliable barrier against all potential routes of exposure. The following table outlines the required equipment, grounded in established safety standards.

Table 2: Required Personal Protective Equipment (PPE)

Protection TypeRequired EquipmentSpecifications and Causality
Eye and Face Protection Safety goggles with side shields and a face shield.Standard safety glasses are insufficient. Chemical splash goggles conforming to EN166 or NIOSH standards are required to protect against splashes and fine dust.[4][12] A face shield must be worn over goggles during procedures with a high risk of splashing, such as transferring large volumes of solutions.[10][13]
Hand Protection Chemical-resistant nitrile or neoprene gloves.Nitrile gloves offer excellent protection against a wide range of solvents and chemicals and are a preferred choice for general laboratory use.[13][14] Always inspect gloves for tears or degradation before use and practice proper removal techniques to avoid contaminating your skin.[4] For prolonged contact, consider gloves with a higher protection class (e.g., Class 5 or 6).[3]
Body Protection Flame-resistant laboratory coat and a chemical-resistant apron.A flame-resistant lab coat is essential due to the potential flammability of thiophene derivatives.[3] A disposable or reusable chemical-resistant apron should be worn over the lab coat when handling significant quantities to protect against spills and splashes.[3][14]
Respiratory Protection NIOSH-approved respirator (if required).All handling of the solid compound or its solutions must occur within a certified chemical fume hood to control airborne concentrations.[10][15] If procedures may generate significant dust or aerosols and a fume hood is not available, a fit-tested NIOSH-approved respirator (e.g., N95 or higher) is mandatory.[10][12][16]

Section 3: Operational and Disposal Plans

A systematic workflow is critical for minimizing risk. The following steps provide a comprehensive operational plan from material receipt to final waste disposal.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All weighing, transfers, and reactions involving this compound must be performed in a properly functioning chemical fume hood to mitigate inhalation risks.[10][12]

  • Safety Stations: Confirm that a safety shower and eyewash station are unobstructed and have been recently tested. Their proximity is crucial in an emergency.[5][6]

  • Ignition Sources: Eliminate all potential ignition sources from the work area, including open flames, hot plates, and non-intrinsically safe electrical equipment.[1][7][11]

Step-by-Step Handling Protocol
  • Preparation: Before handling, don all required PPE as specified in Table 2.

  • Weighing and Transfer: Conduct all transfers of the solid compound carefully to avoid generating dust.[4][17] Use anti-static weigh boats or ground equipment where appropriate to prevent static discharge.[1][10]

  • Solution Preparation: When dissolving the solid, add it slowly to the solvent to prevent splashing.

  • Post-Handling Decontamination: After handling is complete, thoroughly clean the work area and any equipment used. Dispose of contaminated single-use items, such as weigh boats and wipes, as hazardous waste.[2]

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves.[4]

Spill Management
  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or dry earth.[1][2][12] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it into a dedicated, clearly labeled hazardous waste container.[2][11]

  • Clean: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be collected as hazardous waste.[2]

Waste Disposal Plan

Proper segregation and labeling of waste are critical for safety and regulatory compliance.

  • Waste Classification: All materials contaminated with methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate must be treated as hazardous chemical waste.[2]

  • Containerization:

    • Solid Waste: Collect unused compound, contaminated spatulas, and disposable labware in a dedicated, sealed, and clearly labeled HDPE waste container.[2]

    • Liquid Waste: Collect solutions in a labeled, leak-proof hazardous waste container. Do not mix with incompatible waste streams.

    • Contaminated PPE: Used gloves, disposable gowns, and other contaminated PPE must be placed in a designated hazardous waste bag.[2]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the date of generation.[2]

  • Storage and Disposal: Store sealed waste containers in a designated, well-ventilated, and secure waste accumulation area. Arrange for final disposal through your institution's Environmental Health and Safety (EHS) office or a licensed contractor.[2]

G Figure 1. Safe Handling & Disposal Workflow prep 1. Preparation - Don all required PPE - Verify fume hood function - Check safety stations handle 2. Handling - Weigh & transfer in fume hood - Minimize dust/aerosols - Ground equipment prep->handle decon 3. Decontamination - Clean work surfaces - Clean equipment - Wash hands handle->decon storage 4. Storage - Tightly sealed container - Cool, dry, ventilated area - Away from ignition sources handle->storage If not for immediate use spill Spill Event handle->spill waste_gen 5. Waste Generation decon->waste_gen spill_proc Spill Response - Evacuate & Contain - Collect with inert material - Decontaminate area spill->spill_proc spill_proc->waste_gen solid_waste Solid Waste (Unused chemical, labware) waste_gen->solid_waste liquid_waste Liquid Waste (Solutions) waste_gen->liquid_waste ppe_waste PPE Waste (Gloves, gowns) waste_gen->ppe_waste collect 6. Waste Collection - Labeled, sealed containers - Store in designated area solid_waste->collect liquid_waste->collect ppe_waste->collect dispose 7. Final Disposal (via EHS Office) collect->dispose

Caption: Workflow for handling and disposal of the target compound.

Section 4: Emergency First Aid Procedures

Immediate and appropriate action is vital in the event of an accidental exposure.

Table 3: Emergency First Aid Measures

Exposure RouteAction
Inhalation Move the individual to fresh air immediately. If breathing is difficult or they feel unwell, seek immediate medical attention.[3][9][10]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with plenty of soap and running water for at least 15 minutes. If skin irritation occurs, get medical advice.[3][5][9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6][9]
Ingestion Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4][7]

References

  • Oxford Lab Fine Chem. (n.d.). Material Safety Data Sheet Thiophene. Retrieved from [Link]

  • AWS. (2020). Safety Data Sheet 20 Amino Acid Kit. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Amino acid. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Methyl 3-(methylthio)propionate. Retrieved from [Link]

  • The University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment. Retrieved from [Link]

  • Caesar & Loretz GmbH. (2023). Safety data sheet. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Methyl 3-aminothiophene-2-carboxylate. Retrieved from [Link]

  • The University of Arizona. (2015). Personal Protective Equipment Selection Guide. Retrieved from [Link]

  • CPAChem. (2023). Safety data sheet: Methyl 3-(methylthio)propionate. Retrieved from [Link]

  • Cohen, S. M., et al. (2016). Safety evaluation of substituted thiophenes used as flavoring ingredients. Food and Chemical Toxicology, 98, 146-162.
  • Hanna, I. H., et al. (2009). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Drug Metabolism and Disposition, 37(10), 2086–2095.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.